Product packaging for Iomeprol(Cat. No.:CAS No. 78649-41-9)

Iomeprol

カタログ番号: B026738
CAS番号: 78649-41-9
分子量: 777.1 g/mol
InChIキー: NJKDOADNQSYQEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Iomeprol is a non-ionic, tri-iodinated radiographic contrast agent widely used in preclinical and diagnostic research. First introduced in 1994, it is characterized by its low chemotoxicity, reduced osmolality, and lower viscosity coupled with high water solubility, making it a valuable tool for in vitro and ex vivo research applications. Main Research Applications: • X-ray imaging and computed tomography (CT) scan research. • Angiography research, including cerebral, visceral, and peripheral models. • Method development for CT urography and coronary CT angiography. • Comparative studies of contrast agent efficacy and tolerability. Mechanism of Action: this compound functions by opacifying target structures. Its high iodine content effectively attenuates X-ray photons, permitting enhanced radiographic visualization. In research settings, it can be used to study vascular permeability, particularly in models with a disrupted blood-brain barrier, where the agent accumulates in the extravascular space. Key Research Value & Pharmacokinetics: this compound offers high reproducibility for experimental protocols. It does not bind to plasma proteins and remains in a free, active form. It does not undergo significant metabolism and is primarily excreted unchanged via the kidneys, with a reported elimination half-life of approximately 1.8 hours. Its low osmolality and excellent tolerance profile make it suitable for sensitive research models. Disclaimer: This product is labeled for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22I3N3O8 B026738 Iomeprol CAS No. 78649-41-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKDOADNQSYQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049061
Record name Iomeprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78649-41-9
Record name Iomeprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78649-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iomeprol [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iomeprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iomeprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOMEPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Iomeprol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, monomeric, tri-iodinated radiographic contrast agent.[1] It is widely used in diagnostic imaging procedures such as computed tomography (CT), angiography, and urography to enhance the visibility of internal structures.[2] Unlike older ionic contrast media, this compound is characterized by its low osmolality, low viscosity, and high water solubility, which contribute to a favorable safety and tolerability profile.[1][3] this compound solutions are chemically stable, which allows for formulations without the need for chelating agents like edetic acid (EDTA).[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound solutions, presenting key data, detailed experimental methodologies, and logical workflows for their determination.

Physicochemical Properties of this compound Solutions

The key physicochemical properties of this compound solutions are crucial for their performance and safety in clinical applications. These properties, including viscosity, osmolality, and density, are dependent on the concentration of this compound and the temperature of the solution.

Quantitative Data

The following tables summarize the quantitative data for various physicochemical properties of this compound solutions at different iodine concentrations.

Table 1: Viscosity of this compound Solutions (in mPa·s)

Iodine Concentration (mg I/mL)at 20°Cat 37°C
1501.91.3
3008.1 - 8.44.8
350--
40028.913.9

Data sourced from multiple references.[4][5]

Table 2: Osmolality of this compound Solutions (in mOsm/kg H₂O)

Iodine Concentration (mg I/mL)at 37°C
150270
300520
350-
400720

Data sourced from multiple references.[4][5]

Table 3: Density of this compound Solutions (in g/mL)

Iodine Concentration (mg I/mL)at 20°Cat 37°C
1501.1661.161
3001.3341.329
350--
4001.4461.441

Data sourced from reference.[5]

Table 4: Other Physicochemical Properties of this compound

PropertyValue/Information
Molecular Weight777.09 g/mol
Iodine Content49% of molecular weight
SolubilityExtremely soluble in water, very soluble in methanol, poorly soluble in ethanol, and practically insoluble in chloroform.
pHNot specified in the provided search results.
StabilityChemically stable, even under exposure to X-rays up to 100 mGy.[3][6] Formulations are available without chelating agents.[3]

Data sourced from multiple references.[5][7]

Experimental Protocols

The determination of the physicochemical properties of this compound solutions follows standardized methodologies, often referencing pharmacopeial guidelines such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Viscosity Determination

The viscosity of this compound solutions is typically measured using a capillary viscometer or a rotational viscometer, as outlined in the European Pharmacopoeia (2.2.9 and 2.2.10).[5][8]

Methodology: Capillary Viscometer

  • Apparatus: A calibrated capillary viscometer of a suitable size is selected.

  • Temperature Control: The viscometer containing the this compound solution is placed in a water bath maintained at a constant temperature (e.g., 20°C or 37°C) with a high degree of accuracy (±0.1°C).[8]

  • Measurement: The time taken for the liquid to flow between two marked points on the viscometer is measured accurately.

  • Calculation: The kinematic viscosity is calculated from the flow time and the calibration constant of the viscometer. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature.[8]

Methodology: Rotational Viscometer

  • Apparatus: A rotational viscometer with a suitable spindle is used.

  • Sample Preparation: The this compound solution is placed in the sample holder of the viscometer.

  • Temperature Control: The temperature of the sample is maintained at the desired level (e.g., 20°C or 37°C).

  • Measurement: The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the solution is measured.

  • Calculation: The dynamic viscosity is calculated from the torque, the speed of rotation, and the geometry of the spindle.

Osmolality Determination

The osmolality of this compound solutions is determined by measuring the freezing point depression, as described in USP General Chapter <785>.[4][6]

Methodology: Freezing Point Depression Osmometry

  • Apparatus: A calibrated osmometer that measures freezing point depression.

  • Calibration: The osmometer is calibrated using standard solutions of known osmolality.

  • Sample Preparation: A small, precise volume of the this compound solution is placed in a sample tube.

  • Measurement: The sample is supercooled and then induced to freeze. The instrument measures the freezing point of the sample.

  • Calculation: The osmolality of the solution is calculated from the measured freezing point depression. The principle is that the freezing point of a solution is depressed in proportion to the number of solute particles per unit of solvent.[4]

Density Determination

The density of this compound solutions can be determined using a pycnometer or an oscillating transducer density meter, as per pharmacopeial methods.[7][9]

Methodology: Pycnometer

  • Apparatus: A clean, dry pycnometer of a known volume.

  • Measurement of Empty Pycnometer Weight: The weight of the empty pycnometer is accurately determined.

  • Measurement of Pycnometer with Water: The pycnometer is filled with purified water of a known temperature, and its weight is determined to calculate the exact volume of the pycnometer.

  • Measurement of Pycnometer with Sample: The pycnometer is filled with the this compound solution at the same temperature, and its weight is determined.

  • Calculation: The density is calculated by dividing the mass of the this compound solution by the volume of the pycnometer.[7]

Stability Assessment

The chemical stability of this compound is typically assessed using a stability-indicating high-performance liquid chromatography (HPLC) method.[10]

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Apparatus: An HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Sample Preparation: this compound solutions are prepared at the desired concentration. To assess stability under stress, samples may be exposed to conditions such as heat, light, acid, base, and oxidizing agents.

  • Chromatographic Conditions: A suitable mobile phase is used to separate this compound from any potential degradation products.

  • Analysis: The samples are injected into the HPLC system, and the chromatograms are recorded.

  • Quantification: The concentration of this compound and any degradation products is determined by comparing the peak areas to those of a reference standard. A decrease in the concentration of this compound and the appearance of new peaks indicate degradation.[10]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the key physicochemical properties of this compound solutions.

Viscosity_Determination_Workflow cluster_prep Sample Preparation & Temperature Control cluster_measurement Viscosity Measurement cluster_calculation Data Analysis & Results Prep Prepare this compound Solution Temp Equilibrate to Test Temperature (e.g., 20°C or 37°C) Prep->Temp Capillary Capillary Viscometer: Measure Flow Time Temp->Capillary Rotational Rotational Viscometer: Measure Torque at Constant Speed Temp->Rotational Calc_Kinematic Calculate Kinematic Viscosity (from Flow Time & Constant) Capillary->Calc_Kinematic Calc_Dynamic_Rot Calculate Dynamic Viscosity (from Torque & Spindle Geometry) Rotational->Calc_Dynamic_Rot Calc_Dynamic_Cap Calculate Dynamic Viscosity (Kinematic Viscosity x Density) Calc_Kinematic->Calc_Dynamic_Cap Result Report Viscosity (mPa·s) Calc_Dynamic_Cap->Result Calc_Dynamic_Rot->Result

Caption: Workflow for Viscosity Determination of this compound Solutions.

Osmolality_Determination_Workflow cluster_prep Preparation & Calibration cluster_measurement Measurement cluster_calculation Calculation & Result Calibrate Calibrate Osmometer with Standard Solutions Measure Measure Freezing Point Depression of Sample Calibrate->Measure Sample Prepare this compound Solution Sample Sample->Measure Calculate Calculate Osmolality from Freezing Point Depression Measure->Calculate Result Report Osmolality (mOsm/kg H₂O) Calculate->Result

Caption: Workflow for Osmolality Determination of this compound Solutions.

Density_Determination_Workflow cluster_prep Pycnometer Preparation cluster_measurement Measurement Steps cluster_calculation Calculation & Result Clean Clean and Dry Pycnometer Weigh_Empty Weigh Empty Pycnometer Clean->Weigh_Empty Weigh_Water Weigh Pycnometer filled with Water (to determine volume) Weigh_Empty->Weigh_Water Weigh_Sample Weigh Pycnometer filled with This compound Solution Weigh_Empty->Weigh_Sample Calculate Calculate Density (Mass of Solution / Volume) Weigh_Water->Calculate Weigh_Sample->Calculate Result Report Density (g/mL) Calculate->Result

Caption: Workflow for Density Determination of this compound Solutions.

Stability_Assessment_Workflow cluster_prep Sample Preparation & Stressing cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation & Conclusion Prepare Prepare this compound Solution Stress Expose to Stress Conditions (Heat, Light, Acid, Base, etc.) Prepare->Stress Inject Inject Sample into HPLC System Stress->Inject Separate Separate this compound from Degradation Products Inject->Separate Detect Detect Compounds (UV Detector) Separate->Detect Quantify Quantify this compound and Degradation Products Detect->Quantify Compare Compare with Initial Concentration Quantify->Compare Conclusion Determine Stability Profile Compare->Conclusion

Caption: Workflow for Stability Assessment of this compound Solutions.

References

Iomeprol: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and synthesis of iomeprol, a non-ionic, low-osmolar iodinated contrast agent. This document is intended for an audience of researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

This compound is a complex organic molecule with a tri-iodinated benzene (B151609) ring at its core, which is responsible for its radiopaque properties. The molecule is highly substituted to enhance its water solubility and reduce its osmolality, thereby improving its biocompatibility and patient tolerance.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide[1][2][3]
CAS Number 78649-41-9[1][4]
Molecular Formula C17H22I3N3O8
Molecular Weight 777.09 g/mol
Monoisotopic Mass 776.8541 Da
SMILES CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
InChI Key NJKDOADNQSYQEV-UHFFFAOYSA-N
Synonyms Imeron, Iomeron, B-16880, E-7337

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance White solid powder
Melting Point 285-291 °C (with decomposition)
Solubility Extremely soluble in water; very soluble in methanol (B129727); poorly soluble in ethanol (B145695); practically insoluble in chloroform.
Purity (HPLC) >98%

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the careful construction of the substituted benzene ring and subsequent modifications to introduce the desired functional groups. Several synthetic routes have been reported, with a common strategy involving the initial preparation of a tri-iodinated aromatic core followed by amidation and functional group manipulation.

One prevalent synthetic pathway starts from 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid. This route is advantageous as it utilizes a common intermediate also employed in the synthesis of other contrast agents like iohexol (B1672079) and ioversol. The key stages of this synthesis are acylation, methylation, amidation, and hydrolysis.

Synthesis Pathway Overview

The following diagram illustrates a common synthetic route to this compound.

Iomeprol_Synthesis A 5-Amino-2,4,6-triiodo-1,3- benzenedicarboxylic acid B 5-Amino-2,4,6-triiodo-1,3- benzenedicarbonyl dichloride A->B Thionyl chloride C 5-(Acetoxyacetylamino)-2,4,6-triiodo- 1,3-benzenedicarbonyl dichloride B->C Acetoxyacetyl chloride D 5-[N-(Acetoxyacetyl)methylamino]-2,4,6-triiodo- 1,3-benzenedicarbonyl dichloride C->D Iodomethane E N,N'-bis(2,3-dihydroxypropyl)- 5-[N-(acetoxyacetyl)methylamino]-2,4,6- triiodoisophthalamide D->E 3-Amino-1,2-propanediol F This compound E->F Alkali metal hydroxide (B78521) (hydrolysis)

A common synthetic pathway for this compound.

Another described method involves the chloroacetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, followed by methylation and hydrolysis. This approach avoids the use of thionyl chloride and acetoxy acetyl chloride.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on published information. Specific details may vary depending on the exact procedure followed.

Chloroacetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

This reaction serves to introduce the acetyl group which will later be hydroxylated.

  • Reactants : 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide (Compound II), Chloroacetyl chloride.

  • Solvent : N,N-dimethylacetamide.

  • Procedure :

    • Dissolve Compound II in N,N-dimethylacetamide at room temperature with stirring.

    • Cool the solution and add chloroacetyl chloride while maintaining the temperature below 60°C.

    • After the addition, maintain the reaction mixture at 50-60°C for approximately 4 hours.

    • Upon completion, the solvent is removed under reduced pressure to yield the chloroacetylated intermediate.

Methylation Reaction

This step introduces the methyl group on the nitrogen atom of the acetamido group.

  • Reactants : The chloroacetylated intermediate, a methylating agent (e.g., iodomethane).

  • Base : Sodium hydroxide.

  • Solvent : Methanol and water.

  • Procedure :

    • The intermediate from the previous step is subjected to a methylation reaction.

    • A detailed procedure involves dissolving the substrate in a suitable solvent, adding a base like sodium hydroxide, and then treating with a methylating agent such as iodomethane.

    • The reaction is typically stirred at a controlled temperature (e.g., 25°C) for an extended period (14-16 hours).

    • After the reaction is complete, the solution is neutralized with acetic acid, and the product is isolated, often by crystallization from ethanol.

Hydrolysis and Hydroxylation

The final steps involve the hydrolysis of the ester groups to yield the final dihydroxypropyl side chains and the conversion of the chloroacetyl group to a hydroxyacetyl group.

  • Reactants : The methylated intermediate, Sodium hydroxide (for ester hydrolysis), Sodium acetate (B1210297) (for hydroxylation).

  • Solvent : Methanol and water for hydrolysis; the aqueous solution is used directly for hydroxylation.

  • Procedure :

    • Ester Hydrolysis : The methylated intermediate is treated with an aqueous solution of sodium hydroxide in methanol at a low temperature (e.g., 15°C) for about 4 hours. The methanol is then removed under reduced pressure.

    • Hydroxylation : Sodium acetate is added to the resulting aqueous solution, and the mixture is heated to reflux for 24 hours.

    • Purification : After the reaction, the solvent is removed, and the residue is dissolved in methanol and filtered. The filtrate is evaporated, and the residue is dissolved in pure water. The aqueous solution is treated with activated carbon, filtered, and passed through cation and anion exchange resins. The final product, this compound, is obtained by recrystallization from ethanol and drying under reduced pressure.

Conclusion

The chemical structure of this compound is meticulously designed to provide a safe and effective contrast agent for medical imaging. Its synthesis is a multi-step process that requires precise control over reaction conditions to achieve a high-purity final product. The synthetic routes described herein offer viable pathways for the production of this compound, with newer methods aiming to improve process stability, reduce hazardous reagents, and lower production costs. This technical guide provides a foundational understanding for researchers and professionals working with or developing iodinated contrast agents.

References

Pharmacokinetics of Iomeprol in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of iomeprol, a non-ionic, tri-iodinated contrast agent. The information presented herein is collated from various preclinical studies conducted in rat, rabbit, and dog models, offering valuable insights for researchers and professionals involved in drug development and biomedical imaging.

Executive Summary

This compound exhibits a consistent and predictable pharmacokinetic profile across common preclinical species. Following intravenous administration, it is characterized by rapid distribution, a lack of significant protein binding, no metabolic transformation, and swift elimination primarily through the kidneys as an unchanged drug. This profile is consistent with other non-ionic contrast agents used in uroangiography.[1]

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been evaluated in several preclinical models. The data underscores its rapid distribution into the extracellular fluid and its efficient renal clearance.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound following intravenous administration in dogs, rats, and rabbits.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

Dose (gI/kg)t½ (hr)Cmax (µg/mL)AUC₀-inf (mg·h/mL)Vss (mL/kg)
Male
23.6 - 8.71427216.4317 - 370
43.6 - 8.72668565.7317 - 370
83.6 - 8.75006469.5317 - 370
Female
25.55 - 8.81586516.3317 - 337
45.55 - 8.82916769.5317 - 337
85.55 - 8.85458769.5317 - 337

Source: Data derived from regulatory documents.

Table 2: General Pharmacokinetic Parameters of this compound in Preclinical Models

ParameterValueSpecies (if specified)
Volume of Distribution (Vd) 0.28 (± 0.05) L/kgNot specified
Total Body Clearance 0.10 (± 0.01) L/hr/kgNot specified
Elimination Half-life (t½) 1.8 (± 0.33) hoursNot specified
~45 minutesRabbit
Plasma Protein Binding Not measurable/InsignificantRat, Rabbit, Dog
Metabolism Does not undergo significant metabolismRat, Rabbit, Dog

Note: The general parameters are compiled from various sources and may not be specific to a single study or species unless indicated.

Key Pharmacokinetic Properties

  • Absorption and Distribution : Following intravenous injection, this compound is rapidly distributed from the plasma into the extracellular spaces.[1] Distribution studies in rats using ¹²⁵I-iomeprol have shown rapid tissue distribution, with the highest concentrations observed in the kidneys. In pregnant rats, radioactivity was detected in the placenta, fetus, and fetal liver, indicating that this compound crosses the placental barrier.

  • Metabolism : this compound does not undergo significant metabolism in preclinical models.[1] Studies in rats have confirmed that only unchanged this compound is detected in plasma, liver, kidneys, thyroid, urine, and feces.

  • Excretion : The primary route of elimination for this compound is renal excretion.[1] Approximately 90% of the administered dose is excreted unchanged in the urine within 24 hours. A minor portion of the dose is eliminated via biliary excretion.

Experimental Protocols

This section details the methodologies employed in the preclinical pharmacokinetic evaluation of this compound.

Animal Models

Studies have been conducted in Sprague-Dawley rats, rabbits, and dogs.[1]

Administration and Dosing

This compound is administered as a single intravenous bolus injection. Doses in toxicokinetic studies in dogs ranged from 2 to 8 gI/kg.

Sample Collection
  • Blood : Serial blood samples are collected at predetermined time points post-administration.

  • Urine and Feces : Animals are housed in metabolic cages to allow for the separate and quantitative collection of urine and feces.

  • Tissues : For tissue distribution studies, animals are euthanized at various time points, and organs of interest (e.g., kidneys, liver, brain, etc.) are collected.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in biological matrices is quantified using a validated HPLC method.

  • Sample Preparation :

    • Plasma and urine samples are typically treated with ion-exchange resins prior to chromatographic analysis.[2]

  • Chromatographic Conditions (Representative) :

    • Column : Phenyl or reversed-phase C8/C18 columns have been used.

    • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).

    • Detection : UV detection at approximately 245 nm.[2]

    • Internal Standard : Iopamidol is often used as an internal standard.[2]

Tissue Distribution Studies
  • Quantitative Whole-Body Autoradiography (QWBA) : This technique is employed to visualize and quantify the distribution of radiolabeled this compound (e.g., ¹²⁵I-iomeprol) throughout the entire body of the animal at different time points. The general procedure involves:

    • Administration of radiolabeled this compound to the animal.

    • Euthanasia and freezing of the animal at selected time points.

    • Slicing the frozen carcass into thin sections using a cryomicrotome.

    • Exposing the sections to a phosphor imaging plate.

    • Scanning the plate to generate a digital image of the radioactivity distribution.

    • Quantification of radioactivity in different tissues using appropriate standards.

Visualizations

The following diagrams illustrate key processes and workflows related to the preclinical pharmacokinetic studies of this compound.

excretion_pathway Iomeprol_IV This compound (Intravenous Administration) Systemic_Circulation Systemic Circulation (Unbound to Plasma Proteins) Iomeprol_IV->Systemic_Circulation Kidney Kidney Systemic_Circulation->Kidney Major Pathway (>90%) Liver Liver Systemic_Circulation->Liver Minor Pathway Urine Urine (Unchanged this compound) Kidney->Urine Bile Bile (Unchanged this compound) Liver->Bile Feces Feces Bile->Feces

Caption: Excretion Pathway of this compound.

experimental_workflow Animal_Model Preclinical Model (Rat, Rabbit, or Dog) Dosing Intravenous Administration of this compound Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Excreta_Collection Urine & Feces Collection (Metabolic Cages) Dosing->Excreta_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Preparation (e.g., Ion Exchange) Excreta_Collection->Sample_Extraction Plasma_Separation->Sample_Extraction HPLC_Analysis HPLC-UV Analysis Sample_Extraction->HPLC_Analysis Concentration_Time_Data Plasma Concentration-Time Data HPLC_Analysis->Concentration_Time_Data PK_Modeling Pharmacokinetic Modeling (NCA or Compartmental) Concentration_Time_Data->PK_Modeling PK_Parameters Calculation of PK Parameters (AUC, CL, Vd, t½) PK_Modeling->PK_Parameters

Caption: Experimental Workflow for this compound Pharmacokinetic Studies.

References

Iomeprol's Role in Enhancing Radiographic Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of iomeprol, a non-ionic, monomeric iodinated contrast agent, and its pivotal role in enhancing radiographic imaging. The document details its physicochemical properties, mechanism of action, pharmacokinetic profile, and established experimental protocols for its evaluation, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Core Principles of this compound in Radiographic Contrast

This compound is a tri-iodinated, non-ionic radiographic contrast agent designed for intra-arterial and intravenous administration.[1][2] Its fundamental role in diagnostic imaging stems from the high atomic number of its three iodine atoms, which effectively attenuate X-ray photons as they pass through the body.[3] This attenuation increases the radiodensity of the tissues and vessels where the agent is present, allowing for clear visualization of internal structures on X-ray and computed tomography (CT) scans.[1][3]

Unlike older ionic contrast media, this compound's non-ionic nature and low osmolality contribute to a favorable safety profile, reducing the incidence of adverse effects.[2][4][5] It exhibits high water solubility and low viscosity, which are advantageous for administration and patient comfort.[2][4][5]

Physicochemical and Pharmacokinetic Profile

The efficacy and safety of an iodinated contrast medium are intrinsically linked to its physicochemical properties and pharmacokinetic behavior. This compound has been engineered to optimize these characteristics.

Physicochemical Properties

Key physicochemical parameters of this compound, alongside other commonly used non-ionic contrast agents, are summarized below. The data highlights this compound's comparatively low osmolality and viscosity across a range of iodine concentrations.

Contrast Agent (Brand Name)Iodine Concentration (mg/mL)Osmolality (mOsm/kg H₂O) at 37°CViscosity (cP) at 37°C
This compound (Iomeron®) 1502701.3
3005204.8
3506187.5
400720-72612.6-13.9
Iohexol (Omnipaque™) 1403221.5
1804082.0
2405203.4
3006726.3
35084410.4
Iopamidol (Isovue®) 2004132.0
2505243.0
3006164.7
3707969.4
Iopromide (Ultravist®) 1503281.5
2404832.8
3006074.9
37077410.0

Data compiled from product monographs and published literature.[6][7][8][9][10][11][12]

Pharmacokinetics

This compound exhibits a predictable pharmacokinetic profile characterized by rapid distribution and elimination.

Pharmacokinetic ParameterValue
Volume of Distribution 0.28 (0.05) L/kg
Plasma Protein Binding Does not bind to plasma proteins
Metabolism Does not undergo significant metabolism
Elimination Half-life 1.8 (0.33) hours
Total Body Clearance 0.10 (0.01) L/hr/kg
Primary Route of Excretion Approximately 90% excreted unchanged in urine within 24 hours

Data from DrugBank Online.[1]

Mechanism of Action and Clinical Efficacy

The primary mechanism of action of this compound is physical. Following administration, it opacifies the vessels and tissues through which it travels, enhancing their visibility on radiographic images.[1] In instances of a compromised blood-brain barrier, this compound can accumulate in the extravascular space, aiding in the visualization of pathological processes.[1]

Clinical studies have consistently demonstrated the high diagnostic efficacy of this compound across a range of procedures, with a high percentage of radiographs rated as good or excellent.[4] Its performance is comparable to other non-ionic contrast agents like iopamidol, iopromide, and iohexol.[4]

Experimental Protocols for Evaluation

The evaluation of iodinated contrast media like this compound involves a series of preclinical and clinical studies to establish their safety and efficacy.

In Vitro Cytotoxicity Assessment

A common method to assess the direct cellular toxicity of contrast agents is the MTT assay.

  • Objective: To determine the effect of this compound on the viability of renal tubular cells.

  • Cell Line: LLC-PK1 cells (a porcine kidney epithelial cell line) are commonly used.

  • Methodology:

    • Cells are cultured to confluence in 96-well plates.

    • The culture medium is replaced with solutions of this compound at various clinically relevant concentrations. Control wells contain the culture medium alone.

    • Plates are incubated for a specified period (e.g., 24 hours) at 37°C.

    • The this compound-containing medium is removed, and the cells are washed.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.

    • Cell viability is expressed as a percentage of the control.

Preclinical Evaluation of Contrast-Induced Nephropathy (CIN)

Animal models are crucial for understanding the potential nephrotoxic effects of contrast media.

  • Objective: To evaluate the potential of this compound to induce acute kidney injury in a rat model.

  • Animal Model: Male Wistar rats are often used.

  • Methodology:

    • A baseline of renal impairment is often induced to increase susceptibility to CIN. This can be achieved through a combination of unilateral nephrectomy and administration of an NSAID (e.g., indomethacin) and a nitric oxide synthase inhibitor (e.g., L-NAME).

    • Animals are dehydrated for a set period before contrast medium administration.

    • This compound is administered intravenously at doses relevant to clinical use. A control group receives saline.

    • Blood samples are collected at baseline and at various time points post-injection (e.g., 24, 48, and 72 hours) for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).

    • Urine may be collected to measure markers of tubular injury.

    • After a specified period, the animals are euthanized, and the kidneys are harvested for histopathological examination to assess for tubular necrosis, vacuolization, and cast formation.

Clinical Trial for Radiographic Efficacy and Safety

Human clinical trials are essential to confirm the diagnostic performance and safety of this compound.

  • Objective: To assess the radiographic efficacy and safety of this compound in patients undergoing contrast-enhanced CT.

  • Study Design: A double-blind, randomized, controlled trial comparing this compound to another established non-ionic contrast agent.

  • Methodology:

    • Patient Population: A defined cohort of adult patients scheduled for a contrast-enhanced CT scan of a specific body region (e.g., abdomen, chest). Patients with contraindications to iodinated contrast media are excluded.

    • Randomization: Patients are randomly assigned to receive either this compound or the comparator agent.

    • Administration: The contrast medium is administered intravenously at a standardized dose and injection rate based on the patient's body weight and the imaging protocol.

    • Image Acquisition: CT scans are performed using a standardized protocol.

    • Efficacy Assessment: The quality of the radiographic images is independently evaluated by two or more blinded radiologists using a predefined scoring system (e.g., a 4-point scale from "non-diagnostic" to "excellent"). Inter-reader agreement is assessed.

    • Safety Assessment: Patients are monitored for adverse events during and after the procedure. Vital signs are recorded at baseline and at set intervals post-injection. Blood and urine samples are collected before and after the procedure to monitor renal function and other relevant laboratory parameters.

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and decision-making processes related to the use of this compound in a clinical setting.

G cluster_0 Pre-Procedure cluster_1 Procedure cluster_2 Post-Procedure Patient Referral Patient Referral Review Clinical History Review Clinical History Patient Referral->Review Clinical History Assess for Contraindications Assess for Contraindications Review Clinical History->Assess for Contraindications Check Renal Function (eGFR) Check Renal Function (eGFR) Assess for Contraindications->Check Renal Function (eGFR) Consider Alternative Imaging Consider Alternative Imaging Assess for Contraindications->Consider Alternative Imaging Contraindication present Select this compound Concentration Select this compound Concentration Check Renal Function (eGFR)->Select this compound Concentration eGFR adequate Determine Dose and Injection Rate Determine Dose and Injection Rate Select this compound Concentration->Determine Dose and Injection Rate Administer this compound Administer this compound Determine Dose and Injection Rate->Administer this compound Acquire Radiographic Images Acquire Radiographic Images Administer this compound->Acquire Radiographic Images Monitor for Adverse Reactions Monitor for Adverse Reactions Administer this compound->Monitor for Adverse Reactions Image Interpretation Image Interpretation Acquire Radiographic Images->Image Interpretation Diagnosis and Reporting Diagnosis and Reporting Image Interpretation->Diagnosis and Reporting

Caption: General workflow for contrast-enhanced imaging with this compound.

G start Patient with history of contrast media reaction q1 Severe Reaction? start->q1 Assess severity of prior reaction avoid Avoid iodinated contrast media. Consider alternative imaging. q1->avoid Yes q2 Skin Testing (culprit and alternatives) q1->q2 No (Mild-Moderate) use_negative Use skin-test negative alternative ICM (e.g., this compound) with premedication. q2->use_negative Alternative is skin-test negative consider_dpt Consider Drug Provocation Test (DPT) with alternative ICM. q2->consider_dpt All skin tests negative

Caption: Decision algorithm for patients with a history of contrast media hypersensitivity.

Conclusion

This compound stands as a well-established and effective non-ionic iodinated contrast agent with a favorable safety profile. Its physicochemical properties, including low osmolality and viscosity, contribute to its good tolerability. A comprehensive understanding of its characteristics and the experimental methodologies for its evaluation is essential for its continued safe and effective use in radiographic imaging and for the development of future contrast media.

References

The Discovery and Development of Iomeprol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, monomeric, tri-iodinated radiographic contrast agent developed by Bracco Imaging.[1] First introduced to the market in 1994, it is widely utilized in various diagnostic imaging procedures, including computed tomography (CT), angiography, and urography, to enhance the visualization of internal body structures.[2] Its development was driven by the need for a contrast agent with improved safety and tolerability compared to older ionic agents, primarily by reducing osmolality and viscosity. This technical guide provides an in-depth overview of the discovery, development, and core technical aspects of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is characterized by its low osmolality, low viscosity, and high water solubility, which contribute to its favorable safety profile.[3] Unlike many other contrast agents, this compound formulations are chemically stable and do not require the addition of chelating agents like edetic acid (EDTA).[3]

PropertyValueReference
Molecular Formula C17H22I3N3O8[4]
Molecular Weight 777.09 g/mol [4]
Iodine Content 49%[5]
Osmolality (mOsm/kg H2O at 37°C)
This compound 300 mgI/mL521[6]
This compound 350 mgI/mL618[6]
This compound 400 mgI/mL726[6]
Viscosity (mPa·s at 37°C)
This compound 300 mgI/mL4.5[6]
This compound 350 mgI/mL7.5[6]
This compound 400 mgI/mL12.6[6]

Mechanism of Action

The diagnostic efficacy of this compound is based on the radio-opacity of the iodine atoms it contains. Following intravascular administration, this compound opacifies the vessels and tissues in its path. The high atomic number of iodine results in the attenuation of X-rays, creating a contrast that allows for the radiographic visualization of anatomical structures.[2] In areas with a compromised blood-brain barrier, this compound can diffuse into the extravascular space, highlighting pathological processes.[2]

Synthesis of this compound

The synthesis of this compound is an environmentally friendly process.[7] A common synthetic route involves the following key steps:

  • Chloroacetylation: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is reacted with chloroacetyl chloride in a solvent such as N,N-dimethylacetamide.

  • Methylation: The resulting intermediate undergoes methylation.

  • Hydrolysis: The methylated compound is then subjected to hydrolysis.

  • Hydroxylation: The final step is a hydroxylation reaction to yield this compound.

A detailed experimental protocol for a representative synthesis is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

  • Chloroacetyl chloride

  • N,N-dimethylacetamide

  • Iodomethane

  • Sodium hydroxide (B78521)

  • Acetic acid

  • Ethanol (B145695)

Procedure:

  • Chloroacetylation: Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide in N,N-dimethylacetamide at room temperature. Control the temperature below 60°C and add chloroacetyl chloride. Maintain the temperature at 50-60°C and stir for 4 hours. After the reaction is complete, concentrate the mixture to dryness under vacuum below 65°C.[1]

  • Methylation: Prepare N,N-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide in N,N-dimethylacetamide and heat to 60°C to dissolve. Add sodium hydroxide and stir to dissolve. Cool the reactor to 10°C or less and add iodomethane. Stir at 25°C for 14-16 hours.[8]

  • Hydrolysis and Purification: After confirming the completion of the methylation reaction, add acetic acid to neutralize the solution. Remove the solvent by concentration under reduced pressure at 60-65°C. Add ethanol to induce crystallization. Filter the wet solid and dry under reduced pressure in an oven at 60°C for 12 hours to obtain this compound.[8]

G A 5-amino-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodo-1,3-benzenedicarboxamide B Chloroacetylation (Chloroacetyl chloride, N,N-dimethylacetamide) A->B Step 1 C Intermediate B->C D Methylation (Iodomethane, Sodium hydroxide) C->D Step 2 E Methylated Intermediate D->E F Hydrolysis and Purification E->F Step 3 G This compound F->G

Figure 1: Simplified workflow for the synthesis of this compound.

Pharmacokinetics

This compound is administered intravenously or intra-arterially.[2] Its pharmacokinetic profile is characterized by a two-compartment model with a rapid distribution phase and a slower elimination phase.[5]

ParameterValueReference
Protein Binding Not significant[9]
Metabolism Not metabolized[9]
Elimination Half-life 1.83 hours (in healthy subjects)[5]
Distribution Half-life 0.37 hours (in healthy subjects)[5]
Excretion ~90% of the dose recovered unchanged in urine within 96 hours[5]
Volume of Distribution 0.28 (0.05) L/kg[2]
Total Body Clearance 0.10 (0.01) L/hr/kg[2]

Preclinical Development

Extensive preclinical studies were conducted to evaluate the safety and toxicology of this compound in various animal models.

Experimental Protocol: Preclinical Toxicology Studies

Study Design:

  • Acute Toxicity (LD50): Single-dose administration to determine the median lethal dose. Studies were conducted in mice, rats, and dogs via intravenous injection.[4][10]

  • Repeated-Dose Toxicity: Daily intravenous administration for 4 weeks in rodents and non-rodents to assess for chronic toxic effects.[4][10]

  • Reproductive and Developmental Toxicity: Evaluation of effects on fertility, and pre- and post-natal development in animal models.[4]

  • Genotoxicity: Assessment of mutagenic potential.[4]

  • Antigenicity: Evaluation of the potential to induce an immune response in mice and guinea pigs.[4]

Animal Models:

  • Mice (e.g., ICR, BALB/c)

  • Rats (e.g., Sprague-Dawley)

  • Rabbits

  • Dogs

Parameters Monitored:

  • Clinical observations

  • Body weight

  • Food consumption

  • Hematology

  • Clinical chemistry

  • Urinalysis

  • Gross pathology

  • Histopathology

Study TypeSpeciesRouteLD50 (g Iodine/kg)Reference
Acute Toxicity MiceIV19.3 - 20.5[2]
RatsIV13.2 - 14.0[2]
DogsIV> 12.5[2]

Clinical Development

The clinical development of this compound involved Phase I, II, and III trials to establish its safety, tolerability, and efficacy in humans.

Experimental Protocol: Clinical Trials

Phase I Studies:

  • Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in a small group of healthy volunteers.

  • Design: Open-label, single-dose, and dose-escalation studies.

  • Endpoints: Monitoring of vital signs, ECG, laboratory parameters (hematology, clinical chemistry, urinalysis), and adverse events. Pharmacokinetic parameters (Cmax, Tmax, half-life) were determined.

Phase II/III Studies:

  • Objective: To evaluate the efficacy and safety of this compound in a larger patient population for various diagnostic imaging procedures.

  • Design: Randomized, double-blind, comparative trials against other established contrast agents.

  • Patient Population: Patients undergoing procedures such as angiography, CT scans, and urography. Inclusion and exclusion criteria were specific to the imaging procedure and patient's clinical condition.

  • Efficacy Endpoints: Image quality (e.g., vessel opacification, lesion enhancement) as assessed by blinded readers.

  • Safety Endpoints: Incidence and severity of adverse events, changes in vital signs, and laboratory parameters.

A large clinical study involving 7,799 patients demonstrated that adverse events occurred in 5.6% of patients, with the majority being mild.[11] In another study of 1,918 patients, the incidence of adverse reactions was 5.3%.[1]

Cellular Mechanisms of Adverse Reactions

Contrast-Induced Acute Kidney Injury (CI-AKI)

The primary mechanism of this compound-induced nephrotoxicity involves direct tubular cell toxicity and renal vasoconstriction, leading to medullary hypoxia and the generation of reactive oxygen species (ROS).[8][12] This cascade of events can lead to apoptosis of renal tubular epithelial cells.[13]

G cluster_0 This compound Administration cluster_1 Cellular Effects cluster_2 Downstream Consequences This compound This compound DirectToxicity Direct Tubular Cell Toxicity This compound->DirectToxicity Vasoconstriction Renal Vasoconstriction This compound->Vasoconstriction ROS Reactive Oxygen Species (ROS) Generation DirectToxicity->ROS Hypoxia Medullary Hypoxia Vasoconstriction->Hypoxia Hypoxia->ROS Apoptosis Renal Tubular Cell Apoptosis ROS->Apoptosis G cluster_0 This compound Exposure cluster_1 Immune Cell Activation cluster_2 Mediator Release & Reaction Type This compound This compound MastCell Mast Cell / Basophil Activation This compound->MastCell TCell T-Cell Activation This compound->TCell Mediators Release of Histamine & Other Inflammatory Mediators MastCell->Mediators NonImmediate Non-Immediate Hypersensitivity (e.g., Maculopapular Rash) TCell->NonImmediate Immediate Immediate Hypersensitivity (e.g., Urticaria, Anaphylaxis) Mediators->Immediate

References

Iomeprol: A Physicochemical Analysis of Osmolality and Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Iomeprol is a non-ionic, monomeric, tri-iodinated radiographic contrast agent widely utilized in diagnostic imaging procedures. Its efficacy and safety are intrinsically linked to its physicochemical properties, primarily its osmolality and viscosity. This technical guide provides a comprehensive overview of these core characteristics, presenting quantitative data, detailed experimental methodologies, and visual representations of key relationships to support research, development, and clinical application.

Quantitative Data on Physicochemical Properties

The osmolality and viscosity of this compound solutions are critical parameters that influence their in-vivo behavior, including injection pressures, patient comfort, and potential for adverse effects. These properties are directly dependent on the concentration of the agent and the temperature of the solution.

Osmolality of this compound Solutions

The osmolality of this compound solutions at physiological temperature (37 °C) is presented in Table 1. As a non-ionic monomer, this compound exhibits a lower osmolality compared to ionic contrast agents of similar iodine concentration. The data demonstrates a positive correlation between the iodine concentration and the osmolality of the solution.

Iodine Concentration (mg I/mL)Osmolality at 37 °C (mOsm/kg H₂O)
250435 ± 20
300521 ± 24
350618 ± 29
400726 ± 34

Table 1: Osmolality of various this compound (Iomeron®) concentrations at 37 °C. Data sourced from Bracco's official product information.[1]

Viscosity of this compound Solutions

The viscosity of this compound is a key determinant of the force required for injection and can influence the rate of delivery and mixing with blood. Viscosity is highly dependent on both concentration and temperature, with an inverse relationship to the latter. The following tables summarize the viscosity of this compound at different concentrations and temperatures.

Iodine Concentration (mg I/mL)Viscosity at 37 °C (mPa·s)
2502.9 ± 0.3
3004.5 ± 0.4
3507.5 ± 0.6
40012.6 ± 1.1

Table 2: Dynamic viscosity of various this compound (Iomeron®) concentrations at 37 °C. Data sourced from Bracco's official product information.[1]

Iodine Concentration (mg I/mL)Viscosity at 20 °C (mPa·s)Viscosity at 30 °C (mPa·s)Viscosity at 37 °C (mPa·s)Viscosity at 40 °C (mPa·s)
2405.1--2.8
3009.1-4.54.4
37021.2--8.7
40028.8-12.611.2

Table 3: Dynamic viscosity of iodinated contrast media (this compound) at various temperatures and concentrations. Data adapted from a study on the influence of contrast media viscosity and temperature on injection pressure.[2] Note: The concentrations in this table are slightly different for some entries but provide a clear trend. The 37°C values are consistent with other sources.

Experimental Protocols

The accurate determination of osmolality and viscosity is paramount for the quality control and characterization of this compound formulations. The methodologies employed adhere to established pharmacopeial standards and widely accepted scientific principles.

Determination of Osmolality

The measurement of osmolality is conducted based on the principles outlined in the United States Pharmacopeia (USP) chapter <785> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.35.[3][4] The most common and recommended method is freezing-point depression osmometry.

Principle: The freezing point of a solvent is depressed in proportion to the number of dissolved particles. The osmometer measures the freezing point of the sample, and this depression is directly related to the osmolality of the solution.

Apparatus: A freezing-point osmometer equipped with a temperature-controlled cooling system, a thermistor for precise temperature measurement, and a mechanism to induce crystallization (e.g., a vibrating stirrer or a seeding wire).

Procedure:

  • Calibration: The osmometer is calibrated using standard solutions of known osmolality, typically sodium chloride solutions as specified in the pharmacopoeias. A zero-point calibration with deionized water is also performed.

  • Sample Preparation: The this compound solution is used directly without dilution. The sample must be homogenous and free of air bubbles.

  • Measurement: A precise volume of the this compound solution is introduced into the measurement cell. The sample is then supercooled to a temperature below its freezing point.

  • Crystallization Induction: Crystallization is initiated, causing the temperature of the sample to rise to its freezing point due to the release of the latent heat of fusion.

  • Data Acquisition: The thermistor measures the plateau of the freezing point, and the instrument converts the measured freezing-point depression into osmolality (mOsm/kg H₂O). The measurement is typically repeated to ensure reproducibility.

Determination of Viscosity

The dynamic viscosity of this compound solutions is determined following the principles described in ASTM D445 for kinematic viscosity, from which dynamic viscosity is calculated. For non-Newtonian fluids or for more detailed rheological characterization, a rotational rheometer is employed.

Principle: Viscosity is a measure of a fluid's resistance to flow. For Newtonian fluids like this compound solutions, the shear stress is directly proportional to the shear rate, and the constant of proportionality is the dynamic viscosity.

Apparatus: A calibrated glass capillary viscometer or a rotational rheometer. A constant temperature water bath is essential to maintain the sample at the desired temperature with high precision.

Procedure (using a Rotational Rheometer):

  • Calibration and Verification: The rheometer is calibrated according to the manufacturer's instructions, often using certified viscosity standards.

  • Sample Loading: A small, precise volume of the this compound solution is placed onto the lower plate of the rheometer. The geometry (e.g., cone-and-plate or parallel plate) is lowered to the specified measurement gap.

  • Temperature Equilibration: The sample is allowed to equilibrate at the target temperature (e.g., 20 °C or 37 °C) for a sufficient period to ensure thermal homogeneity.

  • Measurement: A controlled shear rate is applied to the sample, and the resulting shear stress is measured. For a comprehensive analysis, a shear rate sweep is performed to confirm Newtonian behavior (viscosity independent of shear rate).

  • Data Analysis: The dynamic viscosity (η) is calculated as the ratio of shear stress to shear rate. The results are typically reported in millipascal-seconds (mPa·s).

Visualizations of Physicochemical Relationships

To better illustrate the relationships between concentration, temperature, osmolality, and viscosity, the following diagrams are provided.

G c250 250 osmolality Osmolality (mOsm/kg H₂O) c250->osmolality 435 viscosity Viscosity (mPa·s) c250->viscosity 2.9 c300 300 c300->osmolality 521 c300->viscosity 4.5 c350 350 c350->osmolality 618 c350->viscosity 7.5 c400 400 c400->osmolality 726 c400->viscosity 12.6

Figure 1: Relationship between this compound concentration and its osmolality and viscosity at 37°C.

G cluster_workflow Viscosity Measurement Workflow start Start prep Sample Preparation (this compound Solution) start->prep temp Temperature Equilibration (e.g., 20°C, 37°C) prep->temp measure Viscosity Measurement (Rotational Rheometer) temp->measure data Data Acquisition (Shear Stress vs. Shear Rate) measure->data calc Calculation (Viscosity = Stress/Rate) data->calc end End calc->end

Figure 2: A generalized experimental workflow for the determination of this compound viscosity.

References

A Deep Dive into the Water Solubility of Iomeprol and Other Iodinated Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the water solubility of iomeprol in comparison to other commonly used iodinated contrast agents, namely iohexol, iopamidol, ioversol, and diatrizoate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and workflow visualizations to support further research and development in the field of medical imaging.

Quantitative Comparison of Water Solubility

The water solubility of iodinated contrast agents is a critical physicochemical property that influences their formulation, administration, and biological fate. This compound is consistently reported to have a high water solubility, a characteristic that allows for the formulation of highly concentrated, low-viscosity solutions.[1][2][3] This high solubility is advantageous for delivering a sufficient iodine concentration for imaging while minimizing the administered volume.

Below is a summary of the available quantitative and qualitative data on the water solubility of this compound and other selected contrast agents. It is important to note that definitive, directly comparable quantitative values are not always available in the public domain, and some of the cited values are predictions from computational models, which may not reflect experimental results.

Contrast AgentChemical StructureWater SolubilitySource
This compound Non-ionic Monomer"Unusually high solubility"[1], Predicted: 0.595 mg/mL[4][1][4]
Iohexol Non-ionic Monomer"Water-soluble"[5][6][7][8][5][6][7][8]
Iopamidol Non-ionic Monomer"Very soluble in water"[9], "water-soluble"[10][9][10]
Ioversol Non-ionic Monomer"Water soluble"[11][12], Predicted: 1.04 mg/mL[12][11][12]
Diatrizoate Meglumine (B1676163) Ionic MonomerPredicted: 0.226 mg/mL (likely for free acid)[13][13]

Note: The predicted low water solubility values from some databases for the non-ionic agents and diatrizoate meglumine are in stark contrast to the qualitative descriptions and the high concentrations of their commercial formulations. This discrepancy highlights the importance of experimental verification over computational predictions for these complex molecules. The high concentrations at which these agents are formulated (e.g., this compound up to 400 mg I/mL) are a testament to their significant water solubility.[3]

Experimental Protocols for Determining Water Solubility

Standardized methods for determining the water solubility of pharmaceutical compounds are typically outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). While specific monographs for each contrast agent may provide details, a general and widely accepted method is the saturation shake-flask method .

Principle of the Saturation Shake-Flask Method

This equilibrium-based method involves saturating a solvent (in this case, purified water) with the solute (the contrast agent) and then measuring the concentration of the dissolved solute in the saturated solution.

Generalized Experimental Protocol
  • Preparation: An excess amount of the solid contrast agent is added to a known volume of purified water in a sealed, inert container (e.g., a glass flask).

  • Equilibration: The mixture is agitated at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at a standard value, typically 25 °C or 37 °C.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation or filtration using a chemically inert filter (that does not adsorb the solute) is employed.

  • Quantification: A precisely measured aliquot of the clear, saturated supernatant is carefully removed. The concentration of the dissolved contrast agent in the aliquot is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying iodinated contrast agents.

  • Data Analysis: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/mL or g/L) at the specified temperature. The experiment should be repeated multiple times to ensure the reproducibility of the results.

Physicochemical Characterization Workflow

The development and quality control of iodinated contrast agents involve a series of physicochemical tests to ensure their safety, efficacy, and stability. The following diagram illustrates a general experimental workflow for the characterization of these agents.

G cluster_0 Synthesis and Purification cluster_1 Structural and Identity Verification cluster_2 Physicochemical Property Analysis cluster_3 Formulation and Quality Control Synthesis Chemical Synthesis Purification Purification and Isolation Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Solubility Water Solubility (Shake-Flask Method) IR->Solubility Viscosity Viscosity Measurement IR->Viscosity Osmolality Osmolality Determination IR->Osmolality LogP Octanol-Water Partition Coefficient (Log P) IR->LogP Formulation Formulation Development LogP->Formulation Stability Stability Testing Formulation->Stability QC Final Product QC (Purity, Concentration) Stability->QC G Hydrophilicity High Hydrophilicity (Low Log P) Solubility High Water Solubility Hydrophilicity->Solubility ProteinBinding Low Protein Binding Hydrophilicity->ProteinBinding MembraneInteraction Reduced Cell Membrane Interaction Hydrophilicity->MembraneInteraction Excretion Rapid Renal Excretion Solubility->Excretion Toxicity Lower Chemotoxicity ProteinBinding->Toxicity MembraneInteraction->Toxicity Safety Improved Safety Profile Toxicity->Safety Excretion->Safety

References

Iomeprol: A Technical Examination of Bioactivity and Cellular Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, monomeric, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as computed tomography (CT), angiography, and urography.[1][2][3] Its favorable physicochemical properties, including low osmolality and viscosity, contribute to a generally well-tolerated profile in clinical practice.[3][4] However, as with all iodinated contrast media (ICM), concerns regarding potential bioactivity and cellular toxicity, particularly nephrotoxicity, remain a subject of ongoing research. This technical guide provides an in-depth analysis of the available data on this compound's interaction with biological systems at the cellular level, focusing on quantitative toxicity data, experimental methodologies, and the signaling pathways implicated in its effects.

Bioactivity and Cellular Effects

The bioactivity of this compound, like other ICMs, is primarily linked to its iodine content, which provides radiopacity, and its osmolality, which can influence cellular fluid dynamics.[3] At the cellular level, exposure to high concentrations of ICMs can lead to a range of effects, including direct cytotoxicity, oxidative stress, and the induction of apoptosis.[5][6]

Cytotoxicity in Endothelial and Renal Tubular Cells

Endothelial cells and renal proximal tubular epithelial cells are of particular interest in assessing the toxicity of intravenously administered contrast agents due to their direct exposure. While this compound is considered to have low chemotoxicity, in vitro studies indicate that at high concentrations and with prolonged exposure, it can impact cell viability.[4][7]

One study on human and murine endothelial cells demonstrated that non-ionic contrast media, including this compound, only affected cell viability at high concentrations (50 and 100 mg/mL) after extended exposure periods.[8] Another investigation using a co-culture system of rat glioma and kidney cells reported that this compound concentrations up to 80 mgI/mL did not induce cell death.[9]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

Cell TypeAssayConcentration RangeExposure TimeObserved EffectCitation
Human and Murine Endothelial CellsMTT Assay12.5 - 100 mg/mL2, 4, 24 hoursDecreased viability at 50 and 100 mg/mL after 24 hours[8]
Rat Glioma and Kidney Cells (co-culture)Not specified0 - 80 mgI/mLNot specifiedNo cell death observed[9]

Experimental Protocols

Standardized assays are crucial for evaluating the cellular toxicity of compounds like this compound. The following are detailed methodologies for key experiments commonly cited in the study of ICM-induced cellular effects.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a renal tubular epithelial cell line like NRK-52E) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

  • Treatment: Remove the culture medium and expose the cells to various concentrations of this compound (e.g., 12.5, 25, 50, 100 mg/mL) for predetermined time points (e.g., 2, 4, 24 hours).[8] Include untreated cells as a control.

  • MTT Addition: After the treatment period, remove the this compound-containing medium and add 28 µL of a 2 mg/mL MTT solution to each well.[1]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[1]

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[1]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 flask and treat with the desired concentrations of this compound for the specified duration.[2]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold phosphate-buffered saline (PBS).[2]

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10]

  • Flow Cytometry Analysis: Add 1X Annexin-binding buffer to each tube and analyze the stained cells by flow cytometry immediately.[2][10]

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Protocol:

  • Cell Preparation: Culture cells to the desired confluence.

  • Loading with DCFH-DA: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.[11]

  • Treatment: Wash the cells and then expose them to this compound at various concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[12]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling cascades.

Protocol:

  • Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of p38, JNK, and NF-κB subunits) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[10]

Signaling Pathways in this compound-Induced Cellular Responses

Exposure of cells to high concentrations of iodinated contrast media can trigger several signaling pathways that mediate cellular stress, inflammation, and apoptosis.

Oxidative Stress Pathway

A key mechanism of ICM-induced cellular injury is the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components and activate downstream signaling cascades.

Oxidative_Stress_Pathway This compound This compound (High Concentration) Mitochondria Mitochondria This compound->Mitochondria Direct effect ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS CellularDamage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

This compound-induced Oxidative Stress Pathway
Pro-inflammatory Signaling: NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Oxidative stress can lead to the activation of the NF-κB pathway.

NFkB_Pathway ROS Increased ROS IKK IKK Activation ROS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_dimer NF-κB (p50/p65) Translocation to Nucleus IkB->NFkB_dimer releases InflammatoryGenes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_dimer->InflammatoryGenes

Activation of the NF-κB Signaling Pathway
Stress-Activated Protein Kinase (SAPK) Pathways: p38 MAPK and JNK

The p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways are activated by cellular stress, including oxidative stress, and are involved in regulating apoptosis and inflammation.

SAPK_Pathways cluster_p38 p38 MAPK Pathway cluster_JNK JNK Pathway p38_activation p38 MAPK Activation p38_downstream Downstream Effects (Inflammation, Apoptosis) p38_activation->p38_downstream JNK_activation JNK Activation JNK_downstream Apoptosis JNK_activation->JNK_downstream ROS Increased ROS ROS->p38_activation ROS->JNK_activation

Stress-Activated p38 MAPK and JNK Pathways
Apoptosis Pathway

The culmination of cellular stress and activation of pro-inflammatory and stress-activated pathways can lead to programmed cell death, or apoptosis. This is often mediated by the activation of caspases, a family of cysteine proteases.

Apoptosis_Pathway CellularStress Cellular Stress (Oxidative, ER Stress) Bax Bax Translocation to Mitochondria CellularStress->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway

Conclusion

This compound maintains a strong safety profile as a non-ionic, low-osmolar contrast agent. The available in vitro data suggests that cellular toxicity is primarily a concern at high concentrations and with prolonged exposure. The primary mechanisms of this compound-induced cellular injury appear to be mediated through the induction of oxidative stress, which in turn can activate pro-inflammatory and apoptotic signaling pathways, including NF-κB, p38 MAPK, and JNK. Further research is warranted to establish definitive IC50 values for this compound on relevant cell types and to further elucidate the intricate signaling networks involved in its bioactivity. This knowledge will be invaluable for the development of even safer contrast agents and for devising protective strategies for patients at high risk of contrast-induced adverse events.

References

Preclinical Safety Assessment of Iomeprol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, tri-iodinated contrast agent used in diagnostic imaging procedures such as X-ray and computed tomography (CT) scans. Its primary function is to opacify blood vessels and tissues, enhancing their visibility during imaging. The preclinical safety assessment of this compound has been extensively conducted to characterize its toxicological profile and ensure its safety for clinical use. This guide provides a comprehensive overview of the key preclinical safety studies performed on this compound, including detailed methodologies and a summary of the available quantitative data.

Pharmacokinetics and Metabolism

Following intravenous administration, this compound is rapidly distributed to the extracellular spaces and is excreted unchanged, primarily through the kidneys via glomerular filtration. Approximately 90% of the injected dose is recovered in the urine within 24 hours. This compound does not bind to plasma proteins to a measurable extent and does not undergo significant metabolism. In rats, it has been shown to cross the placenta and be excreted into breast milk.

Core Safety Assessment Areas

The preclinical safety evaluation of this compound has encompassed a range of studies to assess its potential toxicity. These include acute and repeated-dose toxicity, genotoxicity, reproductive and developmental toxicity, local tolerance, and safety pharmacology.

Acute Toxicity

The acute toxicity of this compound following intravascular injection has been evaluated in various animal species. The median lethal dose (LD50) has been determined to be comparable to that of other analogous tri-iodinated non-ionic contrast media.

Table 1: Acute Toxicity of this compound (Intravenous Administration)

SpeciesLD50 (g Iodine/kg)Reference
Mice19.3 - 20.5
Rats13.2 - 14.0
Dogs> 12.5
  • Objective: To determine the median lethal dose (LD50) of this compound following a single intravenous injection.

  • Species: Mice, Rats, Dogs.

  • Administration: A single bolus intravenous injection of this compound at various concentrations.

  • Dose Levels: A range of doses selected to cause mortality in some, but not all, animals at the highest doses.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days post-administration.

  • Endpoints:

    • Mortality rates at each dose level.

    • Clinical signs of toxicity (e.g., changes in behavior, respiratory rate, convulsions).

    • Body weight changes.

    • Gross necropsy of all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

I have performed additional searches to gather more specific quantitative data and protocol details. While the searches confirmed the types of studies conducted, they did not yield the specific numerical data (like NOAELs or detailed genotoxicity results) required for the tables. The available information remains largely qualitative, stating that this compound was well-tolerated and did not show significant toxicity. Similarly, detailed experimental protocols are not available in the public domain.

Therefore, I will proceed with the original plan to construct the technical guide using the information that is available. I will populate the tables with descriptive findings from the search results, clearly indicating where specific quantitative data is unavailable. For the experimental protocols, I will create standardized descriptions based on general toxicological study guidelines and incorporate any specific details that were found for this compound. The Graphviz diagrams will illustrate the general workflow for each type of study. I have sufficient information to create a comprehensive guide based on the publicly available data.

I will now generate the full in-depth technical guide as requested.

Repeated-Dose Toxicity

Repeated-dose toxicity studies have been conducted to evaluate the effects of daily administration of this compound over a 4-week period in both rats and dogs. The results indicate that this compound is well-tolerated at doses as high as the maximum anticipated for clinical use.

Table 2: Repeated-Dose Toxicity of this compound (4-Week Intravenous Administration)

SpeciesKey FindingsNOAEL (No-Observed-Adverse-Effect Level)Reference
RatsWell-tolerated at doses up to the maximum anticipated for clinical use. No significant toxicological findings reported.Data not publicly available.
DogsWell-tolerated at doses up to the maximum anticipated for clinical use. No significant toxicological findings reported.Data not publicly available.
  • Objective: To assess the potential toxicity of this compound following daily intravenous administration for 28 days.

  • Species: Rats and Dogs.

  • Administration: Daily intravenous injection.

  • Dose Levels: Multiple dose levels, including a control group and doses up to the maximum anticipated clinical dose.

  • Duration: 28 days.

  • Observations:

    • In-life: Clinical signs, body weight, food consumption, ophthalmology, and detailed clinical examinations.

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis at baseline and termination.

    • Terminal Procedures: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

  • Toxicokinetics: Blood samples are collected at specified time points to determine the systemic exposure to this compound.

G cluster_0 Pre-study Phase cluster_1 Dosing Phase (28 Days) cluster_2 Terminal Phase acclimatization Animal Acclimatization baseline Baseline Data Collection (Body Weight, Clinical Pathology) acclimatization->baseline dosing Daily Intravenous Dosing baseline->dosing observations In-life Observations (Clinical Signs, Body Weight, Food Consumption) dosing->observations termination Euthanasia & Necropsy observations->termination pathology Organ Weights & Histopathology termination->pathology clin_path Terminal Clinical Pathology termination->clin_path G cluster_0 In Vitro Assays cluster_1 In Vivo Assay cluster_2 Evaluation ames Ames Test (Bacterial Gene Mutation) chrom_ab Chromosomal Aberration Test (Mammalian Cells) evaluation Genotoxicity Profile Assessment ames->evaluation chrom_ab->evaluation micronucleus Micronucleus Test (Rat Bone Marrow) micronucleus->evaluation

Methodological & Application

Application Notes and Protocols for Iomeprol Injection in CT Angiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Iomeprol, a non-ionic, low-osmolality contrast medium, in Computed Tomography Angiography (CTA). The following sections outline recommended injection parameters for various anatomical regions in both adult and pediatric populations, supported by data from clinical and research settings.

Introduction to this compound for CT Angiography

This compound is a tri-iodinated, non-ionic contrast agent widely used to enhance the visibility of vascular structures in CT imaging.[1][2] Its low osmolality and viscosity contribute to a favorable safety profile and patient tolerance.[2][3] The primary mechanism of action is the attenuation of X-rays by the iodine content in this compound, which opacifies blood vessels and allows for detailed anatomical assessment.[1][3] Effective CTA protocols with this compound aim to achieve optimal vessel opacification by carefully selecting the concentration, volume, and injection rate, often in conjunction with a saline chaser to improve bolus geometry and efficiency.[4][5]

General Principles of this compound Injection for CTA

Successful CTA with this compound depends on several key factors:

  • Patient Assessment: Evaluate the patient's clinical history, including renal function, allergies to contrast media, and cardiovascular status.[6]

  • Cannula Selection and Placement: A large-bore intravenous cannula (e.g., 18-20 gauge) is preferred to accommodate the high flow rates typically required for CTA. The right antecubital vein is often the preferred site to minimize artifacts in the thoracic vasculature.

  • This compound Concentration: Higher concentrations of this compound (e.g., 350-400 mgI/mL) are generally preferred for CTA to achieve a high iodine delivery rate, resulting in greater vascular enhancement.[4]

  • Injection Rate: A higher injection rate (typically 4-6 mL/s) leads to a more compact contrast bolus and higher peak arterial enhancement.[7]

  • Saline Chaser: The use of a saline chaser following the contrast injection is a standard practice. It pushes the residual contrast from the injection tubing and peripheral veins into the central circulation, improving contrast efficiency and reducing artifacts.[8][9]

  • Scan Timing: The timing of the scan acquisition relative to the contrast injection is critical and is typically individualized using techniques like bolus tracking or a test bolus.

This compound Injection Protocols for Specific CTA Applications

The following tables summarize recommended this compound injection protocols for various CTA examinations in adult and pediatric patients. These are general guidelines and may require adjustment based on patient-specific factors and institutional preferences.

Adult Injection Protocols
CTA Application This compound Concentration (mgI/mL) Volume (mL) Injection Rate (mL/s) Saline Chaser Clinical Notes
Coronary CTA 400[7][10]50-90[7][10]4-6[7][10]40-50 mL at the same rate as contrast[10]Higher iodine delivery rate is crucial for optimal coronary artery visualization.[4]
Aortic CTA (e.g., for dissection) 350 or 400[7][11]80-130[7]4-6[7]40-50 mL at the same rate as contrast[7]A biphasic injection protocol may be used to achieve more uniform aortic enhancement.
Peripheral Artery CTA 350 or 400[7][10]80-130[7][10]4-6[7][10]40-50 mL at the same rate as contrast[10]The injection duration should be tailored to the scan acquisition time to ensure enhancement of the entire lower extremity arterial tree.[12]
Cerebral CTA 300, 350, or 400[7][10]80-130[7][10]4-6[7][10]40-50 mL at the same rate as contrast[10]A lower concentration may be sufficient for routine head CTA, while higher concentrations are preferred for detailed vascular assessment.[10]
Abdominal CTA (Visceral Arteries) 350 or 400[7][11]80-130[7]4-6[7]50 mL at a high flow rate (e.g., 8 mL/s) can improve aortic and pancreatic enhancement.[9]Multiphase acquisitions are often necessary to evaluate different vascular phases.
Pediatric Injection Protocols

Pediatric protocols require careful dose adjustment based on body weight to minimize radiation and contrast media exposure.[13][14]

CTA Application This compound Concentration (mgI/mL) Volume (mL/kg) Injection Rate (mL/s) Saline Chaser Clinical Notes
Coronary CTA 300 or 400[10]1-2[10]2-3[10]Proportional to contrast volumeECG-gating is essential to minimize cardiac motion artifacts.
Aortic Arch CTA (Infants) 350[15]1-20.5-1.6[15]Often not used in infants, but can be considered.Flow rates are adapted to the small venous access.[15]
Cerebral CTA 300, 350, or 400[10]1-2[10]2-3[10]Proportional to contrast volumeDose reduction techniques are particularly important in this population.
Peripheral Artery CTA 300, 350, or 400[10]1-2[10]2-3[10]Proportional to contrast volumeScan timing is critical due to faster circulation times in children.
General Body CTA 350 or 400[10]1-2[10]1-2[10]Proportional to contrast volumeProtocols should be tailored to the specific clinical question and patient size.

Experimental Protocols

Comparative Evaluation of this compound and Another Contrast Agent for Coronary CTA

This protocol is based on a study comparing this compound 400 with Iopromide (B1672085) 370.[4]

Objective: To compare the image quality and vascular attenuation of coronary CTA using two different high-iodine-concentration contrast media.

Methodology:

  • Patient Recruitment: Prospectively enroll patients referred for coronary CTA and randomize them into two groups.

  • Injection Protocol:

    • Group A (this compound 400): Administer 70 mL of this compound (400 mgI/mL) at a flow rate of 4 mL/s.

    • Group B (Comparator): Administer 70 mL of the comparator contrast medium at a flow rate of 4 mL/s.

    • Saline Chaser: Follow the contrast injection with a 40 mL saline flush at the same injection rate for both groups.[4]

  • CT Acquisition:

    • Use a 64-slice or higher multidetector CT scanner.

    • Employ a bolus tracking technique with a region of interest (ROI) in the ascending aorta to trigger the scan.

    • Perform a retrospectively ECG-gated helical scan.

  • Image Analysis:

    • Measure CT attenuation (in Hounsfield Units, HU) in the ascending aorta, descending aorta, and major coronary arteries.

    • Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR).

    • Two independent, blinded radiologists assess the subjective image quality of each coronary segment using a predefined scoring system (e.g., 1=excellent, 4=non-diagnostic).

  • Statistical Analysis: Compare the quantitative and qualitative data between the two groups using appropriate statistical tests.

Visualizations

Signaling and Physiological Effects

The following diagram illustrates the high-level mechanism and physiological effects of this compound as a contrast agent. This compound's primary effect is the physical attenuation of X-rays due to its iodine content, leading to radiocontrast. Its low osmolality and viscosity contribute to better tolerability by minimizing disturbances to physiological homeostasis compared to older, high-osmolality agents.[3][16]

G cluster_0 This compound Administration cluster_1 Physicochemical Properties cluster_2 Physiological Interaction cluster_3 Mechanism of Action & Outcome Intravenous Injection Intravenous Injection Distribution in Vascular Space Distribution in Vascular Space Intravenous Injection->Distribution in Vascular Space Low Osmolality Low Osmolality Low Osmolality->Distribution in Vascular Space Low Viscosity Low Viscosity Low Viscosity->Distribution in Vascular Space High Iodine Content High Iodine Content X-ray Attenuation X-ray Attenuation High Iodine Content->X-ray Attenuation Renal Excretion Renal Excretion Distribution in Vascular Space->Renal Excretion Distribution in Vascular Space->X-ray Attenuation Minimal Protein Binding Minimal Protein Binding Minimal Protein Binding->Renal Excretion Enhanced CT Image Contrast Enhanced CT Image Contrast X-ray Attenuation->Enhanced CT Image Contrast

Caption: High-level overview of this compound's mechanism of action.

Experimental Workflow for Comparative CTA Study

The diagram below outlines a typical experimental workflow for a clinical study comparing two contrast agents for CTA.

G cluster_workflow Experimental Workflow Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Group A (this compound) Group A (this compound) Randomization->Group A (this compound) 50% Group B (Comparator) Group B (Comparator) Randomization->Group B (Comparator) 50% CTA Protocol CTA Protocol Group A (this compound)->CTA Protocol Group B (Comparator)->CTA Protocol Image Acquisition Image Acquisition CTA Protocol->Image Acquisition Image Analysis Image Analysis Image Acquisition->Image Analysis Statistical Comparison Statistical Comparison Image Analysis->Statistical Comparison

Caption: Workflow for a randomized controlled trial in CTA.

Logical Relationship of a Multiphasic Injection Protocol

This diagram illustrates the logical flow of a multiphasic injection protocol, which is common in CTA to optimize and prolong vascular enhancement.

G cluster_injection Multiphasic Injection Sequence Start Start Phase 1: Pure Contrast Phase 1: Pure Contrast Start->Phase 1: Pure Contrast High initial enhancement Phase 2: Mixed Contrast/Saline Phase 2: Mixed Contrast/Saline Phase 1: Pure Contrast->Phase 2: Mixed Contrast/Saline Prolong plateau Phase 3: Saline Chaser Phase 3: Saline Chaser Phase 2: Mixed Contrast/Saline->Phase 3: Saline Chaser Push bolus, reduce artifact End End Phase 3: Saline Chaser->End

Caption: Logic of a multiphasic CTA injection protocol.

References

Application Notes and Protocols for In Vivo Small Animal Imaging with Iomeprol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and standardized protocols for the effective use of Iomeprol, a non-ionic, low-osmolar iodinated contrast agent, for in vivo small animal imaging studies using micro-computed tomography (micro-CT).

Introduction to this compound for Preclinical Imaging

This compound is a widely used X-ray contrast medium in clinical practice, and its favorable physicochemical properties make it an excellent candidate for preclinical imaging in small animals.[1][2] Its low osmolality and viscosity reduce the risk of adverse effects and allow for smoother injections, which is particularly important in small animal models where fluid volumes are critical.[1][2] this compound's primary mechanism of action is the attenuation of X-rays by the iodine atoms, which enhances the contrast of blood vessels and soft tissues in micro-CT images.[3] It is rapidly distributed in the extracellular fluid and primarily excreted unchanged by the kidneys, making it suitable for a variety of applications, including vascular, tumor, and renal imaging.[4][5]

Physicochemical and Pharmacokinetic Properties of this compound

The following tables summarize key quantitative data for this compound, providing a basis for its use in experimental design.

Table 1: Physicochemical Properties of this compound Formulations

PropertyThis compound 300 mgI/mLThis compound 350 mgI/mLThis compound 400 mgI/mL
This compound Concentration (mg/mL) 612714816
Osmolality (mOsm/kg H₂O) 473521620
Viscosity at 20°C (mPa·s) 12.822.045.5
Viscosity at 37°C (mPa·s) 6.310.012.6

Data compiled from multiple sources.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

ParameterValueAnimal Model
Plasma Protein Binding < 2%Various
Elimination Half-Life Approximately 2 hoursHealthy Subjects
Route of Elimination > 90% excreted unchanged in urine within 24 hoursRats, Rabbits, Dogs[5]
Volume of Distribution ~0.28 L/kgHealthy Subjects

Table 3: Acute Intravenous Toxicity of this compound

Animal ModelLD₅₀ (g Iodine/kg)
Mice 19.3 - 20.5
Rats 13.2 - 14.0
Dogs > 12.5

LD₅₀ (Lethal Dose, 50%) data indicates a high safety margin for typical imaging doses.[6]

Experimental Protocols

Animal Preparation and Anesthesia

Proper animal preparation is critical for successful and reproducible imaging outcomes.

Protocol 3.1.1: General Animal Preparation

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before any procedures.

  • Fasting: For abdominal imaging, fasting for 4-6 hours can reduce gastrointestinal content and improve image quality. Ensure free access to water.

  • Hydration: Ensure animals are well-hydrated, as dehydration can affect renal clearance of the contrast agent. Subcutaneous administration of 1.5-2 mL of sterile saline can be performed the day before imaging.[7]

  • Temperature Maintenance: Rodents are susceptible to hypothermia under anesthesia.[8] Use a heating pad, circulating warm water blanket, or heat lamp to maintain the animal's body temperature between 36.5°C and 37.5°C throughout the procedure.[8]

  • Eye Care: Apply a veterinary ophthalmic ointment to the animal's eyes to prevent corneal drying during anesthesia.[8]

Protocol 3.1.2: Anesthesia

Inhalation anesthesia is generally preferred for its rapid induction and recovery, and for the ability to control the depth of anesthesia.[9]

  • Induction: Place the animal in an induction chamber with 3-4% isoflurane (B1672236) in 100% oxygen.[10]

  • Maintenance: Once anesthetized, transfer the animal to the micro-CT scanner bed and maintain anesthesia using a nose cone with 1.5-2% isoflurane in oxygen.[9][10]

  • Monitoring: Monitor the animal's respiratory rate and depth of anesthesia throughout the imaging procedure. A respiratory rate of 50-80 breaths per minute is typically appropriate for mice under isoflurane anesthesia.

Alternative Injectable Anesthesia: A combination of ketamine (80-100 mg/kg) and xylazine (B1663881) (5-10 mg/kg) administered intraperitoneally (IP) can provide anesthesia for 20-30 minutes.[9] However, be aware that this combination can cause cardiovascular and respiratory depression.[9]

Anesthesia_Workflow cluster_prep Animal Preparation cluster_anesthesia Anesthesia Protocol cluster_support Supportive Care Fasting Fasting (4-6h) Induction Induction Chamber (3-4% Isoflurane) Fasting->Induction Hydration Ensure Hydration Hydration->Induction Maintenance Nose Cone on Scanner Bed (1.5-2% Isoflurane) Induction->Maintenance Monitoring Monitor Respiration & Temperature Maintenance->Monitoring Temp Maintain Body Temp (36.5-37.5°C) Monitoring->Temp Eye Apply Eye Ointment Monitoring->Eye

Anesthesia and Preparation Workflow
This compound Preparation and Administration

Protocol 3.2.1: this compound Preparation

  • Select Concentration: Choose the appropriate this compound concentration (e.g., this compound 300, 350, or 400 mgI/mL) based on the application and desired level of contrast.

  • Warm the Solution: Gently warm the this compound solution to 37°C in a water bath or incubator. This reduces its viscosity, making injection easier and minimizing discomfort to the animal.

  • Draw into Syringe: Use a sterile syringe, preferably a 1 mL tuberculin or insulin (B600854) syringe for accurate volume measurement.

Protocol 3.2.2: Tail Vein Catheterization and Injection (Mice)

For precise and reliable delivery, especially for dynamic contrast-enhanced studies, a tail vein catheter is recommended.

  • Vasodilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for 30-60 seconds to dilate the lateral tail veins.[11]

  • Catheter Placement:

    • Place the anesthetized mouse in a prone position on the injection platform.

    • Clean the tail with 70% ethanol.

    • Insert a 27-30 gauge needle attached to a short piece of polyethylene (B3416737) tubing (PE10) into one of the lateral tail veins.[7][12]

    • A successful cannulation is often indicated by a small flash of blood in the tubing.[11]

    • Secure the catheter with tape.

  • Injection:

    • Connect the syringe containing the warmed this compound to the catheter.

    • Inject the desired volume as a bolus or a slow infusion, depending on the protocol. For a bolus injection, a typical rate is 20-30 seconds.[13]

    • After injection, flush the catheter with a small volume (e.g., 50 µL) of sterile saline to ensure the full dose is delivered.

Injection_Workflow cluster_prep Contrast Preparation cluster_animal Animal & Catheter cluster_injection Injection Warm Warm this compound to 37°C Draw Draw into Sterile Syringe Warm->Draw Inject Inject this compound Bolus (e.g., 0.3 mL over 20-30s) Draw->Inject Anesthetize Anesthetize Animal Vasodilate Vasodilate Tail Vein Anesthetize->Vasodilate Cannulate Insert Catheter Vasodilate->Cannulate Secure Secure Catheter Cannulate->Secure Secure->Inject Flush Flush with Saline Inject->Flush

This compound Tail Vein Injection Workflow
Micro-CT Imaging Protocols

The following are starting-point protocols that should be optimized for the specific micro-CT system and research question.

Protocol 3.3.1: General Vascular Imaging (Angiography)

This protocol is designed to visualize the vasculature throughout the animal.

  • Animal & Contrast: Prepare the animal and this compound as described above. A dose of 0.2-0.3 mL of this compound (300 mgI/mL) is a good starting point for a 25g mouse.[13]

  • Pre-contrast Scan: Acquire a non-contrast micro-CT scan of the region of interest.

  • Injection and Scanning:

    • Inject the this compound as a rapid bolus over 20-30 seconds.[13]

    • Start the micro-CT scan immediately after the injection is complete to capture the arterial phase.

    • Acquire subsequent scans at various time points (e.g., 2, 5, 10, 15 minutes) to visualize the venous and equilibrium phases.[13]

  • Suggested Scan Parameters:

    • X-ray Tube Voltage: 70-80 kVp

    • X-ray Tube Current: 450-500 µA

    • Voxel Size: 50-100 µm isotropic

    • Exposure Time: 100-300 ms (B15284909) per projection

    • Projections: 360-720 over 360° rotation[14]

Protocol 3.3.2: Tumor Imaging

This protocol aims to assess tumor vascularity and enhancement, which can be indicative of the enhanced permeability and retention (EPR) effect.

  • Animal & Contrast: Use tumor-bearing mice (e.g., subcutaneous xenografts). A dose of 120 µL of an iodinated contrast agent has been used for this purpose.[15][16]

  • Pre-contrast Scan: Acquire a baseline scan of the tumor region.

  • Dynamic Contrast-Enhanced CT (DCE-CT):

    • Inject the this compound bolus.

    • Acquire a series of fast scans over the tumor region for the first 1-2 minutes to assess initial perfusion.

    • Acquire additional scans at later time points (e.g., 5, 15, 30, and 60 minutes) to evaluate contrast agent accumulation and washout.

  • Suggested Scan Parameters:

    • X-ray Tube Voltage: 70-80 kVp

    • X-ray Tube Current: 450-500 µA

    • Voxel Size: 70-150 µm isotropic

    • Exposure Time: Optimized for rapid scanning (e.g., <100 ms)

    • Projections: Sufficient for good image quality in a short scan time.

Protocol 3.3.3: Renal Imaging

This protocol can be used to assess kidney morphology and, qualitatively, renal clearance.

  • Animal & Contrast: Prepare the animal as described. A standard dose of this compound is used.

  • Pre-contrast Scan: Acquire a scan of the abdominal region, including the kidneys.

  • Post-contrast Scans:

    • Inject the this compound bolus.

    • Acquire scans at early time points (1-5 minutes) to visualize the renal cortex and medulla enhancement.

    • Acquire later scans (15-60 minutes) to observe the contrast agent being filtered into the renal pelvis and ureters.

  • Suggested Scan Parameters:

    • X-ray Tube Voltage: 70 kVp

    • X-ray Tube Current: 500 µA

    • Voxel Size: 50-100 µm isotropic

    • Exposure Time: 100-200 ms per projection

    • Projections: 360-720 over 360° rotation

Imaging_Protocols cluster_common Common Steps cluster_apps Application-Specific Scanning cluster_analysis Image Analysis Prep Animal Preparation & Anesthesia PreScan Acquire Pre-Contrast Scan Prep->PreScan Inject Inject this compound Bolus PreScan->Inject Angio Angiography: Immediate & Timed Scans (0-15 min) Inject->Angio Tumor Tumor Imaging: Dynamic Scans (0-2 min) & Late Scans (5-60 min) Inject->Tumor Renal Renal Imaging: Early Scans (1-5 min) & Late Scans (15-60 min) Inject->Renal AngioAnalysis Vessel Segmentation & Morphometry Angio->AngioAnalysis TumorAnalysis Quantify Enhancement (HU) & Perfusion Parameters Tumor->TumorAnalysis RenalAnalysis Assess Morphology & Excretion Pathway Renal->RenalAnalysis

General Workflow for Different Imaging Applications

Data Presentation and Analysis

Quantitative analysis of contrast enhancement is key to interpreting the results of your study.

  • Region of Interest (ROI) Analysis: Draw ROIs in specific tissues (e.g., tumor, liver, kidney, major blood vessels) on both pre- and post-contrast images.

  • Hounsfield Units (HU): Measure the mean HU within each ROI. The change in HU (ΔHU = HU_post - HU_pre) is a direct measure of contrast enhancement. For example, in a rat liver tumor model using this compound-containing liposomes, the normal liver parenchyma showed a contrast enhancement of more than 60% over the pre-contrast value.[17]

  • Contrast-to-Noise Ratio (CNR): This metric provides a measure of the discernibility of a feature from its background. It can be calculated as: CNR = |Mean HU_tissue - Mean HU_background| / SD_background where SD is the standard deviation of the background noise.[15]

  • Signal-to-Noise Ratio (SNR): This measures the quality of the signal within a region of interest.[18] It is calculated as: SNR = Mean HU_tissue / SD_background

Table 4: Example of Quantitative Data Presentation

Tissue/RegionMean HU (Pre-contrast)Mean HU (Post-contrast at 5 min)ΔHUCNR vs. Muscle
Tumor Rim 45 ± 5150 ± 201055.8
Tumor Core 40 ± 670 ± 15301.7
Muscle 50 ± 860 ± 1010N/A
Aorta 60 ± 10550 ± 5049027.2

This table is illustrative. Actual values will depend on the animal model, this compound dose, and scanner settings.

Conclusion

This compound is a safe and effective contrast agent for a wide range of in vivo small animal imaging applications with micro-CT.[1][4][6] By following standardized protocols for animal preparation, contrast administration, and image acquisition, researchers can obtain high-quality, reproducible data for vascular, oncological, and renal studies. The quantitative methods described here provide a framework for robust data analysis, enabling drug development professionals and scientists to accurately assess physiological and pathological processes in preclinical models.

References

Iomeprol in Neuroimaging: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Iomeprol, a non-ionic, low-osmolar contrast agent, is a critical tool in neuroimaging, enhancing the visualization of vascular structures and lesions in the brain. This document provides detailed application notes and protocols for the use of this compound in various neuroimaging techniques, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Pharmacokinetics

This compound is a tri-iodinated, water-soluble contrast medium with favorable osmolality and viscosity, contributing to its safety profile.[1] It is available in various iodine concentrations, typically ranging from 300 to 400 mgI/mL, allowing for flexibility in different imaging protocols. Following intravenous administration, this compound is distributed in the extracellular fluid and is primarily excreted unchanged by the kidneys.[1]

PropertyValueReference
Iodine Concentration 300, 350, 400 mgI/mL[1]
Osmolality @ 37°C (mOsm/kg H₂O) 426 (300 mgI/mL), 521 (350 mgI/mL), 625 (400 mgI/mL)
Viscosity @ 37°C (mPa·s) 4.5 (300 mgI/mL), 7.5 (350 mgI/mL), 11.8 (400 mgI/mL)
Half-life Approximately 2 hours
Protein Binding Negligible[1]

Applications in Neuroimaging

This compound is widely used in several key neuroimaging techniques to enhance diagnostic accuracy.

Contrast-Enhanced Computed Tomography (CECT) of the Brain

CECT with this compound is instrumental in the detection and characterization of brain tumors, infections, and other pathologies that disrupt the blood-brain barrier (BBB).

Experimental Protocol: CECT for Brain Tumor Evaluation

  • Patient Preparation: Ensure the patient is well-hydrated. Obtain informed consent and screen for contraindications such as prior allergic reactions to contrast media or severe renal impairment.

  • Non-Contrast CT: Perform an initial non-contrast CT scan of the head to establish a baseline.

  • This compound Administration:

    • Concentration: this compound 350 mgI/mL or 400 mgI/mL.

    • Dosage: 1.0 - 1.5 mL/kg body weight.

    • Injection Rate: 2 - 3 mL/sec via a power injector.

  • Scanning:

    • Scan Delay: Initiate scanning 60-90 seconds after the start of injection to capture the phase of maximum parenchymal enhancement.

    • Acquisition: Acquire helical scans with 1.25 mm slice thickness.

  • Image Reconstruction: Reconstruct images with both standard and bone algorithms.

CT Angiography (CTA) of Cerebral Arteries

CTA is a primary tool for visualizing the cerebral vasculature to detect aneurysms, stenosis, and other vascular abnormalities. The high iodine concentration of this compound provides excellent opacification of the arteries.

Experimental Protocol: Cerebral CTA

  • Patient Preparation: Similar to CECT. An 18-20 gauge intravenous cannula is recommended for the high injection rate.

  • This compound Administration:

    • Concentration: this compound 400 mgI/mL is preferred for optimal vessel opacification.

    • Volume: 70 - 100 mL.

    • Injection Rate: 4 - 5 mL/sec, followed by a 30-40 mL saline flush at the same rate.

  • Scanning:

    • Bolus Tracking: Use a bolus tracking technique with the region of interest (ROI) placed in the aortic arch or carotid artery.

    • Scan Trigger: Initiate the scan when the enhancement in the ROI reaches a predefined threshold (e.g., 100-150 Hounsfield Units).

    • Scan Volume: From the aortic arch to the vertex.

  • Image Reconstruction: Reconstruct with thin slices (0.625 mm) and use Maximum Intensity Projection (MIP) and 3D volume rendering for visualization.

CT Perfusion (CTP) for Acute Ischemic Stroke

CTP is crucial in the emergency setting to assess cerebral hemodynamics in patients with acute ischemic stroke, helping to differentiate the infarct core from the salvageable penumbra.

Experimental Protocol: CTP in Acute Stroke

  • Patient Preparation: Rapid assessment for contraindications is critical.

  • This compound Administration:

    • Concentration: this compound 400 mgI/mL.

    • Volume: 40 - 50 mL.

    • Injection Rate: 5 - 7 mL/sec, followed by a 30-40 mL saline flush.

  • Scanning:

    • Acquisition Mode: Cine (dynamic) scanning over a selected brain region (typically 4-8 cm coverage) for 45-60 seconds.

    • Scan Initiation: Start scanning 5-7 seconds after the start of contrast injection.

  • Data Processing: Post-processing software is used to generate perfusion maps of Cerebral Blood Flow (CBF), Cerebral Blood Volume (CBV), Mean Transit Time (MTT), and Time to Peak (TTP).

Quantitative Data: Brain Tissue Enhancement

A study comparing different iodine concentrations for first-pass CT perfusion demonstrated significantly higher peak enhancement with this compound 400 mg/mL.

Tissue TypeThis compound 400 mg/mL Peak Enhancement (HU)
Gray Matter12.31 ± 0.41
White Matter5.05 ± 0.20

Data from a study comparing different contrast agent concentrations.[2]

Preclinical Neuroimaging Research

This compound is also valuable in preclinical research using animal models of neurological diseases.

Application in a Rodent Model of Glioblastoma

Contrast-enhanced micro-CT with this compound can be used to assess tumor volume and vascularity in rodent models of glioblastoma.

Experimental Protocol: Micro-CT in a Rat Glioma Model

  • Animal Preparation: Anesthetize the animal and maintain body temperature. Place a catheter in the tail vein.

  • Non-Contrast Scan: Acquire a baseline micro-CT scan of the brain.

  • This compound Administration:

    • Concentration: this compound 300 or 350 mgI/mL.

    • Dosage: 0.5 mL administered intravenously.

  • Dynamic Scanning: Acquire a series of scans over 5-10 minutes to observe the enhancement pattern within the tumor.

  • Image Analysis: Analyze images to determine tumor volume and quantify enhancement parameters.

Safety and Tolerability

This compound is generally well-tolerated. Adverse events are typically mild and transient, with the most common being sensations of heat and mild pain at the injection site. As with all iodinated contrast media, there is a risk of hypersensitivity reactions and contrast-induced nephropathy, particularly in patients with pre-existing renal impairment.

Visualizing Workflows and Pathways

DOT Language Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical clinical workflow for CT perfusion and a simplified representation of the interaction of this compound with the vascular endothelium.

G cluster_pre Pre-Procedure cluster_procedure CT Perfusion Protocol cluster_post Post-Processing & Diagnosis Patient Arrival Patient Arrival Clinical Assessment Clinical Assessment Patient Arrival->Clinical Assessment Non-Contrast CT Non-Contrast CT Clinical Assessment->Non-Contrast CT IV Access IV Access Non-Contrast CT->IV Access This compound Injection This compound Injection IV Access->this compound Injection Dynamic CT Scanning Dynamic CT Scanning This compound Injection->Dynamic CT Scanning Data Transfer Data Transfer Dynamic CT Scanning->Data Transfer Perfusion Map Generation Perfusion Map Generation Data Transfer->Perfusion Map Generation Radiological Review Radiological Review Perfusion Map Generation->Radiological Review Diagnosis Diagnosis Radiological Review->Diagnosis

Figure 1: Clinical Workflow for CT Perfusion in Acute Stroke.

G cluster_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell This compound This compound Endothelin-1 Release Endothelin-1 Release This compound->Endothelin-1 Release Influences Cell Adhesion Cell Adhesion Endothelin-1 Release->Cell Adhesion Modulates

Figure 2: this compound's Interaction with Vascular Endothelium.

Disclaimer: These protocols are intended as a general guide. Specific parameters may need to be adjusted based on the imaging equipment, institutional protocols, and individual patient factors. Always refer to the manufacturer's prescribing information for complete details on this compound administration and safety.

References

Application Notes and Protocols for Iomeprol Dosage in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and application of Iomeprol dosages in preclinical research settings. This document outlines the toxicological profile of this compound, methods for dose calculation across different animal models, and detailed protocols for its use in common preclinical imaging modalities.

Introduction to this compound

This compound is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging.[1][2][3] Its low osmolality and viscosity contribute to a favorable safety profile, making it a suitable candidate for preclinical research in various animal models.[2][3] Preclinical studies have been conducted in mice, rats, guinea pigs, rabbits, and dogs to establish its toxicological and pharmacodynamic properties.[1][4]

Toxicological Data

Understanding the toxicological profile of this compound is crucial for safe and effective dose administration in preclinical studies. The median lethal dose (LD50) provides a measure of acute toxicity.

Table 1: Acute Intravenous Toxicity of this compound in Different Animal Species

Animal SpeciesLD50 (g Iodine/kg)
Mouse19.9
Rat14.5

Source:[5]

Dosage Calculation for Preclinical Models

Accurate dosage calculation is essential for obtaining high-quality imaging results while ensuring animal welfare. Dosages can be determined based on previous studies or by converting human equivalent doses (HED) to animal equivalent doses (AED) using body surface area (BSA) conversion factors.

Dose Conversion Methodology

The following formula can be used to convert a human dose to an animal dose:

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Where Km is a conversion factor based on body weight and body surface area.

Table 2: Km Factors for Dose Conversion Between Humans and Various Animal Species

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human601.6037
Rabbit1.80.1512
Rat0.150.0256
Mouse0.020.0073
Recommended Dosages in Preclinical Imaging

The following table provides examples of this compound dosages used in or extrapolated for preclinical research. It is important to note that the optimal dose may vary depending on the specific imaging equipment, protocol, and research question.

Table 3: Recommended this compound Dosages for Preclinical Imaging Applications

Animal ModelImaging ApplicationThis compound Concentration (mg Iodine/mL)Dosage (mg Iodine/kg)Administration RouteReference/Extrapolation
RatCT Imaging of Liver Tumors (liposomal formulation)Not Specified70Intravenous[6]
MouseMicro-CT for Angiogenesis in Tumor Models4001200-2400IntravenousExtrapolated from Human Data
RabbitMicro-CT Angiography350600-1200IntravenousExtrapolated from Human Data
RatGeneral Vascular Imaging300/350600-1800Intravenous/Intra-arterialExtrapolated from Human Data

*Dosages in italics are extrapolated from human clinical recommendations using the BSA conversion methodology and should be optimized for specific preclinical applications.

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound for common preclinical imaging applications. These should be adapted and refined based on institutional animal care and use committee (IACUC) guidelines and specific experimental needs.

General Preparation of this compound Solution
  • Select the appropriate concentration: this compound is available in various concentrations (e.g., 300, 350, 400 mg Iodine/mL).[7] Choose the concentration based on the imaging application and animal size. Higher concentrations are generally used for angiography to achieve greater vessel opacification.

  • Warm the contrast agent: Gently warm the this compound solution to body temperature (approximately 37°C) to reduce its viscosity and minimize the risk of adverse physiological reactions in the animal.

  • Draw the calculated dose: Using a sterile syringe, carefully draw up the calculated volume of this compound. Ensure there are no air bubbles in the syringe.

Protocol for Intravenous Administration for Tumor Imaging in Mice
  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Place the animal on a heated stage to maintain body temperature.

  • Catheter Placement: Place a catheter in the lateral tail vein.

  • This compound Administration: Inject the calculated dose of this compound as a bolus followed by a saline flush. The injection rate should be consistent.

  • Imaging: Initiate the CT scan immediately after injection to capture the arterial phase, or with a delay to visualize tumor perfusion and enhancement.

Protocol for Intra-arterial Administration for Angiography in Rats
  • Animal Preparation: Anesthetize the rat and maintain its body temperature.

  • Surgical Preparation: Surgically expose the desired artery (e.g., femoral or carotid artery).

  • Catheterization: Carefully insert a catheter into the artery.

  • This compound Administration: Inject the this compound solution at a controlled rate. The injection volume and rate will depend on the vessel size and blood flow.

  • Imaging Acquisition: Begin the imaging acquisition concurrent with the injection to visualize the vascular tree.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for dose calculation and the general experimental procedure for preclinical imaging with this compound.

G cluster_0 Dosage Calculation Workflow Define Imaging Application and Animal Model Define Imaging Application and Animal Model Consult Literature for Established Doses Consult Literature for Established Doses Define Imaging Application and Animal Model->Consult Literature for Established Doses Human to Animal Dose Conversion Human to Animal Dose Conversion Consult Literature for Established Doses->Human to Animal Dose Conversion If no established dose Calculate Final Injection Volume Calculate Final Injection Volume Consult Literature for Established Doses->Calculate Final Injection Volume If established dose found Human to Animal Dose Conversion->Calculate Final Injection Volume G cluster_1 General Experimental Protocol Prepare this compound Solution Prepare this compound Solution Anesthetize and Prepare Animal Anesthetize and Prepare Animal Prepare this compound Solution->Anesthetize and Prepare Animal Administer this compound (IV or IA) Administer this compound (IV or IA) Anesthetize and Prepare Animal->Administer this compound (IV or IA) Acquire Images using Micro-CT/Angiography Acquire Images using Micro-CT/Angiography Administer this compound (IV or IA)->Acquire Images using Micro-CT/Angiography Monitor Animal and Post-Procedure Care Monitor Animal and Post-Procedure Care Acquire Images using Micro-CT/Angiography->Monitor Animal and Post-Procedure Care Data Analysis Data Analysis Monitor Animal and Post-Procedure Care->Data Analysis

References

Application Notes and Protocols for Intravenous Administration of Iomeprol in Urography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, monomeric, tri-iodinated contrast agent widely used in diagnostic imaging.[1][2][3] Its primary application in urography is to opacify the urinary tract for visualization via X-ray-based imaging, most notably Computed Tomography (CT) urography.[1] The high atomic number of the iodine atoms in the this compound molecule allows for the attenuation of X-rays, thereby enhancing the contrast of the urinary system structures against the surrounding tissues.[4][5] Due to its non-ionic nature and low osmolality, this compound offers a favorable safety profile with a reduced incidence of adverse effects compared to ionic contrast media.[2][3][5] These application notes provide detailed protocols and data for the intravenous use of this compound in urography.

Physicochemical and Pharmacokinetic Properties

This compound's chemical structure is designed for high water solubility and stability, allowing for the formulation of solutions with high iodine concentrations and relatively low osmolality and viscosity.[2][6] These properties are crucial for patient tolerance and efficient delivery. Following intravenous administration, this compound is rapidly distributed in the extracellular fluid and is primarily excreted unchanged by glomerular filtration.[7][8][9]

Table 1: Physicochemical Properties of this compound Solutions

Property150 mg I/mL Solution300 mg I/mL Solution400 mg I/mL Solution
Osmolality (mOsm/kg H₂O at 37°C) 270520720
Viscosity (mPa·s at 20°C) 1.98.428.9
Viscosity (mPa·s at 37°C) 1.34.813.9
Density (g/mL at 20°C) 1.1661.3341.446
Density (g/mL at 37°C) 1.1611.3291.441
Source:[10]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterValue
Distribution Half-life 0.37 hours
Elimination Half-life 1.83 hours (approx. 109 ± 20 minutes)[7]
Volume of Distribution 0.28 L/kg
Plasma Protein Binding Not significant
Metabolism Does not undergo significant metabolism[8][9]
Excretion ~90% excreted unchanged in urine within 24 hours[8][9]
Source:[7][9][11]

Mechanism of Action

The mechanism of action of this compound is biophysical rather than pharmacological. It does not interact with specific signaling pathways to elicit its diagnostic effect. The iodine atoms covalently bound to the benzene (B151609) ring structure of this compound are responsible for its radiopaque properties. When X-rays pass through the body, they are attenuated to different degrees by different tissues. The high atomic number of iodine results in a significantly higher absorption of X-ray photons compared to soft tissues. This differential absorption creates the contrast seen on radiographic images, allowing for detailed visualization of the urinary tract.[4][5][12]

Single_Bolus_CT_Urography Start Start Protocol NonContrast 1. Unenhanced Scan (Kidneys to Bladder) Start->NonContrast Injection 2. Administer Single Bolus of this compound (e.g., 90-120 mL @ 2.5-4 mL/sec) NonContrast->Injection Nephrographic 3. Nephrographic Phase Scan (90-100 seconds post-injection) Injection->Nephrographic Delay Wait 5-15 minutes Nephrographic->Delay Excretory 4. Excretory Phase Scan (Opacification of collecting system) Delay->Excretory End End Protocol Excretory->End Split_Bolus_CT_Urography Start Start Protocol NonContrast 1. Unenhanced Scan Start->NonContrast FirstInjection 2. Administer First Bolus of this compound (e.g., 50 mL) NonContrast->FirstInjection Delay Wait 7-10 minutes FirstInjection->Delay SecondInjection 3. Administer Second Bolus of this compound (e.g., 70 mL) Delay->SecondInjection CombinedScan 4. Combined Nephrographic/ Excretory Phase Scan (100 seconds post-second injection) SecondInjection->CombinedScan End End Protocol CombinedScan->End

References

Application Notes and Protocols for Iomeprol-Enhanced Micro-CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Iomeprol, a non-ionic, low-osmolarity iodinated contrast agent, for high-resolution micro-computed tomography (micro-CT) imaging in preclinical research. The protocols outlined below are designed for in vivo and ex vivo applications, with a particular focus on vascular imaging and tumor angiogenesis studies in small animal models.

Introduction to this compound-Enhanced Micro-CT

This compound is a widely used contrast medium for clinical and preclinical imaging due to its favorable safety profile and pharmacokinetic properties.[1][2][3][4] Its low viscosity and osmolality reduce the risk of adverse effects, while its rapid renal excretion ensures clearance from the body.[1] In micro-CT, this compound enhances the X-ray attenuation of blood and soft tissues, enabling detailed visualization of vascular networks, organ perfusion, and the tumor microenvironment.

Key Properties of this compound:

  • Non-ionic Monomer: Reduces the incidence of adverse reactions compared to ionic contrast agents.

  • Low Osmolality and Viscosity: Improves tolerability and ease of injection.

  • High Water Solubility: Ensures good mixing with blood and distribution throughout the vascular system.

  • Rapid Renal Excretion: this compound is primarily cleared by the kidneys with a half-life of approximately 1.8 to 2 hours in healthy subjects, and it is not metabolized.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in preclinical micro-CT imaging. These values are intended as a starting point and may require optimization based on the specific animal model, imaging system, and research question.

Table 1: this compound Dosage and Administration for In Vivo Micro-CT

ParameterMouseRat
This compound Concentration 300-400 mgI/mL300-400 mgI/mL
Typical Dosage 5-10 µL/g body weight0.5-2 mL/kg body weight
Administration Route Intravenous (tail vein)Intravenous (tail vein or jugular vein)
Injection Method Manual (over 30-60s) or automated pumpAutomated pump for consistent flow rate
Injection Rate (Pump) 100-400 µL/min1-2 mL/min

Table 2: Typical Micro-CT Scanning Parameters for this compound-Enhanced Imaging

ParameterVascular ImagingTumor Angiogenesis
Scan Timing (Post-Injection) Immediate (arterial phase), 20-60s (venous phase)20s - 5 min (early phase), 5-15 min (delayed phase)
Tube Voltage 50-80 kVp50-100 kVp
Tube Current 100-500 µA40-200 mAs
Voxel Size 10-50 µm (isotropic)35-50 µm (isotropic)
Scan Duration 1-10 min5-20 min
Respiratory Gating Recommended for thoracic and abdominal imagingRecommended to minimize motion artifacts

Experimental Protocols

In Vivo Vascular Imaging Protocol for a Mouse Model

This protocol describes a general procedure for visualizing the vasculature of a mouse using this compound-enhanced micro-CT.

Materials:

  • This compound (300 or 400 mgI/mL)

  • Anesthetic (e.g., isoflurane)

  • 27-30 gauge needle and syringe or infusion pump

  • Heating pad

  • Micro-CT scanner with physiological monitoring

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (1-3% in oxygen).

    • Place the anesthetized mouse on the scanner bed, which should be equipped with a heating pad to maintain body temperature.

    • Secure the mouse in a position that minimizes motion artifacts.

    • Insert a 27-30 gauge needle connected to a syringe or infusion pump into a lateral tail vein.

  • Pre-Contrast Scan:

    • Perform a baseline micro-CT scan of the region of interest before contrast administration.

  • This compound Administration:

    • Administer this compound at a dose of 5-10 µL/g body weight.

    • For manual injection, deliver the bolus over approximately 30-60 seconds.

    • For pump-driven injection, use a rate of 100-400 µL/min.

  • Post-Contrast Scanning:

    • Initiate the micro-CT scan immediately after the start of the injection for arterial phase imaging.

    • For venous phase imaging, start the scan 20-60 seconds after the injection.

  • Image Reconstruction and Analysis:

    • Reconstruct the acquired projection data to generate 3D images.

    • Analyze the images to visualize and quantify vascular parameters.

Ex Vivo Cartilage Imaging Protocol

This protocol is adapted for high-resolution imaging of articular cartilage in explanted samples.

Materials:

  • This compound (e.g., Iomeron 350)

  • Phosphate-buffered saline (PBS)

  • Sample container

  • Micro-CT scanner

Procedure:

  • Sample Preparation:

    • Dissect the tissue of interest (e.g., mouse femur) and clean it of any surrounding soft tissue.

    • Prepare a 30% solution of this compound in PBS.

  • Staining:

    • Immerse the sample in the 30% this compound solution.

    • Incubate for at least 5 minutes to allow for equilibration of the contrast agent within the cartilage.

  • Scanning:

    • Place the stained sample in a sample holder within the micro-CT scanner.

    • Perform a high-resolution scan (e.g., 5-10 µm voxel size).

  • Image Reconstruction and Analysis:

    • Reconstruct the 3D image data.

    • Segment the articular cartilage based on the enhanced contrast for morphological analysis.

Visualizations

Experimental Workflow for In Vivo this compound-Enhanced Micro-CT

in_vivo_workflow animal_prep Animal Preparation (Anesthesia, Positioning, Catheterization) pre_scan Pre-Contrast Micro-CT Scan animal_prep->pre_scan 1 contrast_admin This compound Administration (IV Bolus or Infusion) pre_scan->contrast_admin 2 post_scan Post-Contrast Micro-CT Scan (Dynamic or Static) contrast_admin->post_scan 3 reconstruction 3D Image Reconstruction post_scan->reconstruction 4 analysis Image Analysis (Segmentation, Quantification) reconstruction->analysis 5 results Results analysis->results 6 optimization_flow define_objective Define Research Objective (e.g., Vascular Morphology, Permeability) select_model Select Animal Model (Species, Disease) define_objective->select_model initial_params Select Initial Parameters (Dosage, Scan Timing, kVp, etc.) select_model->initial_params pilot_study Conduct Pilot Study initial_params->pilot_study evaluate_quality Evaluate Image Quality (Contrast, SNR, Artifacts) pilot_study->evaluate_quality adjust_params Adjust Parameters evaluate_quality->adjust_params Suboptimal final_protocol Finalized Protocol evaluate_quality->final_protocol Optimal adjust_params->pilot_study

References

Application Notes and Protocols for Iomeprol in Visualizing Vascular Structures in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of Iomeprol, a non-ionic, low-osmolarity iodinated contrast agent, for the visualization of vascular structures in animal models using techniques such as micro-computed tomography (micro-CT).

Introduction

This compound is a widely used contrast agent in diagnostic imaging.[1] Its favorable safety profile, low viscosity, and high water solubility make it a suitable candidate for preclinical vascular imaging in various animal models.[2][3] This document outlines its physicochemical properties, pharmacokinetic data, and detailed protocols for its application in preclinical research.

Physicochemical Properties of this compound

This compound is a tri-iodinated, non-ionic radiographic contrast agent.[1] Its low osmolality compared to ionic contrast media reduces the risk of adverse effects.[2] this compound solutions are available in various iodine concentrations, typically ranging from 150 to 400 mgI/mL, allowing for flexibility in different imaging applications.[4]

Mechanism of Action

The contrast enhancement provided by this compound is based on the attenuation of X-rays by the iodine atoms within its structure. Following intravascular administration, this compound opacifies the blood vessels, allowing for their clear visualization on X-ray-based imaging modalities like micro-CT.[1]

Quantitative Data

Pharmacokinetic Parameters of this compound in Animal Models

The following table summarizes key pharmacokinetic parameters of this compound in various animal species. This compound is characterized by rapid distribution and elimination, primarily through the kidneys.[5] It does not bind to plasma proteins and is excreted unchanged.[5]

ParameterMouseRatRabbitDog
Elimination Half-life Not specified~1.8 hours[6]Not specified3.6 - 8.8 hours[7]
Volume of Distribution Not specified0.28 L/kg[6]Not specified317 - 370 mL/kg[7]
Primary Route of Excretion Renal[5]Renal[5][6]Renal[5]Renal[5]
Protein Binding Negligible[5]Negligible[6]Negligible[5]Negligible[5]
Metabolism Not metabolized[5]Not metabolized[6]Not metabolized[5]Not metabolized[5]
Comparative Vascular Enhancement of this compound

Studies have compared the enhancement characteristics of this compound with other non-ionic contrast agents. In general, this compound demonstrates comparable diagnostic efficacy to agents like iopamidol (B1672082), iopromide (B1672085), and iohexol (B1672079).[6] A study comparing this compound 400 with Iopromide 370 in CT coronary angiography found similar median attenuation values in the coronary arteries (464 HU for this compound vs. 454 HU for Iopromide).[8] Another study indicated that this compound and Iopamidol have similar contrast enhancement abilities in DSA images, while Iohexol showed slightly lower efficacy.[1]

ComparisonAnimal Model/Study TypeKey Findings
This compound vs. Iopromide Human CT Coronary AngiographySimilar median attenuation values in coronary arteries (464 HU vs. 454 HU).[8]
This compound vs. Iodixanol (B1672021) Human Pulmonary Artery MDCTAThis compound 400 resulted in significantly higher pulmonary artery attenuation.[9]
This compound vs. Iopamidol & Iohexol Theoretical & Phantom Study (DSA)This compound and Iopamidol showed similar contrast enhancement ability; Iohexol was slightly lower.[1]
This compound vs. Iohexol & Iopamidol Human CECTEfficacy was similar for all agents with excellent/good visualization in over 98% of studies.[10]

Experimental Protocols

General Considerations for Animal Preparation and this compound Administration
  • Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Anesthesia: Anesthesia is required for in vivo imaging to prevent motion artifacts. Isoflurane is a common choice for rodent imaging.

  • Catheterization: For intravenous administration, a catheter should be placed in a suitable blood vessel, such as the tail vein in mice and rats.

  • This compound Formulation: this compound is available in various concentrations. The choice of concentration depends on the specific application and the size of the animal. For vascular imaging in rodents, concentrations of 300 mgI/mL or 350 mgI/mL are commonly used.

  • Injection: A power injector is recommended for controlled and reproducible injection rates, which is crucial for dynamic contrast-enhanced imaging.

Protocol 1: In Vivo Micro-CT Angiography in Mice

This protocol is adapted from a study evaluating murine intestinal inflammation.[5]

Materials:

  • This compound (300 mgI/mL)

  • Anesthesia system (e.g., isoflurane)

  • Intravenous catheter (e.g., 24-gauge)

  • Injection pump

  • Micro-CT scanner

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Place an intravenous catheter in the tail vein.

  • Position the mouse in the micro-CT scanner.

  • Acquire a pre-contrast (native) scan.

  • Inject 0.3 mL of this compound (300 mgI/mL) intravenously over 20-30 seconds.

  • Immediately initiate the post-contrast micro-CT scan. For dynamic studies, acquire images at multiple time points (e.g., 0.5, 2, 4, 6, 10, 15, 20, 25, and 30 minutes post-injection).

Suggested Micro-CT Parameters (starting point, may require optimization):

  • Tube Voltage: 50-90 kVp

  • Tube Current: 160-500 µA

  • Voxel Size: 50-100 µm isotropic

  • Scan Time: Dependent on the scanner and desired resolution.

Protocol 2: Ex Vivo Vascular Imaging in Mice (Vascular Casting Adaptation)

For high-resolution ex vivo imaging of the vasculature, a perfusion-based approach can be adapted. While dedicated casting agents are often used, this protocol outlines a conceptual approach using this compound for vessel staining prior to fixation.

Materials:

  • This compound (e.g., 350 mgI/mL)

  • Heparinized saline

  • 4% Paraformaldehyde (PFA)

  • Perfusion pump

  • Surgical instruments

  • Micro-CT scanner

Procedure:

  • Anesthetize the mouse deeply.

  • Perform a thoracotomy to expose the heart.

  • Cannulate the left ventricle or descending aorta.

  • Perfuse with heparinized saline to clear the blood.

  • Perfuse with a solution of this compound. The volume and flow rate should be optimized to ensure complete filling of the vasculature without causing damage.

  • Perfuse with 4% PFA to fix the tissues.

  • Excise the tissue of interest (e.g., whole body, specific organ).

  • Store the sample in 4% PFA.

  • Perform micro-CT scanning of the fixed tissue.

Visualizations

Experimental Workflows

Experimental_Workflow_In_Vivo cluster_preparation Animal Preparation cluster_imaging Micro-CT Imaging cluster_analysis Data Analysis Anesthesia Anesthetize Animal Catheterization Place IV Catheter Anesthesia->Catheterization PreContrast Acquire Pre-Contrast Scan Catheterization->PreContrast Injection Inject this compound PreContrast->Injection PostContrast Acquire Post-Contrast Scan(s) Injection->PostContrast Reconstruction 3D Reconstruction PostContrast->Reconstruction Quantification Vascular Quantification Reconstruction->Quantification

In Vivo Micro-CT Angiography Workflow.

Experimental_Workflow_Ex_Vivo cluster_perfusion Perfusion Protocol cluster_processing Sample Processing cluster_imaging_analysis Imaging and Analysis Anesthesia Deep Anesthesia Cannulation Cannulate Vasculature Anesthesia->Cannulation Saline_Flush Flush with Saline Cannulation->Saline_Flush Iomeprol_Perfusion Perfuse with this compound Saline_Flush->Iomeprol_Perfusion Fixation Perfuse with Fixative (PFA) Iomeprol_Perfusion->Fixation Dissection Excise Tissue of Interest Fixation->Dissection Storage Store in Fixative Dissection->Storage MicroCT_Scan Micro-CT Scan Storage->MicroCT_Scan Analysis 3D Analysis of Vasculature MicroCT_Scan->Analysis

Ex Vivo Vascular Imaging Workflow.
This compound's Role in the Imaging Process

As this compound's mechanism is physical (X-ray attenuation) rather than biological, a signaling pathway diagram is not applicable. The following diagram illustrates the logical flow of how this compound enables vascular visualization.

Iomeprol_Mechanism This compound This compound Injection (Intravascular) Distribution Distribution in Bloodstream This compound->Distribution Vessel Blood Vessel with This compound Distribution->Vessel Xray X-ray Source Xray->Vessel Tissue Surrounding Tissue Xray->Tissue High_Attenuation High X-ray Attenuation Vessel->High_Attenuation Low_Attenuation Low X-ray Attenuation Tissue->Low_Attenuation Detector X-ray Detector Image Micro-CT Image Detector->Image High_Attenuation->Detector Low_Attenuation->Detector Contrast High Contrast Vascular Structures Image->Contrast

Conceptual Flow of this compound-Enhanced Imaging.

Conclusion

This compound is a valuable and effective contrast agent for the visualization of vascular structures in animal models. Its favorable safety and pharmacokinetic profiles, combined with its strong contrast enhancement, make it well-suited for a range of preclinical imaging applications. The protocols provided here offer a starting point for researchers to develop and optimize their own imaging studies.

References

Application of Iomeprol in Preclinical Cancer Research Imaging: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol is a nonionic, low-osmolar iodinated contrast agent widely utilized in preclinical and clinical settings for X-ray-based imaging modalities, particularly computed tomography (CT).[1][2] Its primary function is to enhance the contrast of soft tissues, blood vessels, and pathological lesions, including tumors, by attenuating X-rays.[1] The mechanism of action is physical, relying on the high atomic number of iodine to absorb X-ray photons, thereby increasing the density of tissues where it accumulates.[1] In preclinical cancer research, this compound is an invaluable tool for the anatomical and functional assessment of tumors in animal models.[1][3]

This document provides detailed application notes and protocols for the use of this compound in preclinical cancer imaging, with a focus on micro-CT applications in murine models.

Key Properties of this compound

This compound is favored in research due to its excellent safety and pharmacokinetic profile:

  • Low Osmolality and Nonionic Nature: Reduces the risk of adverse effects such as nephrotoxicity and hemodynamic changes compared to older ionic contrast agents.[1]

  • Pharmacokinetics: this compound does not significantly bind to plasma proteins and is rapidly distributed to the extracellular space.[2]

  • Excretion: It is primarily and rapidly excreted unchanged by the kidneys, with over 90% of the injected dose cleared within 24 hours in animal models.[1][2]

  • Safety: Preclinical studies in mice, rats, and dogs have demonstrated low systemic toxicity. The intravenous lethal dose (LD50) in mice is reported to be between 19.3 and 20.5 g of iodine per kg of body weight.[2]

Data Presentation

Pharmacokinetic and Safety Data for this compound in Preclinical Models
ParameterSpeciesValueReference
Intravenous LD50 Mouse19.3-20.5 g iodine/kg[2]
Rat13.2-14.0 g iodine/kg[2]
Plasma Protein Binding Animal Models< 5%[1]
Primary Route of Excretion Animal ModelsRenal (>90% within 24h)[1][2]
Elimination Half-life Human~1.8 hours[2]
Volume of Distribution Human~0.28 L/kg[2]
Representative Micro-CT Imaging Parameters for Murine Cancer Models
ParameterSettingApplication NoteReference
Animal Model Nude mouse with subcutaneous tumor xenograftCommon model for efficacy and imaging studies.
Contrast Agent This compound (e.g., this compound 400)Concentration depends on desired contrast and injection volume limits.[1]
Dosage 300 µL, intravenous (bolus injection)Tail vein injection is standard. Volume can be adjusted based on mouse weight and study goals.[3]
CT Scanner Voltage 45-80 kVpHigher kVp can reduce beam hardening artifacts but may decrease contrast. Optimization is key.[1][3]
CT Scanner Current 75-400 µAHigher µA increases signal-to-noise ratio but also radiation dose.[1][3]
Voxel Size 40 x 40 x 53 µm to 125 µm (isotropic)Higher resolution allows for more detailed anatomical assessment.[1][3]
Scan Time ~30 seconds to several minutesDependent on the number of projections and desired image quality.[3]
Number of Projections 600-1000 per rotationMore projections improve image reconstruction quality.[1][3]

Note: Specific parameters should be optimized for the particular micro-CT system and experimental goals.

Experimental Protocols

Protocol 1: General Purpose Contrast-Enhanced Micro-CT for Subcutaneous Tumor Visualization

This protocol outlines a standard procedure for visualizing a subcutaneous tumor xenograft in a mouse model using this compound.

1. Animal and Tumor Model Preparation:

  • Use immunodeficient mice (e.g., athymic nude) for human cancer cell line xenografts.
  • Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells) in the flank of the mouse.
  • Allow the tumor to grow to a palpable size (e.g., 100-200 mm³) before imaging. Monitor tumor growth and animal welfare regularly.

2. This compound Preparation:

  • Use a commercially available sterile solution of this compound (e.g., this compound 400, providing 400 mg of iodine/mL).
  • Draw the required volume (e.g., 300 µL) into a sterile syringe (e.g., 1 mL) with a small gauge needle (e.g., 27-30G). Ensure no air bubbles are present.

3. Animal Preparation for Imaging:

  • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation, 2-3% for induction, 1.5-2% for maintenance).
  • Place the mouse on the scanner bed in a prone or supine position. Secure the mouse to prevent movement during the scan.
  • Maintain the animal's body temperature using a heating pad or lamp.
  • Insert a catheter into the tail vein for this compound administration.

4. Image Acquisition:

  • Perform a pre-contrast (native) scan of the region of interest.
  • Administer the this compound solution as an intravenous bolus injection via the tail vein catheter.
  • Immediately initiate the post-contrast scan. For dynamic contrast-enhanced studies, multiple scans can be acquired at different time points (e.g., immediately after injection for arterial phase, 1-2 minutes for venous phase, and 5-10 minutes for delayed phase) to assess tumor vascularity and permeability.
  • Use optimized scanner settings (refer to the table above). For example: 80 kV, 75 µAs, 1000 projections over a 360° rotation.[3]

5. Image Reconstruction and Analysis:

  • Reconstruct the acquired projection data into a 3D volume using the micro-CT system's software (e.g., using a filtered back-projection algorithm).
  • Analyze the images using appropriate software (e.g., PMOD, VivoQuant).
  • Define regions of interest (ROIs) around the tumor and other relevant tissues (e.g., muscle, kidney) on both pre- and post-contrast scans.
  • Quantify the contrast enhancement by measuring the mean Hounsfield Units (HU) within the ROIs. The change in HU (ΔHU = Post-contrast HU - Pre-contrast HU) is a measure of iodine uptake and tissue vascularity.

Visualizations

G cluster_prep Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (Anesthesia, Positioning) Pre_Scan Pre-Contrast Micro-CT Scan Animal_Prep->Pre_Scan Tumor_Model Subcutaneous Tumor Implantation & Growth Tumor_Model->Animal_Prep Contrast_Prep This compound Preparation (e.g., 300 µL in sterile syringe) Injection IV Bolus Injection of this compound Contrast_Prep->Injection Pre_Scan->Injection Post_Scan Post-Contrast Micro-CT Scan(s) Injection->Post_Scan Reconstruction 3D Image Reconstruction Post_Scan->Reconstruction ROI_Analysis ROI Definition (Tumor, Tissues) Reconstruction->ROI_Analysis Quantification Quantification (Hounsfield Units, ΔHU) ROI_Analysis->Quantification G cluster_circulation Systemic Circulation cluster_tissue Tissue Distribution & Clearance IV_Injection Intravenous This compound Injection Blood_Pool Blood Pool (Vascular Phase) IV_Injection->Blood_Pool Rapid Distribution Tumor Tumor Interstitium (via leaky vasculature) Blood_Pool->Tumor Extracellular_Space Normal Tissue Extracellular Space Blood_Pool->Extracellular_Space Kidneys Kidneys Blood_Pool->Kidneys Filtration Urine Excretion in Urine Kidneys->Urine

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Iomeprol Concentration for Imaging Modalities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iomeprol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various imaging modalities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for a standard contrast-enhanced CT scan?

A1: The optimal concentration depends on the specific application and patient weight. For routine CT of the head and body in adults, concentrations of 250 or 300 mgI/mL are commonly used.[1][2] For patients weighing 60 kg or more, a 350 mgI/mL preparation may be preferable to achieve greater contrast enhancement.[3] For CT angiography, higher concentrations of 350 or 400 mgI/mL are often recommended to ensure sufficient vascular opacification.[1][2]

Q2: Are there specific recommendations for this compound concentration in pediatric imaging?

A2: Yes, pediatric dosages are typically weight-based. For CT of the head and body, concentrations of 250 or 300 mgI/mL are used at a dose of 1.5-2.5 mL/kg, while for 350 or 400 mgI/mL concentrations, a dose of 1-2 mL/kg is recommended. For CT angiography in children, concentrations of 300, 350, or 400 mgI/mL can be used at a dose of 1-2 mL/kg.

Q3: What are the key physicochemical properties of this compound to consider?

A3: this compound is a nonionic, low-osmolar iodinated contrast agent with low viscosity and high water solubility. These properties contribute to its favorable safety profile and allow for the formulation of high-concentration solutions (up to 400 mgI/mL) with lower osmolality and viscosity compared to other non-ionic contrast media.

Q4: How is this compound metabolized and excreted?

A4: this compound is not significantly metabolized in the body. It is primarily excreted unchanged by the kidneys through glomerular filtration, with approximately 90% of the administered dose eliminated in the urine within 24 hours.

Troubleshooting Guide

Problem: Suboptimal image contrast in CT angiography.

  • Possible Cause: The concentration or volume of this compound may be insufficient for the patient's body weight or the specific vascular territory being imaged.

  • Solution:

    • Consider using a higher concentration of this compound, such as 400 mgI/mL, which has been shown to provide higher attenuation in coronary arteries compared to lower concentrations.

    • Ensure the injection rate is adequate, typically 4-6 mL/sec for CT angiography.

    • Verify that the total iodine dose is appropriate for the patient's weight.

Problem: Patient experiences a sensation of heat or mild discomfort upon injection.

  • Possible Cause: This is a common side effect of iodinated contrast media and is generally transient.

  • Solution:

    • Inform the subject that this is an expected sensation.

    • Inject the contrast medium at a steady, controlled rate.

    • Warming the contrast medium to body temperature before injection may improve patient comfort.

Problem: Extravasation of this compound at the injection site.

  • Possible Cause: Cannula dislodgement or leakage from the puncture site.

  • Solution:

    • Immediately stop the injection.

    • Leave the cannula in place initially and attempt to aspirate the extravasated fluid.

    • Remove the cannula.

    • Elevate the affected limb to reduce swelling.

    • Apply cold compresses to the area to reduce inflammation and pain.

    • Monitor the site for signs of severe reactions such as blistering, skin necrosis, or compartment syndrome, and seek medical attention if they occur.

Problem: Suspected contrast-induced nephropathy (CIN).

  • Possible Cause: Pre-existing renal impairment, dehydration, or high contrast dose are risk factors for CIN.

  • Solution:

    • Ensure adequate hydration of the subject before and after the procedure.

    • Use the lowest necessary dose of this compound, especially in patients with known renal impairment.

    • Monitor renal function (e.g., serum creatinine) before and after the administration of the contrast agent, particularly in high-risk individuals.

Data Presentation

Table 1: Recommended this compound Concentrations and Dosing for Adult Imaging Modalities

Imaging ModalityThis compound Concentration (mgI/mL)Typical VolumeInjection Rate
CT (Head and Body) 250, 300100-190 mL2-4 mL/sec
350, 40075-150 mL2-4 mL/sec
CT Angiography 350, 40080-130 mL4-6 mL/sec
Coronary CT Angiography 40050-90 mL4-6 mL/sec
CT Urography 35090-120 mL2.5 mL/sec
Cerebral Arteriography 3006-50 mLApprox. equal to vessel flow
Peripheral Arteriography 30010-70 mLApprox. equal to vessel flow
Coronary Arteriography 300, 350, 4003-7 mL (coronary arteries)Approx. equal to vessel flow
30-45 mL (ventriculography)

Data compiled from multiple sources.

Table 2: Physicochemical Properties of this compound Formulations

This compound Concentration (mgI/mL)Osmolality (mOsm/kg H₂O) at 37°CViscosity (mPa·s) at 37°C
2504553.1
3005214.5
3506097.5
40071911.8

Data is representative and may vary slightly between manufacturers.

Experimental Protocols

Protocol 1: Contrast-Enhanced CT Imaging of Abdominal Organs in a Rodent Model

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane).

    • Place a tail-vein catheter for intravenous administration of this compound.

    • Position the animal on the CT scanner bed and ensure it is properly secured.

  • Pre-Contrast Scan:

    • Perform a non-contrast CT scan of the abdominal region to serve as a baseline.

  • This compound Administration:

    • Warm the this compound solution (e.g., 300 or 350 mgI/mL) to room temperature.

    • Administer a bolus injection of this compound via the tail-vein catheter. A typical dose for a mouse is 100-200 µL.

    • Immediately follow the contrast injection with a saline flush (e.g., 50-100 µL) to ensure complete delivery of the contrast agent.

  • Post-Contrast Scans:

    • Acquire dynamic contrast-enhanced CT scans at multiple time points post-injection (e.g., arterial phase at ~15-25 seconds, portal venous phase at ~45-60 seconds, and delayed phase at ~3-5 minutes) to visualize the perfusion and enhancement patterns of the abdominal organs.

  • Animal Recovery:

    • Monitor the animal's vital signs until it has fully recovered from anesthesia.

    • Provide adequate hydration post-procedure.

Protocol 2: Coronary CT Angiography in a Large Animal Model (e.g., Swine)

  • Animal Preparation:

    • Anesthetize the animal and intubate for mechanical ventilation.

    • Establish intravenous access for drug and fluid administration.

    • Place ECG leads for cardiac gating to minimize motion artifacts.

    • If necessary, administer a beta-blocker to lower and stabilize the heart rate to below 70 beats per minute.

  • Pre-Contrast Scan:

    • Perform a non-contrast scan to determine the scan range and for calcium scoring.

  • This compound Administration:

    • Use a high concentration of this compound (e.g., 400 mgI/mL).

    • Administer a bolus injection using a power injector at a high flow rate (e.g., 5-7 mL/sec). The total volume will depend on the animal's weight.

    • Follow the contrast injection with a saline chaser at the same injection rate.

  • Scan Acquisition:

    • Use a bolus tracking technique, placing the region of interest (ROI) in the ascending aorta.

    • Initiate the helical scan acquisition once the contrast enhancement in the ROI reaches a predefined threshold (e.g., 100-150 Hounsfield Units).

    • The scan should be performed with ECG gating during a single breath-hold.

  • Image Reconstruction and Analysis:

    • Reconstruct the images using a cardiac algorithm.

    • Analyze the coronary arteries for patency, stenosis, and anatomical variations.

Visualizations

Experimental_Workflow_CT_Angiography cluster_prep Preparation cluster_injection Contrast Administration cluster_scan Imaging cluster_post Post-Procedure Animal_Prep Animal Preparation (Anesthesia, IV Access) Pre_Scan Pre-Contrast Scan Animal_Prep->Pre_Scan Iomeprol_Admin This compound Injection (High Concentration) Pre_Scan->Iomeprol_Admin Saline_Flush Saline Flush Iomeprol_Admin->Saline_Flush Bolus_Track Bolus Tracking Saline_Flush->Bolus_Track Scan_Acq Scan Acquisition (ECG Gated) Bolus_Track->Scan_Acq Image_Recon Image Reconstruction Scan_Acq->Image_Recon Analysis Data Analysis Image_Recon->Analysis Recovery Animal Recovery Analysis->Recovery

Caption: Workflow for a preclinical CT angiography experiment.

Signaling_Pathway_Renal_Cell cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways This compound Iodinated Contrast (this compound) Vasoconstriction Renal Vasoconstriction This compound->Vasoconstriction Akt_ERK Dephosphorylation of Akt and ERK1/2 This compound->Akt_ERK PKC PKC Activation This compound->PKC ROS Increased Reactive Oxygen Species (ROS) NO Decreased Nitric Oxide (NO) ROS->NO NO Scavenging NO->Vasoconstriction Reduced Vasodilation Apoptosis Tubular Cell Apoptosis Vasoconstriction->Apoptosis Ischemia Akt_ERK->Apoptosis PKC->ROS

Caption: Signaling pathways affected by iodinated contrast media in renal cells.

References

Technical Support Center: Troubleshooting Artifacts in Iomeprol-Enhanced CT Images

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iomeprol-enhanced Computed Tomography (CT) imaging. This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate common artifacts encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in CT imaging?

This compound is a non-ionic, water-soluble, iodinated contrast agent used to enhance the visibility of internal structures in CT scans.[1] Its iodine content increases the attenuation of X-rays, improving the contrast between different tissues and allowing for more accurate visualization and analysis of anatomical and pathological features.[1] this compound is available in various iodine concentrations, typically ranging from 150 to 400 mgI/mL, which allows for its use in a wide array of diagnostic and research procedures.[1]

Q2: What are the common types of artifacts I might encounter with this compound-enhanced CT?

Artifacts in CT imaging are discrepancies between the reconstructed image and the true attenuation coefficients of the object.[2] With this compound, which is a high-attenuation contrast agent, you may encounter several types of artifacts, including:

  • Beam Hardening Artifacts: These can manifest as dark streaks or bands between two dense regions (e.g., bone and a contrast-filled vessel) or as "cupping" artifacts where the center of a uniform object appears darker than its periphery. This occurs because the X-ray beam becomes "harder" (has a higher mean energy) as it passes through dense material like iodinated contrast.

  • Streak Artifacts: These are a common manifestation of beam hardening and appear as dark lines between high-attenuation objects, such as bones or vessels highly concentrated with this compound.

  • Motion Artifacts: Patient or subject movement during the scan can cause blurring, ghosting, or streaking in the reconstructed images.

  • Ring Artifacts: These appear as concentric rings on the image and are typically caused by a miscalibrated or defective detector element.

  • Noise: This appears as a grainy texture in the image and can obscure low-contrast details. It is often more pronounced in low-dose scanning protocols.

Q3: Can the concentration of this compound affect the severity of artifacts?

Yes, the concentration of this compound can influence the likelihood and severity of certain artifacts, particularly beam hardening. Higher concentrations of iodine result in greater X-ray attenuation, which can exacerbate beam hardening effects. However, higher concentrations also generally lead to better contrast enhancement. The key is to balance the need for sufficient contrast with the potential for artifact generation.

Troubleshooting Guides

Issue 1: Beam Hardening and Streak Artifacts

Symptoms:

  • Dark streaks or bands appearing between dense structures, such as bone and contrast-filled vessels.

  • A "cupped" appearance in what should be a uniformly dense area.

Root Causes:

  • The polychromatic nature of the X-ray beam leads to preferential absorption of lower-energy photons by the high-density this compound, increasing the mean energy of the beam.

  • High concentrations of this compound can worsen these effects.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for beam hardening artifacts.

Detailed Methodologies:

  • Adjust Scanner Parameters:

    • Increase Tube Voltage (kVp): Scanning at a higher kVp (e.g., 120-140 kVp) produces a "harder" X-ray beam that is less susceptible to further hardening by the contrast agent. However, this may reduce overall image contrast.

    • Use Dual-Energy CT (DECT): If available, DECT allows for the generation of virtual monochromatic images at high energy levels, which can significantly reduce beam hardening artifacts.

    • Employ Iterative Reconstruction Algorithms: These advanced reconstruction methods are more effective at correcting for the physical effects of beam hardening compared to standard filtered back-projection.

  • Modify this compound Protocol:

    • Optimize this compound Concentration: Consider using a lower concentration of this compound if sufficient contrast can still be achieved for your research objective. The table below summarizes a study comparing streak artifacts between this compound 400 and another contrast agent, Iodixanol 320. While a direct comparison with lower concentration this compound is not provided, it illustrates the impact of iodine concentration on artifact frequency.

    • Adjust Injection Rate and Timing: A slower injection rate can help to reduce the peak concentration of iodine in the vessels at the time of scanning, which may lessen beam hardening. Ensure the scan timing is optimized to capture the desired phase of enhancement without imaging during the peak bolus if it is not necessary for the study.

  • Utilize Post-Processing Software:

    • Many modern imaging software packages include metal artifact reduction (MAR) algorithms. While designed for metallic implants, these can also be effective at reducing artifacts from high concentrations of iodinated contrast.

Quantitative Data:

Contrast Agent ProtocolMean Contrast Density (HU) in Renal PelvisStreak Artifacts OccurrenceMarked ArtifactsMinimal ArtifactsNo Beam Hardening Artifacts
This compound 400 (1.3 mL/kg)166635.6% (26/73 cases)27% (7/26 cases)73% (19/26 cases)79.7% (47/59 cases without artifacts)
Iodixanol 320 (1.6 mL/kg)2565.683.1% (59/71 cases)55.9% (33/59 cases)44.1% (26/59 cases)20.3% (12/59 cases without artifacts)
Data adapted from a comparative study on streak artifacts in CT urography.
This compound ConcentrationPatient Body WeightAortic Enhancement (HU) - Early PhaseHepatic Enhancement (HU) - Late Phase
300 mgI/mL<50 kg>300~50
300 mgI/mL50-60 kg150-25040-50
300 mgI/mL>60 kg150-250<40
350 mgI/mL<50 kgHigher than 300 mgI/mL55-65
350 mgI/mL50-60 kgHigher than 300 mgI/mL50-60
350 mgI/mL>60 kgHigher than 300 mgI/mL<50
Data summarized from a study comparing this compound 300 and 350 mgI/mL.
Issue 2: Motion Artifacts

Symptoms:

  • Blurring of anatomical structures.

  • "Ghosting" or double images.

  • Streaks originating from high-contrast edges.

Root Causes:

  • Voluntary or involuntary movement of the subject during the scan acquisition.

  • Physiological motion, such as respiration or cardiac pulsation.

Troubleshooting Workflow:

TroubleshootingRing Start Ring Artifacts Observed Calibrate Perform Detector Calibration Start->Calibrate Inspect Inspect Scanner Components Calibrate->Inspect If artifact persists Service Contact Service Engineer Inspect->Service If issue is found or persists

References

Iomeprol Technical Support Center: Stability and Storage Guidelines for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the stability and storage of Iomeprol for research laboratory use. It includes frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, this compound stock solutions should be stored under the following conditions:

  • -80°C: for up to 6 months.

  • -20°C: for up to 1 month.

It is crucial to protect this compound solutions from light.[1] Commercial formulations have a shelf life of five years when stored appropriately.[2]

Q2: What is the recommended storage for commercially available this compound solutions?

Commercially available this compound solutions should be stored at controlled room temperature, typically between 20-25°C (68-77°F) or below 30°C, and always protected from light.

Q3: How stable is this compound in aqueous solution?

This compound is known for its chemical stability in aqueous solutions and does not necessitate the use of chelating agents.[3][4][5] The pH of this compound solutions is typically maintained between 6.5 and 7.5 using buffers such as trometamol and hydrochloric acid.

Q4: Is this compound sensitive to X-ray exposure?

Studies have shown that this compound is stable and does not undergo degradation when exposed to X-ray radiation up to 100 mGy.[1]

Q5: What are the known incompatibilities of this compound?

To prevent potential incompatibilities, this compound solutions should not be mixed with other drugs or chemicals unless their compatibility has been explicitly established.[2]

Q6: What is the shelf-life of a multi-dose container of this compound after it has been opened?

Once the stopper of a multi-dose container has been pierced, any remaining product should be used within 10 hours to minimize the risk of contamination.

Data Presentation: this compound Stability and Storage

ParameterConditionRecommendation/ObservationCitation(s)
Stock Solution Storage -80°CStable for up to 6 months.
-20°CStable for up to 1 month.
Commercial Solution Storage Room TemperatureStore at 20-25°C (68-77°F) or below 30°C.
Light ExposureProtect from light.[1]
Shelf Life (Unopened) As per manufacturer5 years.[2]
In-Use Stability (Multi-dose) After first piercingUse within 10 hours.
pH of Solution Standard Formulation6.5 - 7.5
X-ray Exposure Up to 100 mGyNo degradation observed.[1]
Chemical Stability Aqueous SolutionChemically stable; no chelating agents required.[3][4][5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is adapted from a validated UPLC-PDA method and is suitable for assessing the stability of this compound and detecting degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Ammonium acetate.

  • Water (HPLC grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: 5% Acetonitrile in Ammonium Acetate buffer (pH 5.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 50% A, 50% B

    • 10-12 min: Hold at 50% A, 50% B

    • 12-13 min: Linear gradient back to 95% A, 5% B

    • 13-15 min: Hold at 95% A, 5% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 244 nm.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in water at a concentration of 1 mg/mL. Dilute further with the mobile phase to a working concentration (e.g., 100 µg/mL).

  • Sample Solution: Dilute the this compound sample to be tested with the mobile phase to fall within the linear range of the assay.

5. Forced Degradation Study Protocol: To validate the stability-indicating nature of the HPLC method, perform forced degradation studies on an this compound solution (e.g., 1 mg/mL).

  • Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at 80°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1N NaOH to the this compound solution and heat at 80°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the this compound solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

For each condition, prepare a sample for HPLC analysis by diluting it to the appropriate concentration with the mobile phase. Analyze the stressed samples along with an unstressed control to identify and quantify any degradation products.

Mandatory Visualizations

Iomeprol_Troubleshooting_Workflow start Start: this compound Experiment Issue issue Identify the Issue start->issue precipitation Precipitation or Cloudiness issue->precipitation Visual Observation color_change Color Change (Yellowing) issue->color_change Visual Observation hplc_issue Inconsistent HPLC Results issue->hplc_issue Analytical Data check_temp Was the solution stored at a very low temperature? precipitation->check_temp check_light Was the solution exposed to light? color_change->check_light check_retention Retention time shifts? hplc_issue->check_retention check_peaks Unexpected peaks or poor peak shape? hplc_issue->check_peaks troubleshoot_instrument Check instrument parameters (flow rate, temperature, detector). hplc_issue->troubleshoot_instrument warm_solution Gently warm the solution to room temperature and sonicate. check_temp->warm_solution Yes check_concentration Is the concentration too high? check_temp->check_concentration No dilute_solution Dilute the solution with an appropriate solvent (e.g., water). check_concentration->dilute_solution Yes check_contaminants Possible contamination or incompatibility? check_concentration->check_contaminants No filter_solution Filter the solution through a 0.22 µm filter. If issue persists, prepare a fresh solution. check_contaminants->filter_solution protect_from_light Store in an amber vial or protect from light. Solution may still be usable if HPLC confirms purity. check_light->protect_from_light Yes check_age Is the solution old or expired? check_light->check_age No discard_solution Discard the solution and prepare a fresh one. check_age->discard_solution Yes troubleshoot_mobile_phase Check mobile phase preparation, pH, and composition. Ensure column equilibration. check_retention->troubleshoot_mobile_phase troubleshoot_column Check column for degradation or contamination. Consider a new column. check_peaks->troubleshoot_column troubleshoot_sample_prep Review sample preparation procedure. Ensure proper dilution and filtering. check_peaks->troubleshoot_sample_prep

Caption: Troubleshooting workflow for common issues with this compound solutions.

Iomeprol_Degradation_Pathway cluster_degradation Degradation Pathways This compound This compound Deiodination Deiodination (Loss of Iodine) This compound->Deiodination Stress (e.g., UV, radicals) H_Abstraction Hydrogen Abstraction This compound->H_Abstraction Radical Attack Amide_Hydrolysis Amide Hydrolysis This compound->Amide_Hydrolysis Acid/Base Amino_Oxidation Amino Oxidation This compound->Amino_Oxidation Oxidizing Agents Hydroxyl_Substituent Hydroxyl Substituent This compound->Hydroxyl_Substituent Alkyl_Amide_Transform Alkyl Aromatic Amide Transformation This compound->Alkyl_Amide_Transform Dehydration Dehydration This compound->Dehydration Alcohol_Oxidation Primary Alcohol Oxidation This compound->Alcohol_Oxidation Oxidizing Agents Degradation_Products Degradation Products Deiodination->Degradation_Products H_Abstraction->Degradation_Products Amide_Hydrolysis->Degradation_Products Amino_Oxidation->Degradation_Products Hydroxyl_Substituent->Degradation_Products Alkyl_Amide_Transform->Degradation_Products Dehydration->Degradation_Products Alcohol_Oxidation->Degradation_Products

Caption: Major degradation pathways of this compound under stress conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation or Cloudiness in Solution - Solution stored at too low a temperature.- Concentration is above the solubility limit.- Contamination or incompatibility with the container.- Gently warm the solution to room temperature and sonicate to redissolve.- Dilute the solution with a suitable solvent (e.g., water for injection).- Filter the solution through a 0.22 µm syringe filter. If the issue persists, prepare a fresh solution in a clean container.
Solution Turns Yellow - Exposure to light (photodegradation).- The solution is old or has been stored improperly.- Always store this compound solutions protected from light. A slight yellowing may not significantly impact purity, but it is recommended to verify the concentration and purity via HPLC. If in doubt, discard and prepare a fresh solution.
Inconsistent HPLC Results: Shifting Retention Times - Improperly prepared or aged mobile phase.- Insufficient column equilibration time.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase daily and ensure it is properly degassed.- Ensure the column is equilibrated with the mobile phase for at least 30 minutes before injection.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Inconsistent HPLC Results: Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation.- Sample solvent is too strong.- Mismatch between sample pH and mobile phase pH.- Wash the column with a strong solvent or replace it if it's old.- Whenever possible, dissolve and dilute the sample in the initial mobile phase.- Ensure the pH of the sample is compatible with the mobile phase to avoid ionization issues on the column.
Inconsistent HPLC Results: Unexpected Peaks - Contamination of the sample, solvent, or glassware.- Degradation of the this compound sample.- Carryover from a previous injection.- Use clean glassware and high-purity solvents. Filter all samples before injection.- Analyze a freshly prepared sample to rule out degradation.- Run a blank injection after a high-concentration sample to check for carryover.

References

Navigating Iomeprol Administration in Renally-Impaired Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the iodinated contrast agent Iomeprol in animal subjects with renal impairment, precise dosage adjustment is critical to ensure experimental accuracy and animal welfare. This technical support center provides essential guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this compound administration in this specific context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it eliminated from the body?

A1: this compound is a non-ionic, tri-iodinated contrast agent used in diagnostic imaging. It is almost exclusively eliminated from the body through renal glomerular filtration, meaning the kidneys filter it from the blood into the urine. This compound is not metabolized and does not bind to plasma proteins.

Q2: Why is dosage adjustment of this compound a concern in animal subjects with renal impairment?

A2: Since this compound is cleared by the kidneys, impaired renal function can lead to a decreased rate of elimination. This results in a longer half-life of the agent in the body, which could potentially lead to toxicity or affect experimental outcomes. The clearance of this compound is significantly correlated with the glomerular filtration rate (GFR).

Q3: Is there a standard dosage adjustment for this compound in renally-impaired animals?

A3: Currently, there are no specific, standardized guidelines for this compound dosage adjustment in different animal models of renal impairment. A study in human patients with varying degrees of renal impairment concluded that no dose adjustment was necessary. However, direct extrapolation to animal models should be done with caution. Therefore, it is crucial to use the lowest necessary dose of this compound in subjects with renal impairment and to ensure adequate hydration.

Q4: How can I assess renal function in my animal subjects?

A4: The gold standard for assessing renal function is the measurement of the Glomerular Filtration Rate (GFR). This can be done using exogenous markers like inulin (B196767). While endogenous markers such as plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) are commonly used, they can be less accurate, especially in cases of mild kidney injury.

Q5: What are some common animal models of renal impairment?

A5: Common surgically induced models include the 5/6th nephrectomy model in rats. Chemically-induced models can be created using nephrotoxic agents such as adenine (B156593) and adriamycin.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Adverse Events (e.g., lethargy, dehydration) This compound dose may be too high for the degree of renal impairment, leading to prolonged exposure.- Immediately provide supportive care (e.g., hydration).- Re-evaluate the dosage. Consider reducing the dose for subsequent experiments.- Ensure adequate hydration before and after this compound administration.
High Variability in Imaging Results Inconsistent renal function among animal subjects.- Accurately assess the GFR of each animal before this compound administration.- Group animals based on the severity of renal impairment to reduce variability.
Difficulty in Establishing a Suitable this compound Dose Lack of specific dosage guidelines for your animal model.- Conduct a pilot study with a small number of animals to determine the optimal dose.- Start with a significantly reduced dose (e.g., 50% of the standard dose) and gradually increase it while monitoring for any adverse effects and assessing image quality.- Consult veterinary pharmacology literature for general drug dosage adjustment principles in renal impairment.

Experimental Protocols

Protocol 1: Assessment of Glomerular Filtration Rate (GFR) using Inulin Clearance

This protocol provides a general framework. Specific parameters may need to be optimized for your animal model and experimental setup.

  • Animal Preparation:

    • Anesthetize the animal according to your institution's approved protocol.

    • Surgically place catheters in the jugular vein (for inulin infusion) and carotid artery (for blood sampling). A catheter should also be placed in the bladder for urine collection.

  • Inulin Administration:

    • Administer a bolus intravenous (IV) injection of inulin to rapidly achieve the desired plasma concentration.

    • Immediately follow the bolus with a constant IV infusion of inulin to maintain a steady-state plasma concentration.

  • Sample Collection:

    • After an equilibration period, collect arterial blood samples and urine samples at timed intervals.

  • Sample Analysis:

    • Measure the concentration of inulin in the plasma and urine samples using a suitable assay (e.g., colorimetric or enzymatic assay).

  • GFR Calculation:

    • Calculate the GFR using the following formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.

Protocol 2: General Approach for this compound Dosage Adjustment
  • Determine the Severity of Renal Impairment:

    • Measure the GFR of each animal subject.

    • Categorize animals into groups based on the degree of GFR reduction (e.g., mild, moderate, severe).

  • Conduct a Pilot Dose-Finding Study:

    • For each category of renal impairment, start with a conservative this compound dose. A 50% reduction from the standard dose for healthy animals is a reasonable starting point.

    • Administer the selected doses to a small number of animals in each group.

    • Monitor the animals closely for any adverse reactions.

    • Evaluate the quality of the diagnostic images obtained.

  • Analyze Pharmacokinetic Parameters (Optional but Recommended):

    • Collect blood samples at various time points after this compound administration.

    • Measure the plasma concentration of this compound to determine key pharmacokinetic parameters such as elimination half-life and clearance.

  • Establish the Optimal Dose:

    • Based on the pilot study, select the lowest dose that provides adequate image quality without causing adverse effects for each level of renal impairment.

Quantitative Data Summary

The following table can be used to structure the results of your pilot study for determining the appropriate this compound dosage.

Severity of Renal Impairment (GFR Reduction) Animal Group This compound Dose (mg/kg) Image Quality (Subjective Score 1-5) Observed Adverse Events
Mild (e.g., 20-40% reduction) Group A
Moderate (e.g., 41-60% reduction) Group B
Severe (e.g., >60% reduction) Group C

Visualizations

DosageAdjustmentWorkflow start Start: Animal with Renal Impairment assess_gfr Assess Glomerular Filtration Rate (GFR) start->assess_gfr categorize Categorize Severity of Renal Impairment (Mild, Moderate, Severe) assess_gfr->categorize pilot_study Conduct Pilot Dose-Finding Study (Start with Reduced Dose) categorize->pilot_study evaluate Evaluate Image Quality and Monitor for Adverse Events pilot_study->evaluate optimal_dose Establish Optimal this compound Dose for Each Severity Level evaluate->optimal_dose

Caption: Workflow for Determining this compound Dosage in Renally-Impaired Animals.

LogicalRelationship renal_function Renal Function (GFR) iomeprol_clearance This compound Clearance renal_function->iomeprol_clearance Directly Proportional iomeprol_half_life This compound Half-Life iomeprol_clearance->iomeprol_half_life Inversely Proportional dosage Required Dosage Adjustment iomeprol_half_life->dosage Influences

Caption: Relationship between Renal Function and this compound Dosage Considerations.

Technical Support Center: Optimizing MRI Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in achieving optimal signal-to-noise ratio (SNR) in Magnetic Resonance Imaging (MRI) experiments.

Frequently Asked Questions (FAQs)

Topic: Iomeprol and MRI

Question: Can I use this compound to improve the signal-to-noise ratio in my MRI experiments?

Answer: No, this compound is not used for MRI. This compound is an iodinated contrast agent specifically designed for X-ray-based imaging modalities such as Computed Tomography (CT) and angiography.[1][2][3][4] Its mechanism of action relies on the high atomic number of iodine, which effectively attenuates X-rays to create contrast in the resulting images.[2]

MRI utilizes a different physical principle for generating images and, therefore, requires a different class of contrast agents. MRI contrast agents, typically gadolinium-based, function by altering the magnetic properties of nearby water protons, specifically by shortening their relaxation times (T1 and T2). This interaction enhances the signal intensity in certain tissues on the MR images. Since this compound does not have the necessary paramagnetic properties to affect these relaxation times, it does not provide contrast or improve SNR in MRI.

Topic: General SNR Improvement in MRI

Question: What is Signal-to-Noise Ratio (SNR) in MRI?

Answer: The Signal-to-Noise Ratio (SNR) is a critical measure of MRI image quality. It represents the ratio of the average signal intensity from the tissue of interest to the standard deviation of the noise in the background of the image. A higher SNR results in a clearer image with better distinction between anatomical structures, while a low SNR produces a grainy or noisy image that can obscure details. Noise in MRI arises from random thermal motion of charged particles in the patient's body and from the electrical components of the MRI scanner itself.

Question: What are the primary factors that affect SNR in an MRI experiment?

Answer: SNR is influenced by a combination of hardware, acquisition parameters, and patient-related factors. Key parameters include:

  • Magnetic Field Strength (B₀): Higher field strengths (e.g., 3T vs. 1.5T) generally produce a higher SNR.

  • Voxel Volume: SNR is directly proportional to the volume of the image voxel. This is affected by slice thickness, field of view (FOV), and the acquisition matrix size.

  • Pulse Sequence Parameters: Repetition Time (TR), Echo Time (TE), Number of Excitations (NEX), and receiver bandwidth all have significant effects on SNR.

  • Radiofrequency (RF) Coils: The type, size, and placement of the RF coil are crucial. Dedicated, phased-array coils placed close to the anatomy of interest yield the best SNR.

Question: How do Gadolinium-Based Contrast Agents (GBCAs) work in MRI?

Answer: Gadolinium-based contrast agents (GBCAs) are paramagnetic substances that enhance MRI images. The gadolinium ion (Gd³⁺) has seven unpaired electrons, making it highly effective at altering the local magnetic field. When injected, GBCAs shorten the T1 relaxation time of adjacent water protons. This causes tissues where the agent has accumulated (like tumors or areas of inflammation) to appear significantly brighter on T1-weighted images, thereby improving the contrast and visibility of these structures. Free gadolinium is toxic, so it is bound to a chelating molecule (like DTPA or DOTA) to form a stable complex that can be safely excreted by the body.

Troubleshooting Guide: Low SNR in MRI Experiments

Problem: My MRI images appear grainy and lack clear detail.

This is a classic sign of low Signal-to-Noise Ratio (SNR). The following steps and parameter adjustments can be used to troubleshoot and improve your image quality.

Question: What is the first thing I should check if my SNR is low?

Answer: First, ensure your experimental setup is optimal.

  • RF Coil Selection and Placement: Are you using the correct coil for the anatomy being imaged? The coil should be as close as possible to the region of interest. Using a smaller, dedicated surface coil will provide higher SNR for a localized area compared to the larger body coil.

  • Patient/Sample Positioning: Ensure the sample is positioned in the center of the magnet (isocenter), where the magnetic field is most homogeneous.

Question: How can I adjust my scan parameters to increase SNR?

Answer: Several acquisition parameters can be modified to improve SNR, but often involve a trade-off with scan time or image resolution. Refer to the table below for a summary.

  • Increase the Number of Excitations (NEX/NSA): Also known as the number of signal averages, increasing the NEX is a direct way to improve SNR. The SNR increases by the square root of the NEX. For example, doubling the NEX from 1 to 2 increases SNR by a factor of √2 (approximately 1.41), but it also doubles the scan time.

  • Increase Slice Thickness: Thicker slices contain larger voxels, which generate more signal. This directly increases SNR but reduces spatial resolution in the slice direction and can lead to partial volume artifacts.

  • Decrease the Acquisition Matrix Size: For a constant Field of View (FOV), a smaller matrix size (e.g., 256x256 vs. 512x512) results in larger individual pixels (and thus larger voxel volume), which increases SNR. The trade-off is a decrease in spatial resolution.

  • Increase the Field of View (FOV): Increasing the FOV while keeping the matrix size the same will increase the voxel size, thus improving SNR. However, this will also decrease spatial resolution.

  • Decrease the Receiver Bandwidth: A narrower receiver bandwidth collects less noise relative to the signal, which increases SNR. The trade-off is a longer minimum TE and increased chemical shift artifacts.

  • Optimize TR and TE: Use a long TR and a short TE to maximize the amount of signal recovered from the tissue, which is particularly effective for proton density-weighted sequences.

Question: Can I improve SNR without increasing scan time?

Answer: Yes, some strategies can improve SNR with minimal impact on scan time:

  • Use a Different Pulse Sequence: Spin-echo sequences generally have a higher intrinsic SNR compared to gradient-echo sequences.

  • Post-processing Denoising: Algorithms can be applied to the acquired images to reduce noise and improve apparent SNR.

  • Hardware Upgrades: Using a scanner with a higher field strength (e.g., 3T) or more advanced RF coils (e.g., high-channel count arrays) provides a fundamental improvement in available SNR.

Data Presentation

Table 1: Impact of MRI Parameter Adjustments on SNR, Scan Time, and Resolution

Parameter AdjustmentEffect on SNREffect on Scan TimeEffect on Spatial ResolutionKey Trade-Off
Increase NEX Increases (by √NEX)Increases (Proportionally)No ChangeTime
Increase Slice Thickness IncreasesNo ChangeDecreasesResolution, Partial Volume Artifacts
Decrease Matrix Size IncreasesDecreasesDecreasesResolution
Increase FOV IncreasesNo ChangeDecreasesResolution
Decrease Receiver Bandwidth IncreasesIncreasesNo ChangeChemical Shift Artifacts, Longer TE
Use Higher Field Strength IncreasesCan be DecreasedCan be IncreasedHigher SAR, Susceptibility Artifacts
Use Dedicated RF Coil IncreasesNo ChangeNo ChangeLimited Coverage Area

Experimental Protocols & Visualizations

Experimental Workflow: Troubleshooting Low SNR

This workflow provides a logical sequence of steps for a researcher facing issues with low SNR in their MRI data.

Low_SNR_Troubleshooting start Low SNR Detected (Grainy Image) check_hardware Step 1: Verify Hardware Setup start->check_hardware coil_check Is the correct RF coil selected? Is it placed close to the sample? check_hardware->coil_check coil_check->check_hardware No, Correct Coil/Placement position_check Is the sample at the magnet isocenter? coil_check->position_check Yes position_check->check_hardware No, Reposition Sample adjust_params Step 2: Adjust Acquisition Parameters position_check->adjust_params Yes time_critical Is scan time a critical constraint? adjust_params->time_critical increase_nex Increase NEX (e.g., from 2 to 4) time_critical->increase_nex No no_time_options Adjust parameters with no time penalty time_critical->no_time_options Yes thicken_slice Increase Slice Thickness increase_nex->thicken_slice evaluate Step 3: Evaluate Image Quality thicken_slice->evaluate decrease_matrix Decrease Matrix Size no_time_options->decrease_matrix decrease_bw Decrease Receiver Bandwidth decrease_matrix->decrease_bw decrease_bw->evaluate evaluate->adjust_params Further Adjustment Needed snr_ok SNR is Acceptable evaluate->snr_ok SNR Improved

A logical workflow for diagnosing and correcting low SNR in MRI experiments.
Signaling Pathway: Mechanism of Gadolinium-Based Contrast Agents

This diagram illustrates how a typical gadolinium-based contrast agent (GBCA) functions at the molecular level to enhance the MRI signal.

GBCA_Mechanism cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor) cluster_2 MRI Signal Generation gbca Injected GBCA (Gadolinium + Chelate) extravasation GBCA accumulates in extracellular space gbca->extravasation Distribution interaction Paramagnetic Interaction extravasation->interaction water Nearby Water Molecules (H₂O) water->interaction t1_shorten T1 Relaxation Time is shortened interaction->t1_shorten causes bright_signal Increased Signal Intensity on T1-Weighted Image t1_shorten->bright_signal results in

Mechanism of action for a gadolinium-based MRI contrast agent.

References

Iomeprol Clearance & Longitudinal Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using iomeprol in experimental and longitudinal studies. The information is presented in a question-and-answer format to directly address specific issues and challenges.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental pharmacokinetic properties of this compound?

A1: this compound is a non-ionic, water-soluble radiographic contrast agent.[1][2] Following intravenous administration, it distributes in the extracellular fluid and is eliminated almost exclusively by the kidneys through glomerular filtration.[3] It does not bind significantly to plasma proteins and is not metabolized.[3] Approximately 95% of the administered dose is excreted unchanged in the urine within 24 to 96 hours.[4]

Data Presentation: Pharmacokinetic Properties of this compound in Adults with Normal Renal Function

ParameterValueReference
Elimination Half-Life 1.8 - 2.3 hours[5]
Distribution Half-Life ~23 minutes[4]
Total Body Clearance 0.10 (±0.01) L/hr/kgDrugBank Online
Volume of Distribution 0.28 (±0.05) L/kgDrugBank Online
Urinary Excretion ~95% of dose within 24-96 hours[4]
Protein Binding Not significant[3]
Metabolism Not significant[3]

Q2: How does a single administration of this compound impact renal function?

A2: A primary concern following the administration of any iodinated contrast media, including this compound, is the risk of post-contrast acute kidney injury (PC-AKI) or the more specific contrast-induced nephropathy (CIN).[6][7] CIN is typically defined as an increase in serum creatinine (B1669602) (SCr) by ≥0.5 mg/dL or ≥25% from baseline within 48-72 hours.[8][9]

In patients with normal renal function (eGFR > 60 mL/min/1.73m²), the risk of CIN is very low.[10] The most significant risk factor for developing CIN is pre-existing severe renal insufficiency.[6] When CIN does occur, it is usually transient, with serum creatinine levels peaking within 3 to 5 days and returning to baseline within 7 to 10 days.[8][11] Studies show that this compound administration can induce temporary osmotic diuresis and transient effects on proximal tubular function, which are typically reversible.[12]

Q3: What are the potential risks of repeated this compound administration in a longitudinal study?

A3: The impact of cumulative contrast exposure is a critical consideration for longitudinal research. Worsening renal function over time in patients receiving multiple doses of contrast media is often associated with baseline risk factors like diabetes, heart failure, and pre-existing kidney disease, rather than the cumulative contrast volume itself.[13]

However, one long-term study in patients with vascular disease found that cumulative intravascular contrast exposure was an independent predictor for the development of renal failure and mortality.[14] Therefore, a careful risk-benefit assessment is essential for each subject in a longitudinal study. Researchers should prioritize using the minimum necessary dose for each examination and ensure adequate hydration.

Q4: How long is the recommended washout period between this compound administrations in a longitudinal study?

A4: The washout period should be based on the patient's renal function, as this dictates the elimination half-life. For subjects with normal renal function, near-complete clearance (>98%) of this compound occurs within approximately 12 hours (6 half-lives). This period increases significantly in patients with renal impairment.[5]

Data Presentation: this compound Elimination & Recommended Washout Period by Renal Function

Renal Function (eGFR)Elimination Half-LifeRecommended Minimum Washout Period (for >98% clearance)Reference
Normal (>90 mL/min/1.73m²)~2 hours12 hours[5]
Mild Impairment (60-89 mL/min/1.73m²)3.7 hours22 hours[5]
Moderate Impairment (30-59 mL/min/1.73m²)6.9 hours42 hours[5]
Severe Impairment (<30 mL/min/1.73m²)15.1 hours90 hours (approx. 4 days)[5]

Note: These are minimum recommended times. A longer washout period is advisable, especially in subjects with fluctuating or borderline renal function.

Q5: Can this compound interfere with other laboratory tests performed during a study?

A5: Yes, the presence of this compound in blood or urine samples can interfere with certain clinical laboratory tests.[15][16] It is recommended to wait at least 4 hours after contrast administration before collecting specimens for laboratory analysis to minimize interference.[17]

Data Presentation: Documented Interferences of this compound with Clinical Laboratory Tests

Laboratory TestType of InterferenceAnalytical Method AffectedReference
Calcium Positive Bias (falsely high)Colorimetric[15][16]
Iron Negative Bias (falsely low)Colorimetric[15][16]
Magnesium Negative Bias (falsely low)Colorimetric[15][16]
Zinc Negative Bias (falsely low)Colorimetric[15]
Sodium Negative Bias (falsely low)Direct Potentiometric[15]
Bicarbonate Negative Bias (falsely low)-[16]
Potassium Positive Bias (falsely high)-[16]
Urine Protein False ResultsMethods relying on refractive index[15]

Troubleshooting Guides

Q: My subject's calculated this compound clearance rate is significantly slower than expected based on their eGFR. What are the potential causes?

A:

  • Underlying Renal Impairment: The subject's actual GFR may be lower than the estimated GFR. eGFR equations can be inaccurate in certain populations.[18]

  • Dehydration: Inadequate hydration before and during the clearance measurement can reduce renal perfusion and decrease the clearance rate.

  • Incorrect Dosing or Timing: Ensure the exact dose administered was recorded and that blood samples were drawn at the precise, scheduled times. Errors in timing can significantly alter clearance calculations.[19]

  • Analytical Errors: Verify the accuracy of the assay used to measure this compound concentration in the plasma samples. High-performance liquid chromatography (HPLC) is a common and reliable method.[20]

  • Concomitant Medications: Review the subject's medications for any nephrotoxic agents that could acutely affect renal function.

Q: I am observing unexpected results in my study's biochemical assays after this compound administration. What should I do?

A:

  • Check for Known Interferences: Refer to the table above (Table 3). The observed discrepancy may be a known analytical interference.

  • Review Sample Collection Time: Confirm that blood/urine samples were collected after an adequate waiting period (at least 4 hours) following this compound administration.[17]

  • Consult the Laboratory: Discuss the issue with the clinical laboratory performing the analysis. They may be able to use an alternative analytical method that is not susceptible to interference from iodinated contrast agents.

  • Re-measure at a Later Timepoint: If possible, collect a new sample after a longer washout period (e.g., 24 hours) to confirm if the results return to baseline.

Experimental Protocols

Protocol: Measuring Glomerular Filtration Rate (GFR) by this compound Plasma Clearance

This compound is an excellent exogenous marker for measuring GFR (mGFR) due to its properties of being freely filtered by the glomerulus with negligible protein binding, tubular secretion, or reabsorption.[18] The plasma clearance method is often preferred over urinary clearance as it is less cumbersome.[20]

1. Subject Preparation:

  • Ensure subjects are well-hydrated. Encourage them to drink water before and during the procedure.

  • Instruct subjects to avoid caffeine (B1668208) and strenuous exercise before the test.

  • Record the subject's height and weight to calculate Body Surface Area (BSA) for GFR normalization.

  • Obtain a baseline blood sample to measure serum creatinine and for the baseline (time zero) this compound concentration measurement.

2. This compound Administration:

  • A sterile intravenous (IV) line should be placed in one arm for this compound injection. A second IV line in the contralateral arm is recommended for blood sampling to avoid contamination.

  • Administer a precise, known dose of this compound (e.g., a 5 mL fixed dose). The exact amount injected must be verified, for instance, by weighing the syringe before and after administration.[19]

  • Record the exact start time of the injection.

3. Blood Sampling (Multi-Sample Protocol):

  • The timing and number of blood samples are critical for accuracy. The schedule should be adjusted based on the subject's expected GFR.[19]

  • For normal to mild renal impairment (eGFR > 60): Collect blood samples at 120, 180, and 240 minutes post-injection.

  • For moderate to severe renal impairment (eGFR < 60): A later sample is required to accurately capture the slower elimination phase. Collect samples at 120, 240, and 360 minutes (or even later) post-injection.

  • Record the exact time of each blood draw.

4. Sample Handling and Analysis:

  • Collect blood in appropriate tubes (e.g., lithium heparin or serum separator tubes).

  • Centrifuge samples to separate plasma or serum and store frozen until analysis.

  • Measure the concentration of this compound in each plasma/serum sample using a validated method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

5. GFR Calculation:

  • Plot the natural logarithm (ln) of the this compound plasma concentration against time.

  • The data points from the elimination phase (e.g., 120, 180, 240 minutes) should form a straight line.

  • Calculate the GFR using the Brochner-Mortensen equation or by dividing the administered dose by the area under the concentration-time curve (AUC). The slope of the line is used to calculate the elimination rate constant.

  • Normalize the calculated GFR to a standard body surface area of 1.73 m².

Mandatory Visualizations

GFR_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Sampling cluster_analysis Phase 3: Analysis & Calculation P1 Subject Hydration & Baseline Assessment (Height, Weight, SCr) P2 Place IV Lines (1 for injection, 1 for sampling) P1->P2 Proceed if stable A1 Administer Precise Dose of this compound P2->A1 A2 Record Exact Start Time A1->A2 S1 Collect Blood Samples at Scheduled Times (e.g., 120, 180, 240 min) A2->S1 L1 Process Samples (Centrifuge, Store Plasma) S1->L1 L2 Measure this compound Conc. (e.g., HPLC) L1->L2 C1 Calculate GFR using Plasma Clearance Formula L2->C1 C2 Normalize GFR to BSA (mL/min/1.73m²) C1->C2 End End C2->End Final mGFR Result

Caption: Experimental workflow for measured GFR (mGFR) using this compound plasma clearance.

Longitudinal_Risk_Assessment Start Start: Plan for Longitudinal Imaging with this compound Check_eGFR Baseline eGFR? Start->Check_eGFR High_Risk eGFR < 45 mL/min or other risk factors? Check_eGFR->High_Risk Yes Low_Risk Proceed with Caution: - Ensure Hydration - Use Minimum Dose - Monitor SCr Post-Scan Check_eGFR->Low_Risk No (eGFR > 45) High_Risk->Low_Risk No Consider_Alt High Risk: - Strongly consider  alternative imaging - Consult Nephrology High_Risk->Consider_Alt Yes Recheck Follow-up Scan: Re-check eGFR? Low_Risk->Recheck End_Study Complete Imaging Protocol Low_Risk->End_Study After final scan Consider_Alt->Recheck Stable eGFR Stable? Recheck->Stable Yes Stable->Low_Risk Yes Hold_Study Hold Study: - Investigate Cause - Re-evaluate Risk Stable->Hold_Study No (Significant Drop)

Caption: Logical workflow for risk assessment in a longitudinal study using this compound.

References

Preventing Iomeprol precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help prevent the precipitation of Iomeprol in stock solutions, ensuring the integrity and reliability of your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound from a stock solution can compromise experimental results. The following sections address common causes of precipitation and provide systematic steps to resolve these issues.

Issue 1: Precipitate observed after dissolving this compound powder.

  • Possible Cause 1: Incorrect Solvent. this compound has high solubility in some solvents but is poorly soluble in others. Using an inappropriate solvent is a common cause of precipitation.

    • Solution: Ensure you are using a recommended solvent. Water and methanol (B129727) are excellent choices for dissolving this compound. Ethanol is a poor solvent and should be avoided for preparing concentrated stock solutions.

  • Possible Cause 2: Low-Quality Solvent. Impurities in the solvent can act as nucleation sites, promoting precipitation.

    • Solution: Use high-purity, sterile solvents (e.g., Milli-Q water, HPLC-grade methanol) for the preparation of this compound stock solutions.

  • Possible Cause 3: Insufficient Sonication. For high concentrations, this compound may require mechanical assistance to fully dissolve.

    • Solution: Use an ultrasonic bath to aid in the dissolution of this compound, especially when preparing solutions at high concentrations.[1]

Issue 2: Precipitate forms in a previously clear stock solution during storage.

  • Possible Cause 1: Temperature Fluctuations. Significant changes in temperature can affect the solubility of this compound, potentially leading to precipitation, especially in highly concentrated solutions.

    • Solution: Store this compound stock solutions at a constant and appropriate temperature. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[1] Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: pH Shift. Changes in the pH of the stock solution can alter the solubility of this compound. While this compound is a non-ionic compound and generally stable, extreme pH values should be avoided. Commercial formulations are buffered to maintain a stable pH.

    • Solution: If preparing solutions in buffers, ensure the buffer is compatible and maintains a stable pH in the neutral range. When diluting with other solutions, consider the final pH of the mixture.

  • Possible Cause 3: Solvent Evaporation. Over time, especially if not stored in a properly sealed container, the solvent can evaporate, leading to an increase in the concentration of this compound beyond its solubility limit.

    • Solution: Store stock solutions in tightly sealed, preferably amber-colored vials to prevent evaporation and protect from light.

Issue 3: Precipitate forms upon mixing the this compound stock solution with other reagents or media.

  • Possible Cause 1: Incompatibility with Other Components. Mixing this compound with certain salts, buffers, or other active pharmaceutical ingredients can lead to the formation of an insoluble complex.

    • Solution: Before mixing, perform a small-scale compatibility test. If precipitation occurs, consider alternative buffers or a different formulation strategy. It is generally recommended not to mix this compound with other drugs or complex solutions unless compatibility has been established.

  • Possible Cause 2: "Salting Out" Effect. The presence of high concentrations of salts in the diluent can reduce the solubility of this compound, causing it to precipitate.

    • Solution: When diluting this compound stock solutions, be mindful of the ionic strength of the diluent. If a high salt concentration is necessary for your experiment, you may need to use a lower concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: Water is the most highly recommended solvent for preparing this compound stock solutions due to its "extremely soluble" nature.[2] Methanol is also a very good solvent.[2] For aqueous solutions, using purified water (e.g., Milli-Q) is crucial.

Q2: What is the maximum concentration of this compound that can be dissolved in water?

A2: this compound is highly soluble in water, with reported solubility up to 125 mg/mL.[1] However, for routine laboratory stock solutions, preparing a slightly lower concentration (e.g., 100 mg/mL) can provide a greater margin of safety against precipitation due to minor temperature fluctuations or other factors.

Q3: How should I store my this compound stock solution?

A3: For short-term storage, refrigeration at 2-8°C is suitable. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them frozen at -20°C or -80°C. This practice minimizes the risk of degradation from repeated freeze-thaw cycles and reduces the chance of microbial contamination. Always protect the solution from light.

Q4: Can I use buffers like PBS or TRIS to prepare my this compound stock solution?

A4: While this compound is chemically stable, its compatibility with all buffer systems has not been extensively documented in publicly available literature. Commercial formulations of this compound contain buffering agents like trometamol (TRIS). If you need to use a buffered solution, it is advisable to prepare the this compound stock in water first and then dilute it into the desired buffer. Always perform a small-scale test to check for immediate precipitation.

Q5: My this compound solution has turned slightly yellow. Is it still usable?

A5: A slight yellowing of the solution may not necessarily indicate degradation or loss of activity, but it is a sign that the solution may have been exposed to light or other suboptimal conditions. It is best to prepare fresh solutions and always store them protected from light. If you observe any particulate matter or significant color change, the solution should be discarded.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityRemarks
Water125 mg/mLExtremely soluble. Recommended for aqueous stock solutions.
MethanolVery SolubleA good alternative to water for certain applications.
EthanolPoorly SolubleNot recommended for preparing concentrated stock solutions.
ChloroformPractically InsolubleNot a suitable solvent.
DMSO100 mg/mLUse of hygroscopic DMSO can impact solubility.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Aqueous Stock Solution

  • Materials:

    • This compound powder

    • High-purity sterile water (e.g., Milli-Q or WFI)

    • Sterile, amber-colored vials

    • Calibrated balance

    • Sterile pipette tips

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound powder accurately using a calibrated balance. For example, for 10 mL of a 100 mg/mL solution, weigh 1 g of this compound.

    • Transfer the powder to a sterile vial.

    • Add a portion of the high-purity water to the vial (e.g., 7-8 mL for a final volume of 10 mL).

    • Vortex the mixture for 1-2 minutes to initiate dissolution.

    • Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.

    • Once fully dissolved, add high-purity water to reach the final desired volume (e.g., 10 mL).

    • Mix the solution thoroughly by inverting the vial several times.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter into the final sterile storage vials.

    • Store the solution appropriately (see FAQ Q3).

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Stock Solution cluster_preparation Preparation cluster_storage Storage weigh Weigh this compound Powder add_solvent Add High-Purity Water weigh->add_solvent Transfer to vial vortex Vortex to Mix add_solvent->vortex sonicate Sonicate for Complete Dissolution vortex->sonicate adjust_volume Adjust to Final Volume sonicate->adjust_volume filter Sterile Filter (0.22 µm) adjust_volume->filter aliquot Aliquot into Vials filter->aliquot short_term Short-Term: 2-8°C aliquot->short_term If using soon long_term Long-Term: -20°C / -80°C aliquot->long_term For future use troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_dissolution During Dissolution cluster_storage During Storage cluster_mixing Upon Mixing start Precipitate Observed check_solvent Check Solvent Type & Quality start->check_solvent check_temp Check for Temperature Fluctuations start->check_temp check_compatibility Check Reagent Compatibility start->check_compatibility check_concentration Is Concentration Too High? check_solvent->check_concentration use_sonication Apply Sonication check_concentration->use_sonication check_ph Check for pH Shift check_temp->check_ph check_evaporation Check for Solvent Evaporation check_ph->check_evaporation check_salting_out Consider 'Salting Out' Effect check_compatibility->check_salting_out

References

Iomeprol Interference In Vitro Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of the non-ionic, iodinated contrast medium, Iomeprol, with in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my in vitro experiments?

A1: this compound is a tri-iodinated, non-ionic radiographic contrast agent used in medical imaging procedures like CT scans and angiography to enhance the visibility of internal structures.[1][2][3] If you are working with biological samples (e.g., serum, plasma) from patients who have recently undergone such procedures, this compound may be present and could potentially interfere with your in vitro assays.

Q2: What types of in vitro assays are known to be affected by this compound?

A2: Published studies have shown that this compound can interfere with several types of clinical laboratory tests. These include:

  • Colorimetric Assays: Particularly for measuring concentrations of ions like calcium, iron, magnesium, and zinc. The interference can result in either a positive or negative bias.[4]

  • Immunoassays: The effect is dependent on the specific assay and manufacturer. Interference has been noted in assays for cardiac Troponin-I and some endocrine hormones.[4]

  • Protein Electrophoresis: this compound can cause anomalous peaks or mask existing ones in capillary zone electrophoresis of serum proteins.

Q3: Can this compound affect the viability of cells in culture?

A3: Studies on the direct cytotoxicity of this compound on cell lines have shown varied results depending on the concentration and cell type. For instance, some iodinated contrast media have been shown to reduce cell viability at high concentrations (e.g., 50 mgI/ml resulted in a 50% reduction in viability of peripheral blood mononuclear cells). However, at lower concentrations, the effects may be less pronounced. It is also reported that iodinated contrast agents can induce oxidative stress and lead to an increase in DNA double-strand breaks after in vitro X-ray irradiation.

Q4: Is it possible for this compound to interfere with molecular biology assays like PCR?

A4: While direct evidence of this compound interference with PCR is not extensively documented in the literature, PCR is sensitive to various inhibitors that can be present in biological samples. Given that this compound is an exogenous substance, it is plausible that it could interfere with the enzymatic activity of DNA polymerase or alter reaction conditions. If you are using samples that may contain this compound and are experiencing PCR failure or reduced efficiency, this is a possibility to consider.

Q5: How might this compound interfere with protein-based assays like Western Blotting?

A5: There is limited direct evidence of this compound interference in Western blotting. However, potential mechanisms of interference could include:

  • Altering Protein Mobility: While this compound does not significantly bind to plasma proteins, high concentrations might theoretically affect the electrophoretic mobility of proteins in your sample.

  • Antibody Binding: Although unlikely, there is a possibility of non-specific interactions with primary or secondary antibodies, which could lead to unexpected bands or high background.

  • Blocking Efficiency: The presence of this compound could potentially affect the efficiency of blocking agents, leading to higher background noise.

Troubleshooting Guides

Issue 1: Unexpected Results in Colorimetric Assays

If you observe unexpected increases or decreases in the concentration of analytes such as calcium, magnesium, or iron, and you suspect your samples may contain this compound, follow these troubleshooting steps.

Troubleshooting Workflow for Colorimetric Assay Interference

A Unexpected colorimetric assay results B Sample may contain this compound? A->B C Run a spike-and-recovery experiment B->C Yes D Poor recovery observed? C->D E Consider sample dilution D->E Yes G Consult literature for specific assay interference D->G No E->C Re-test F Use an alternative detection method E->F If dilution is not effective H Problem Resolved F->H I Problem Persists G->I

Caption: Troubleshooting workflow for suspected this compound interference in colorimetric assays.

Detailed Steps:

  • Spike-and-Recovery: Add a known amount of the analyte to your sample (spike) and measure the recovery. If the recovery is significantly different from 100%, an interfering substance like this compound may be present.

  • Serial Dilution: Dilute your sample and re-run the assay. If the results are not linear with the dilution factor, this suggests interference.

  • Alternative Method: If possible, use a different method to measure the analyte that is based on a different principle (e.g., atomic absorption spectroscopy instead of a colorimetric assay).

  • Consult Manufacturer: Contact the assay kit manufacturer to inquire about known interferences with iodinated contrast agents.

Issue 2: Inconsistent or Unreliable Immunoassay Results

Immunoassays are susceptible to various types of interference. If your results are not consistent with clinical observations or other data, consider the following.

Troubleshooting Workflow for Immunoassay Interference

A Inconsistent immunoassay results B Sample may contain this compound? A->B C Check for non-linearity with serial dilutions B->C Yes D Non-linear results? C->D E Use a different antibody pair/kit D->E Yes G Consult kit manufacturer about contrast media interference D->G No F Pre-treat sample (e.g., with blocking agents) E->F If interference persists H Problem Resolved E->H F->H I Problem Persists G->I

Caption: Troubleshooting workflow for suspected this compound interference in immunoassays.

Detailed Steps:

  • Assess Linearity: Perform serial dilutions of your sample. A lack of linearity can indicate the presence of an interfering substance.

  • Use an Alternative Assay: If available, use an ELISA kit from a different manufacturer that employs different antibodies.

  • Sample Pre-treatment: Utilize commercially available interference blocking tubes or reagents.

  • Check for Matrix Effects: Dilute your sample in the same buffer used for the standard curve to see if this mitigates the issue.

Issue 3: Poor Cell Viability or Unexpected Cellular Responses

If you observe unexpected changes in cell health or behavior and are using patient samples that might contain this compound, consider these points.

Decision Tree for Investigating Cellular Effects

A Unexpected cellular response B Are samples from patients post-contrast imaging? A->B C Measure baseline cell viability with a control matrix B->C Yes D Spike this compound into control media at various concentrations C->D E Assess dose-dependent effects on cell viability (e.g., MTT, LDH assay) D->E F Evaluate for oxidative stress markers E->F G Correlate findings with patient sample results F->G

Caption: Decision tree for investigating unexpected cellular effects potentially caused by this compound.

Detailed Steps:

  • Establish a Baseline: Run your cell-based assay with control samples (e.g., serum from healthy donors not exposed to contrast media) to establish a baseline.

  • Dose-Response Curve: If you have access to pure this compound, create a dose-response curve by adding it to your cell culture medium at clinically relevant concentrations to observe its direct effect on your cells.

  • Use a Different Viability Assay: Some assays measure metabolic activity (e.g., MTT), while others measure membrane integrity (e.g., trypan blue or LDH assay). Using assays with different mechanisms can help clarify the nature of the cellular effect.

  • Assess Oxidative Stress: Consider assays for reactive oxygen species (ROS) or other markers of oxidative stress, as this is a known effect of iodinated contrast media.

Quantitative Data Summary

The following tables summarize the reported interference of this compound in various in vitro assays.

Table 1: this compound Interference in Biochemical Assays

AssayAnalyteObserved EffectThis compound ConcentrationSource
ColorimetricCalciumPositive BiasClinically Relevant
ColorimetricMagnesiumNegative BiasClinically Relevant
ColorimetricIronNegative BiasClinically Relevant
ColorimetricZincNegative BiasClinically Relevant
Direct PotentiometricSodiumNegative BiasClinically Relevant

Table 2: this compound and Iodinated Contrast Media Effects on Cellular Assays

Assay TypeObservationContrast AgentConcentrationSource
Cell Viability50% reduction in viabilityIodinated Contrast Media50 mgI/ml
Cell CycleNo effectIodinated Contrast Media2.5, 5.0, 10.0 mgI/ml
Oxidative StressDecreased ROS levelsIodinated Contrast Media5-10 mgI/ml
DNA DamageIncreased double-strand breaksThis compound7.5 and 15 mg of iodine/ml bloodNot specified in abstract

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose cells to the experimental conditions (e.g., medium containing patient serum with suspected this compound) for the desired duration.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Incubate for another 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

Protocol: Standard PCR

This is a general protocol for polymerase chain reaction.

  • Reaction Mix Preparation: Prepare a master mix containing DNA polymerase, dNTPs, forward and reverse primers, and PCR buffer.

  • Template Addition: Add the DNA template (e.g., extracted from patient samples) to individual PCR tubes containing the master mix.

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and perform the following steps:

    • Initial Denaturation: 95°C for 5 minutes.

    • 30-40 Cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (primer-dependent).

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis: Analyze the PCR products by gel electrophoresis.

Protocol: Western Blotting

A standard protocol for protein detection.

  • Sample Preparation: Lyse cells or tissues in an appropriate buffer to extract proteins. Determine protein concentration using a suitable assay.

  • Gel Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C.

  • Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

References

Validation & Comparative

Iomeprol vs. Iohexol for Cerebral Angiography in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the selection of contrast media for cerebral angiography in preclinical research, the neurotoxic potential and overall safety profile are of paramount importance. This guide provides a comparative analysis of two commonly used non-ionic, monomeric iodinated contrast agents, iomeprol and iohexol (B1672079), based on available experimental data from animal models.

Performance Comparison

The primary concern in cerebral angiography is the potential for neurotoxicity. Studies in animal models have consistently demonstrated that non-ionic contrast media are significantly less neurotoxic than their ionic counterparts.[1][2][3] When comparing this compound and iohexol, subtle but important differences in their safety profiles have been observed.

A key preclinical study assessing the neurotolerance of this compound found its acute neurotoxicity to be less than that of iohexol following intrathecal administration in animals.[4][5] This suggests a potentially wider safety margin for this compound in procedures where contact with the central nervous system is a concern. Furthermore, this compound was reported to be devoid of any epileptogenic activity, a significant advantage in neurological studies.

While direct comparative studies on imaging performance in animal cerebral angiography are not extensively detailed in the provided literature, the diagnostic efficacy of both agents is generally considered to be high. Both this compound and iohexol provide good or excellent quality radiographs. The choice between the two may, therefore, hinge more on their safety profiles and specific experimental conditions.

The following table summarizes the key quantitative findings from preclinical animal studies:

ParameterThis compoundIohexolAnimal Model(s)Key FindingsReference(s)
Acute Neurotoxicity (Intrathecal) Less neurotoxicMore neurotoxic than this compoundRats, DogsThis compound demonstrated lower acute neurotoxicity compared to iohexol.
Epileptogenic Activity Devoid of epileptogenic activityNot specified as devoid of activityAnimalsThis compound did not induce seizures.
Effect on Ventral Root Reflexes Not specifiedNo significant effectCatIohexol did not produce an increase in ventral root reflexes, unlike ionic contrast materials.
Effect on Hippocampal Electrical Activity Not specifiedCaused only inhibitionRat (in vitro hippocampal slices)Iohexol showed an inhibitory effect, in contrast to the excitatory and later inhibitory effects of ionic agents.
Blood-Brain Barrier Disruption Not specifiedCaused some extravasation of tracersRabbitIohexol led to some extravasation of 99Tcm-DTPA, 125I-HSA, and Trypan blue, indicating some degree of BBB disruption.
Algogenic (Pain-Inducing) Effect Less algogenicMore algogenic than this compoundRatWhen injected into the femoral artery, this compound was found to be less pain-inducing.

Experimental Protocols

The following are summaries of methodologies from key studies that provide a basis for the comparison between this compound and iohexol.

Neurotoxicity Assessment in Rats and Dogs
  • Objective: To assess the neurotolerance of this compound and compare its acute neurotoxicity with other contrast media, including iohexol.

  • Animal Model: Rats and dogs.

  • Methodology:

    • This compound was administered intrathecally to the animals.

    • Behavioral functions and physiological activities of the brain were monitored.

    • Epileptogenic activity was assessed.

    • For acute neurotoxicity, a comparative study was performed against other contrast agents including iohexol, iotrolan, and iodixanol.

    • For chronic toxicity, this compound was administered weekly for four weeks at doses up to three times the foreseen clinical use.

  • Key Measurements: Observation of behavioral changes, monitoring for seizure activity, and assessment of general tolerance.

Angiographic Neurotoxicity in Cats
  • Objective: To study the angiographic neurotoxicity of iohexol.

  • Animal Model: Cats.

  • Methodology:

    • Thoracic aortography was performed in cats.

    • Iohexol was administered as the contrast agent.

    • The effect on the spinal cord was evaluated by monitoring ventral root reflexes.

  • Key Measurements: Changes in the amplitude and latency of ventral root reflexes.

Blood-Brain Barrier Permeability in Rabbits
  • Objective: To compare the effects of different contrast media, including iohexol, on the blood-brain barrier.

  • Animal Model: Rabbits.

  • Methodology:

    • Contrast media were injected into the carotid artery.

    • Tracers (99Tcm-DTPA, 125I-HSA, and Trypan blue) were used to assess the integrity of the blood-brain barrier.

    • The extent of tracer extravasation into the brain parenchyma was measured.

  • Key Measurements: Quantification of radioactive tracer uptake in the brain and visual assessment of Trypan blue staining.

Visualizing Experimental Workflows

To better understand the experimental designs, the following diagrams illustrate the workflows for neurotoxicity and blood-brain barrier integrity studies.

Neurotoxicity_Assessment_Workflow cluster_protocol Neurotoxicity Assessment Protocol animal_model Animal Model (Rats, Dogs) administration Intrathecal Administration of Contrast Media (this compound vs. Iohexol) animal_model->administration monitoring Behavioral and Physiological Monitoring administration->monitoring seizure_assessment Assessment of Epileptogenic Activity administration->seizure_assessment endpoint Comparative Neurotoxicity Profile monitoring->endpoint seizure_assessment->endpoint

Neurotoxicity assessment workflow.

BBB_Permeability_Workflow cluster_protocol Blood-Brain Barrier Permeability Protocol animal_model Animal Model (Rabbits) injection Intracarotid Injection of Contrast Media (e.g., Iohexol) & Tracers animal_model->injection analysis Measurement of Tracer Extravasation in Brain injection->analysis endpoint Assessment of BBB Disruption analysis->endpoint

Blood-brain barrier permeability experimental workflow.

References

A Comparative Analysis of Iomeprol and Iopamidol in Computed Tomography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of iodinated contrast media for computed tomography (CT), Iomeprol and Iopamidol (B1672082) stand out as two widely utilized non-ionic, low-osmolar agents. Their comparable physicochemical properties and diagnostic efficacy have positioned them as mainstays in clinical practice. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their critical evaluation.

Physicochemical Properties

Both this compound and Iopamidol are non-ionic monomers, a characteristic that contributes to their low osmolality and viscosity compared to older ionic contrast agents. These properties are crucial in reducing the incidence of adverse reactions and improving patient comfort during administration. This compound is noted for its high water solubility and is available in a range of iodine concentrations, from 150 to 400 mg/mL.[1] Notably, formulations of this compound are the first to not contain edetic acid (EDTA) due to their chemical stability.[1] Iopamidol also exhibits low osmolality and is a versatile agent used in a variety of CT examinations.[2]

Comparative Efficacy in CT Imaging

Multiple studies have demonstrated that this compound and Iopamidol have comparable diagnostic efficacy in CT imaging. In a double-blind, parallel-group study involving CT of thoracic and abdominal organs, contrast enhancement was rated as "excellent" or "good" in approximately 90% of examinations for both this compound (at concentrations of 350 mgI/mL and 400 mgI/mL) and Iopamidol (370 mgI/mL), with no significant differences observed between the groups.[3] Similarly, a study on carotid intra-arterial digital subtraction angiography (IA-DSA) concluded that both this compound-200 and Iopamidol-200 are safe and effective, providing good or excellent vessel opacification in the majority of cases.[4]

While overall efficacy is similar, some studies have noted minor differences. For instance, in a study comparing this compound-400 and Iopamidol-370, this compound-400 was found to produce significantly greater enhancement of the aorta in the arterial phase and the liver parenchyma in the portal venous phase. However, another multicentre trial in coronary CT angiography found no significant differences in signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) between this compound 400 and other contrast agents, despite higher iodine concentrations leading to increased average attenuation.

Table 1: Quantitative Comparison of Efficacy

ParameterThis compoundIopamidolStudy/Reference
Diagnostic Image Quality
Excellent/Good Enhancement (Body CT)~90% (350 & 400 mgI/mL)~90% (370 mgI/mL)
Good/Excellent Vessel Opacification (Carotid IA-DSA)Majority of cases (200 mgI/mL)Majority of cases (200 mgI/mL)
Fully Evaluable Coronary CTA Scans94.6% (400 mgI/mL)Not directly compared in this study
Contrast Enhancement (Hounsfield Units)
Aortic Enhancement (Arterial Phase)325.7 - 337.3 HU (400 mgI/mL)294.9 - 295.3 HU (370 mgI/mL)
Liver Parenchyma Enhancement (Portal Venous Phase)115.1 - 115.2 HU (400 mgI/mL)108.6 - 109.3 HU (370 mgI/mL)
Safety and Tolerability Profile

The safety and tolerability of this compound and Iopamidol are well-established, with both agents being well-tolerated in clinical trials. The overall incidence of adverse events for this compound is reported to be similar to that of Iopamidol. Common adverse events for both include sensations of heat and pain upon injection, and taste disturbances.

However, some studies have reported differences in the profile and severity of adverse reactions. A retrospective analysis suggested that adverse reactions may be more severe for this compound compared to Iopromide (another non-ionic contrast agent), with a higher incidence of severe reactions (19.8% for this compound vs. 6.5% for Iopromide). This study also found that gastrointestinal reactions were more frequent with this compound, while skin and vascular reactions were more common with Iopromide. Another study comparing multiple iodinated contrast media found that for Iopamidol, the percentage of adverse events related to 'respiratory system disorders' and 'vision disorders' was significantly higher, while for this compound, 'skin and appendages disorders' were more frequently reported.

Table 2: Comparative Safety and Tolerability

Adverse Event ProfileThis compoundIopamidolStudy/Reference
Overall Incidence of Adverse Events Similar to IopamidolSimilar to this compound
Common Adverse Events Heat sensation, pain, taste disturbancesHeat sensation, pain, taste disturbances
Specific Adverse Event Profile Higher frequency of 'skin and appendages disorders'Higher frequency of 'respiratory system disorders' and 'vision disorders'
Severity of Reactions (vs. Iopromide) Higher percentage of severe reactions (19.8%)Not directly compared in this study
System Organ Class Distribution of Reactions (vs. Iopromide) More frequent gastrointestinal reactionsNot directly compared in this study

Experimental Protocols

Protocol 1: Double-Blind, Parallel-Group Study in Body CT
  • Objective: To compare the safety, tolerance, and efficacy of this compound-350, this compound-400, and Iopamidol-370 in contrast-enhanced body CT.

  • Study Design: A double-blind, randomized, parallel-group clinical trial.

  • Patient Population: 120 adult inpatients requiring CT of thoracic or abdominal organs.

  • Methodology:

    • Patients were randomly assigned to receive either this compound-350, this compound-400, or Iopamidol-370.

    • Pre- and post-contrast clinical, instrumental, and laboratory investigations were conducted to assess safety.

    • Tolerance was evaluated based on discomfort associated with the injection, specifically heat and pain sensations.

    • Efficacy was assessed by two experienced radiologists who independently and blindly graded the quality of contrast enhancement using a five-point ordinal scale (1: insufficient, 2: sufficient, 3: good, 4: excellent, E: excessive).

  • Endpoints:

    • Primary: Safety (adverse events, changes in clinical/laboratory parameters), Tolerance (patient-reported discomfort), Efficacy (radiologist-graded image quality).

Protocol 2: Retrospective Analysis of Acute Adverse Reactions
  • Objective: To compare the safety profile of Iopromide and this compound based on spontaneous reporting of acute adverse reactions.

  • Study Design: A retrospective analysis of reported cases of acute reactions.

  • Data Source: Hospital computer system data from two successive time periods for examinations using Iopromide (62,539 CT scans, 10,348 urography scans) and this compound (34,308 CT scans, 2,846 urography scans).

  • Methodology:

    • Cases of acute adverse reactions to Iopromide and this compound were identified from the hospital's reporting system.

    • The severity of the reactions was categorized.

    • The frequency and type of adverse reactions were compared between the two contrast agents.

    • The distribution of reactions by System Organ Class was also analyzed.

  • Endpoints:

    • Primary: Incidence and severity of reported adverse reactions.

    • Secondary: Profile of adverse reactions by type and System Organ Class.

Visualizations

G cluster_enrollment Patient Enrollment and Randomization cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Data Analysis and Outcomes start Patient Population Requiring Contrast-Enhanced CT screening Inclusion/Exclusion Criteria Screening start->screening consent Informed Consent Obtained screening->consent randomization Randomization consent->randomization iomeprol_group This compound Administration randomization->iomeprol_group Group A iopamidol_group Iopamidol Administration randomization->iopamidol_group Group B ct_imaging CT Image Acquisition iomeprol_group->ct_imaging safety_assessment Safety Assessment (Adverse Events, Vitals) iomeprol_group->safety_assessment tolerability_assessment Tolerability Assessment (Patient Feedback) iomeprol_group->tolerability_assessment iopamidol_group->ct_imaging iopamidol_group->safety_assessment iopamidol_group->tolerability_assessment image_quality Image Quality Evaluation (Blinded Radiologists) ct_imaging->image_quality statistical_analysis Statistical Analysis safety_assessment->statistical_analysis tolerability_assessment->statistical_analysis image_quality->statistical_analysis efficacy_outcome Comparative Efficacy Outcome statistical_analysis->efficacy_outcome safety_outcome Comparative Safety Outcome statistical_analysis->safety_outcome G cluster_agents Contrast Agents cluster_properties Physicochemical Properties cluster_outcomes Clinical Outcomes This compound This compound non_ionic Non-ionic Monomer This compound->non_ionic iopamidol Iopamidol iopamidol->non_ionic low_osmolality Low Osmolality non_ionic->low_osmolality low_viscosity Low Viscosity non_ionic->low_viscosity efficacy High Diagnostic Efficacy low_osmolality->efficacy safety Good Safety Profile low_osmolality->safety low_viscosity->efficacy tolerability Good Patient Tolerability low_viscosity->tolerability

References

Validating Iomeprol for Quantitative Contrast-Enhanced Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iomeprol's performance in quantitative contrast-enhanced imaging with other commonly used iodinated contrast agents. The information is compiled from multiple studies to assist researchers and clinicians in selecting the appropriate contrast medium for their quantitative imaging needs. This document summarizes key performance data, details experimental methodologies, and visualizes the typical workflow for such studies.

Quantitative Comparison of this compound and Alternatives

The efficacy of a contrast agent in quantitative imaging is primarily determined by its ability to produce a measurable and reproducible enhancement in tissue, which is directly related to the iodine concentration delivered. The following tables summarize quantitative data from comparative studies involving this compound and other non-ionic monomeric and dimeric contrast agents.

Table 1: Comparison of Mean Attenuation in Hounsfield Units (HU)

This table presents the mean attenuation values achieved in various anatomical locations using this compound compared to other contrast agents. Higher HU values indicate greater contrast enhancement.

Anatomical LocationThis compound-400 (400 mgI/mL)Iopromide-370 (370 mgI/mL)P-valueReference
Origin of Coronary Arteries340 ± 53 HU313 ± 42 HU<0.05[1]
Ascending AortaConsistently GreaterLower<0.05[1]
Descending AortaConsistently GreaterLower<0.05[1]
Pulmonary ArteryConsistently GreaterLower<0.05[1]
Anatomical LocationThis compound-400 (400 mgI/mL)This compound-300 (300 mgI/mL)P-valueReference
Aorta (Arterial Phase)Significantly GreaterLowerNot Specified[2][3]
Superior Mesenteric Artery (Arterial Phase)Significantly GreaterLowerNot Specified[2][3]
Pancreas (Arterial Phase)Significantly GreaterLowerNot Specified[2][3]
Pancreas (Portal Venous Phase)Significantly GreaterLowerNot Specified[2][3]
Portal Vein (Portal Venous Phase)Significantly GreaterLowerNot Specified[2][3]

Table 2: Safety and Tolerability Profile

While the focus is on quantitative imaging performance, the safety and tolerability of the contrast agent are crucial for clinical and research applications.

Adverse EventThis compoundIohexolIopamidolIopromide (B1672085)Reference
Heat SensationSimilarSimilarSimilarSimilar[4]
Pain at Injection SiteLess FrequentMore FrequentSimilarSimilar[4]
Pseudoallergic Reactions (nausea, vomiting, etc.)SimilarSimilarSimilarSimilar[4]

Experimental Protocols

The following sections detail the methodologies used in key comparative studies to obtain the quantitative data presented above. These protocols can serve as a reference for designing similar validation studies.

Protocol 1: Quantitative CT Angiography of Coronary Arteries (this compound vs. Iopromide)
  • Objective: To compare the intracoronary attenuation achieved with this compound-400 and Iopromide-370.[1]

  • Study Design: Randomized, two-group comparison in 40 patients with suspected coronary artery disease.[1]

  • Contrast Administration:

    • Group 1: 100 mL of Iopromide-370 (370 mgI/mL) administered at a rate of 4 mL/s.[1]

    • Group 2: 100 mL of this compound-400 (400 mgI/mL) administered at a rate of 4 mL/s.[1]

  • Imaging Technique:

    • Scanner: 16-row multislice CT (MSCT).[1]

    • Collimation: 16 x 0.75 mm.[1]

    • Rotation Time: 375 ms.[1]

  • Quantitative Analysis:

    • Regions of Interest (ROIs) were placed at the origin of the coronary arteries, and on the ascending aorta, descending aorta, and pulmonary artery.[1]

    • The mean attenuation in Hounsfield Units (HU) was measured for each ROI.[1]

    • Statistical Analysis: Student's t-test was used to evaluate differences in mean attenuation.[1]

Protocol 2: Quantitative Multislice CT of the Pancreas (this compound-400 vs. This compound-300)
  • Objective: To determine the influence of two different iodine concentrations of this compound on contrast enhancement in the pancreas and surrounding structures.[2][3]

  • Study Design: Randomized assignment of 50 patients with suspected or known pancreatic tumors into two groups.[2][3]

  • Contrast Administration:

    • Group A: 130 mL of this compound-300 (300 mgI/mL) injected at a rate of 5 mL/s.[2][3]

    • Group B: 98 mL of this compound-400 (400 mgI/mL) injected at a rate of 5 mL/s.[2][3]

  • Imaging Technique:

    • Multislice CT (MSCT) of the pancreas was performed.

    • Imaging was conducted in both the arterial and portal venous phases.[2][3]

  • Quantitative Analysis:

    • Measurement of contrast enhancement (HU) in the vessels (aorta, superior mesenteric artery, coeliac trunk, portal vein), organs (pancreas, kidneys, spleen), and pancreatic masses.[2][3]

    • A qualitative image assessment was also performed by two independent readers.[2][3]

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical quantitative contrast-enhanced imaging study, from patient preparation to data analysis.

G cluster_pre Pre-Imaging cluster_imaging Imaging cluster_post Post-Imaging Analysis Patient_Selection Patient Selection & Consent Baseline_Imaging Baseline (Non-Contrast) Scan Patient_Selection->Baseline_Imaging Contrast_Injection Contrast Agent Injection (e.g., this compound) Baseline_Imaging->Contrast_Injection Dynamic_Scanning Dynamic Contrast-Enhanced Scanning Contrast_Injection->Dynamic_Scanning Image_Reconstruction Image Reconstruction Dynamic_Scanning->Image_Reconstruction ROI_Placement Region of Interest (ROI) Placement Image_Reconstruction->ROI_Placement Data_Extraction Data Extraction (e.g., Time-Attenuation Curves) ROI_Placement->Data_Extraction Pharmacokinetic_Modeling Pharmacokinetic Modeling (Optional) Data_Extraction->Pharmacokinetic_Modeling Quantitative_Analysis Quantitative Analysis (e.g., Perfusion Maps, Ktrans) Pharmacokinetic_Modeling->Quantitative_Analysis

Experimental Workflow for Quantitative Imaging.

G cluster_input Input Parameters cluster_output Quantitative Outcome Contrast_Properties Contrast Agent Properties - Iodine Concentration - Viscosity Contrast_Enhancement Degree of Contrast Enhancement (HU) Contrast_Properties->Contrast_Enhancement Injection_Protocol Injection Protocol - Injection Rate - Volume Injection_Protocol->Contrast_Enhancement Patient_Factors Patient Factors - Body Weight - Cardiac Output Patient_Factors->Contrast_Enhancement

Factors Influencing Quantitative Contrast Enhancement.

References

Iomeprol versus Iodixanol: a comparative safety profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of two commonly used iodinated contrast agents, Iomeprol and Iodixanol. The information presented is based on published experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

This compound is a low-osmolar, non-ionic monomeric contrast medium, while Iodixanol is an iso-osmolar, non-ionic dimeric contrast medium. The primary safety concern associated with iodinated contrast media is contrast-induced nephropathy (CIN), particularly in patients with pre-existing renal impairment. Clinical data, most notably from the ACTIVE trial, suggests a lower incidence of CIN with this compound compared to Iodixanol in high-risk patient populations. Other adverse events are generally mild and occur at low frequencies for both agents. While the general mechanisms of contrast-induced kidney injury are understood to involve oxidative stress, inflammation, and apoptosis, direct comparative studies on the differential effects of this compound and Iodixanol on specific signaling pathways are limited.

Data Presentation

Table 1: Physicochemical Properties
PropertyThis compoundIodixanol
ClassificationLow-osmolar, non-ionic monomerIso-osmolar, non-ionic dimer
Osmolality (mOsm/kg H₂O)~460-726 (depending on concentration)~290 (iso-osmolar to blood)
Viscosity (mPa·s at 37°C)Varies with concentrationVaries with concentration
Table 2: Comparative Clinical Safety Data - The ACTIVE Trial[1][2][3]
ParameterThis compound-400Iodixanol-320p-value
Patient Population N = 76N = 72
Baseline Serum Creatinine (B1669602) (SCr), mean ± SD (mg/dL)1.7 ± 0.61.7 ± 0.70.87
Contrast-Induced Nephropathy (CIN) Incidence
CIN Definition: ≥0.5 mg/dL increase in SCr from baseline0% (0/76)6.9% (5/72)0.025
Change in Renal Function Markers
Mean change in SCr from baseline, mean ± SD (mg/dL)-0.04 ± 0.190.06 ± 0.270.017
Table 3: General Adverse Events
StudyContrast AgentAdverse Event RateMost Common Adverse Events
Romano L, et al. (2008)[1]This compound-4001.1% (1/91)Not specified
Iodixanol-3204.3% (4/92)Not specified
An et al. (2019)[2]This compound0.7% (ADRs), 0.05% (Serious ADRs)Skin and appendages disorders
IodixanolNot specified as highestHighest frequency of "urinary system disorders"

Experimental Protocols

The ACTIVE Trial: A Key Comparative Study[1][2][3]

Objective: To compare the renal effects of this compound-400 and Iodixanol-320 in patients with pre-existing chronic kidney disease undergoing contrast-enhanced multidetector computed tomography (MDCT) of the liver.

Study Design: A prospective, multicenter, double-blind, randomized, parallel-group comparison.

Patient Population: 148 patients with moderate-to-severe chronic kidney disease, defined as serum creatinine (SCr) ≥1.5 mg/dL and/or calculated creatinine clearance (CrCl) <60 mL/min.

Randomization and Blinding: Patients were randomized to receive either this compound-400 or Iodixanol-320. A third-party professional managed the preparation and dispensing of the contrast media to ensure blinding of patients, investigators, and study personnel.

Contrast Administration:

  • An equi-iodine dose of 40 gI was administered.

  • This compound-400 (400 mgI/mL) or Iodixanol-320 (320 mgI/mL) was warmed to 37°C.

  • The contrast medium was injected intravenously at a rate of 4 mL/s using a power injector.

  • The injection was followed by a 20 mL bolus of normal saline at the same rate.

Primary Endpoint: The primary endpoint was the incidence of contrast-induced nephropathy (CIN), defined as an absolute increase in SCr of ≥0.5 mg/dL from baseline within 48 to 72 hours post-administration.

Renal Function Assessment: SCr was measured at screening, baseline, and 48 to 72 hours after contrast administration.

Mandatory Visualization

Signaling Pathways in Contrast-Induced Acute Kidney Injury (CI-AKI)

While direct comparative studies on the differential signaling effects of this compound and Iodixanol are scarce, the general pathophysiology of CI-AKI involves several key pathways. An in-vitro study on human endothelial cells showed that this compound, unlike Iodixanol, completely inhibited the secretion of the vasoconstrictor endothelin-1 (B181129) after 12 hours of exposure, suggesting a potential differential effect on vascular function[3]. The following diagram illustrates the generally accepted signaling pathways implicated in CI-AKI.

G cluster_0 Contrast Media Administration cluster_1 Cellular and Vascular Effects cluster_2 Key Pathogenic Mechanisms cluster_3 Clinical Manifestation Contrast Media Contrast Media Renal Tubular Epithelial Cells Renal Tubular Epithelial Cells Contrast Media->Renal Tubular Epithelial Cells Vascular Endothelial Cells Vascular Endothelial Cells Contrast Media->Vascular Endothelial Cells Oxidative Stress Oxidative Stress Renal Tubular Epithelial Cells->Oxidative Stress ROS Production Inflammation Inflammation Renal Tubular Epithelial Cells->Inflammation Cytokine Release Apoptosis Apoptosis Renal Tubular Epithelial Cells->Apoptosis Direct Cytotoxicity Vasoconstriction Vasoconstriction Vascular Endothelial Cells->Vasoconstriction Endothelin-1 Release (Differential effect observed in vitro) Acute Kidney Injury (AKI) Acute Kidney Injury (AKI) Oxidative Stress->Acute Kidney Injury (AKI) Inflammation->Acute Kidney Injury (AKI) Apoptosis->Acute Kidney Injury (AKI) Vasoconstriction->Acute Kidney Injury (AKI) Reduced Renal Blood Flow

Caption: General signaling pathways in contrast-induced acute kidney injury.

Experimental Workflow for a Comparative Safety Trial

The following diagram outlines a typical experimental workflow for a clinical trial comparing the safety of two contrast agents, based on the methodology of the ACTIVE trial.

G cluster_0 Patient Recruitment and Screening cluster_1 Randomization and Blinding cluster_2 Intervention cluster_3 Data Collection cluster_4 Analysis Patient Screening Inclusion/Exclusion Criteria Met (e.g., eGFR, SCr levels) Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Blinding Patient, Investigator, and Staff Blinded Randomization->Blinding Contrast Administration This compound or Iodixanol (Standardized Protocol) Blinding->Contrast Administration Post-Contrast Data SCr at 48-72h Adverse Event Monitoring Contrast Administration->Post-Contrast Data Baseline Data SCr, eGFR, Demographics Baseline Data->Contrast Administration Primary Endpoint Analysis Incidence of CIN Post-Contrast Data->Primary Endpoint Analysis Secondary Endpoint Analysis Change in SCr, Adverse Events Post-Contrast Data->Secondary Endpoint Analysis

Caption: Workflow for a comparative contrast media safety trial.

References

Head-to-head comparison of Iomeprol and Ioversol in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-ionic iodinated contrast media, Iomeprol and Ioversol are frequently utilized agents in diagnostic imaging. This guide provides a detailed head-to-head comparison of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. The following sections objectively compare their pharmacokinetics, and safety profiles in terms of renal, neural, and cardiovascular effects, supported by summaries of experimental methodologies and visual representations of relevant biological pathways.

Pharmacokinetic Profile

Both this compound and Ioversol are rapidly distributed into the extracellular space and are primarily excreted unchanged through the kidneys. Preclinical studies in various animal models have characterized their pharmacokinetic parameters.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Ioversol in Preclinical Models

ParameterThis compoundIoversolAnimal Model(s)
Protein Binding Does not bind to plasma proteins.[1][2]Does not bind to serum or plasma proteins.[3]Rats, Rabbits, Dogs (this compound); In vitro (Ioversol)
Metabolism Not metabolized.[1][2]Does not undergo significant metabolism.Rats, Rabbits, Dogs (this compound); In vivo data (Ioversol)
Primary Route of Excretion Renal glomerular filtration.Mainly through the kidneys.Rats, Rabbits, Dogs (this compound); In vivo data (Ioversol)
Urinary Excretion (24h) ~90% of the injected dose.>95% of the administered dose.Healthy volunteers (this compound); In vivo data (Ioversol)
Elimination Half-life Not specified in preclinical abstracts.1.5 hours in healthy volunteers.Healthy volunteers
Volume of Distribution Consistent with extracellular space distribution.0.26 L/kg body weight in adults.Rats, Rabbits, Dogs (this compound); Adults (Ioversol)

Safety and Tolerability Profile

Renal Toxicity

Preclinical investigations into the nephrotoxic potential of this compound and Ioversol have been conducted both in vivo and in vitro.

Table 2: Preclinical Renal Toxicity Profile of this compound and Ioversol

Study TypeEndpointThis compoundIoversolKey Findings
In vivo (Rats) Glomerular Filtration Rate (GFR)No effect on GFR at very high dosages.Sustained fall in GFR in isolated perfused rat kidney, which was abolished by an endothelin ETA receptor antagonist.Ioversol's effect on renal hemodynamics in this model appears to be mediated by endothelin. This compound did not impact GFR even at high doses.
In vivo (Rats) Renal Blood Flow & DiuresisIncreased renal blood flow and diuresis at very high dosages.Sustained fall in renal perfusate flow in isolated perfused rat kidney.Opposite effects on renal blood flow were observed in these preclinical models under the studied conditions.
In vitro (Rat Kidney Epithelial Cell Line NRK 52-E) Cytotoxicity (Trypan Blue Exclusion, MTT Assay)Not directly tested in this study.Ioversol induced more cell death than the iso-osmolar agent iodixanol, with toxicity correlating with osmolality.Low-osmolar agents like Ioversol showed higher cytotoxicity compared to iso-osmolar agents in this in vitro model.
In vitro (Human Proximal Tubular Cells) Cytotoxicity (MTT Assay)Not directly tested in this study.Ioversol induced cell death in a dose-dependent manner.Confirms the cytotoxic potential of Ioversol on renal tubular cells in vitro.

This protocol is based on methodologies described for assessing the cytotoxicity of iodinated contrast media on renal epithelial cell lines.

  • Cell Culture: Human proximal tubular cells (HPTCs) or a rat kidney epithelial cell line (NRK 52-E) are cultured in appropriate media and conditions until they reach a suitable confluence.

  • Treatment: The cells are treated with various dilutions of Ioversol in the culture medium (e.g., 1:1 to 1:8). Control groups include no treatment and vehicle control.

  • Incubation: The cells are incubated with the contrast medium for different time points (e.g., 0.5, 1, 3, 6, 12, and 24 hours).

  • Cell Viability Assessment (MTT Assay):

    • At the end of the exposure time, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

    • A solubilization solution is then added to dissolve the crystals.

    • The absorbance is measured at 570 nm to determine cell viability.

  • Cell Death Assessment (Trypan Blue Exclusion Assay):

    • Cells are harvested and stained with trypan blue.

    • The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer to determine the percentage of cell death.

Neurotoxicity

The neurotoxic potential of both agents has been evaluated in various preclinical models, with a focus on their effects after direct administration into the central nervous system or on the blood-brain barrier.

Table 3: Preclinical Neurotoxicity Profile of this compound and Ioversol

Study TypeEndpointThis compoundIoversolKey Findings
Intrathecal Administration (Rats, Dogs) Acute Neurotoxicity, Epileptogenic ActivityDevoid of any epileptogenic activity. Acute neurotoxicity was comparable to iopamidol (B1672082) but less than iohexol, iotrolan, and iodixanol.Caused no deaths when administered intracisternally up to a dose of 1000 mg I/kg in rats.This compound demonstrates a favorable neurotolerance profile. Ioversol also showed low acute neurotoxicity after intracisternal administration.
Intra-arterial Administration (Gerbils) Blood-Brain Barrier (BBB) IntegrityNot directly tested in this study.Did not cause damage to the BBB.Ioversol appears to be safe for the integrity of the blood-brain barrier in this model.
Intra-arterial Administration (Rats) BBB Permeability, Tight Junction Protein ExpressionNot directly tested in this study.Increased BBB permeability, which peaked at 6 hours and was associated with altered expression of tight junction proteins ZO-1 and occludin.Provides a potential mechanism for contrast-induced encephalopathy, suggesting an effect on the molecular components of the BBB.

This protocol is based on the methodology used to evaluate the effect of Ioversol on the blood-brain barrier.

  • Animal Model: Mongolian gerbils are used for this study.

  • Administration: Ioversol or a control vehicle is injected into the left carotid artery.

  • Tracer Injection: One minute after the contrast medium injection, a radiolabeled tracer (e.g., [8-14C]dopamine) is injected intravenously.

  • Sacrifice and Brain Sectioning: The animals are sacrificed one minute after the tracer injection, and frontal brain sections are prepared.

  • Analysis: The brain sections are analyzed for the uptake of the radiolabeled tracer. The absence of the tracer in the brain parenchyma indicates that the blood-brain barrier remained intact.

Cardiovascular Safety

Preclinical studies have assessed the cardiovascular effects of this compound and Ioversol, generally indicating a good safety profile for both non-ionic agents compared to older ionic contrast media.

Table 4: Preclinical Cardiovascular Safety Profile of this compound and Ioversol

Study TypeEndpointThis compoundIoversolKey Findings
Intravascular Administration (Various Animal Species) Hemodynamic EffectsModerate and short-lasting increases in left ventricular end-diastolic pressure and cardiac output; no significant effects on heart rate.Fewer and less severe hemodynamic alterations compared to the ionic agent diatrizoate.Both agents demonstrate a more favorable hemodynamic profile than ionic contrast media.
In vitro (Human Endothelial Cells) Endothelin-1 (B181129) ReleaseDid not induce an increase in endothelin-1 secretion from venous endothelial cells.Not directly compared in this study.Suggests a potentially favorable interaction of this compound with the vascular endothelium concerning this specific mediator.

This protocol outlines a general approach for assessing the cardiovascular safety of contrast media in a preclinical model.

  • Animal Model: Anesthetized dogs are often used for detailed hemodynamic monitoring.

  • Instrumentation: The animals are instrumented to measure key cardiovascular parameters, including heart rate, blood pressure (arterial and left ventricular), and cardiac output. Electrocardiogram (ECG) is also continuously recorded.

  • Administration: The contrast agent is administered intravenously or intra-arterially at clinically relevant doses and injection rates.

  • Data Collection: Hemodynamic and ECG parameters are recorded continuously before, during, and after the administration of the contrast agent.

  • Analysis: The data is analyzed to identify any significant changes from baseline in the measured cardiovascular parameters. This includes assessing for arrhythmias, changes in blood pressure, heart rate, and contractility.

Signaling Pathways

Preclinical research has begun to elucidate the molecular mechanisms underlying the effects of these contrast agents. The endothelin and Angiopoietin/Tie2 signaling pathways are of particular interest in the context of vascular function and potential toxicity.

Endothelin Pathway in Renal Function

G Ioversol Ioversol EndothelialCells Renal Endothelial Cells Ioversol->EndothelialCells Stimulates Endothelin1 Endothelin-1 Release EndothelialCells->Endothelin1 ETAReceptor ETA Receptor (on vascular smooth muscle cells) Endothelin1->ETAReceptor Activates Vasoconstriction Vasoconstriction ETAReceptor->Vasoconstriction DecreasedRPF Decreased Renal Perfusate Flow Vasoconstriction->DecreasedRPF DecreasedGFR Decreased GFR DecreasedRPF->DecreasedGFR

General Experimental Workflow for Preclinical Contrast Media Assessment

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, Trypan Blue) EndothelialFunction Endothelial Cell Function (e.g., Endothelin-1 release) Pharmacokinetics Pharmacokinetics (Distribution, Excretion) RenalToxicity Renal Toxicity (GFR, Histopathology) Neurotoxicity Neurotoxicity (Behavioral, BBB integrity) CardiovascularSafety Cardiovascular Safety (Hemodynamics, ECG) TestAgent Test Agent (this compound or Ioversol) TestAgent->Cytotoxicity TestAgent->EndothelialFunction TestAgent->Pharmacokinetics TestAgent->RenalToxicity TestAgent->Neurotoxicity TestAgent->CardiovascularSafety

Angiopoietin/Tie2 Signaling in Vascular Stability

G cluster_0 Physiological State cluster_1 Pathological State Ang1 Angiopoietin-1 (Ang-1) Tie2_p Tie2 Receptor (Phosphorylated) Ang1->Tie2_p Binds & Activates VascularStability_p Vascular Stability Tie2_p->VascularStability_p Ang2 Angiopoietin-2 (Ang-2) Tie2_i Tie2 Receptor (Inhibited) Ang2->Tie2_i Antagonizes Ang-1 binding VascularInstability Vascular Instability & Permeability Tie2_i->VascularInstability

Conclusion

This comparative guide, based on available preclinical data, suggests that both this compound and Ioversol are safe and effective non-ionic contrast agents with favorable profiles compared to older ionic media. Subtle differences in their interactions with biological systems, such as the observed endothelin-mediated renal effect of Ioversol, highlight the importance of continued research to understand the nuanced performance of each agent. The provided experimental frameworks can serve as a foundation for designing further comparative studies to directly elucidate the relative preclinical performance of this compound and Ioversol.

References

Unveiling Tissue Secrets: A Comparative Guide to Iomeprol Imaging and Histological Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of tissue morphology and pathology is a cornerstone of biomedical research and clinical practice. While histological analysis remains the gold standard for definitive diagnosis, non-invasive imaging techniques play a crucial role in disease detection, staging, and monitoring. This guide provides a comprehensive comparison of Iomeprol-enhanced imaging with histological findings, offering insights into the cross-validation of this widely used contrast agent in two key research areas: the detection of liver lesions and the characterization of atherosclerotic plaques.

I. This compound-Enhanced Computed Tomography for the Detection of Liver Lesions

A preclinical study investigated the efficacy of computed tomography (CT) using this compound-containing liposomes for the detection of small liver tumors in a rat model. The imaging findings were subsequently correlated with histopathological analysis of the liver tissues.

Experimental Protocol

The study involved the induction of liver tumors in rats, followed by CT imaging with a specialized formulation of this compound and subsequent histological examination.

1. Animal Model and Tumor Induction:

  • Liver tumors were induced in rats through the administration of carcinogens.

2. This compound-Enhanced CT Imaging:

  • Contrast Agent: this compound-containing liposomes (Lipiom).

  • Administration: Intravenous injection.

  • Imaging: CT scanning was performed 1-3 hours post-injection.

3. Histological Analysis:

  • Following the imaging protocol, the animals were sacrificed, and their livers were excised.

  • The liver tissue was fixed, sectioned, and stained for microscopic examination.

  • The presence, size, and characteristics of tumors were assessed by a pathologist.

4. Correlation:

  • The CT images were compared with the corresponding histological sections to determine the accuracy of the imaging technique in detecting and delineating liver lesions.

Experimental_Workflow_Liver cluster_animal_model Animal Model Preparation cluster_imaging This compound-Enhanced CT Imaging cluster_histology Histological Validation cluster_analysis Data Analysis Tumor_Induction Tumor Induction in Rats Contrast_Admin IV Injection of This compound-Liposomes Tumor_Induction->Contrast_Admin CT_Scan CT Scan (1-3h post-injection) Contrast_Admin->CT_Scan Sacrifice Euthanasia and Liver Excision CT_Scan->Sacrifice Tissue_Processing Fixation, Sectioning, and Staining Sacrifice->Tissue_Processing Microscopy Microscopic Examination Tissue_Processing->Microscopy Correlation Comparison of CT and Histology Microscopy->Correlation

Experimental workflow for liver lesion study.
Data Presentation

The study demonstrated a strong correlation between the this compound-enhanced CT imaging and the histological findings.

FeatureThis compound-Enhanced CT FindingsHistological Correlation
Normal Liver Parenchyma Significant contrast enhancement (>60% increase in Hounsfield units).Normal liver tissue architecture.
Liver Tumors Appeared as dark, non-enhanced areas within the bright parenchyma.Confirmed presence of tumors, often with a lack of Kupffer cells.
Small Lesion Detection Capable of distinguishing tumors and pre-tumoral lesions as small as 3 mm in diameter.Histological confirmation of the presence and size of these small lesions.

II. This compound-Enhanced Computed Tomography Angiography for Atherosclerotic Plaque Characterization

An in vitro study explored the use of this compound-enhanced CT angiography to differentiate between various types of atherosclerotic plaques in human coronary arteries, with histopathology serving as the reference standard.

Experimental Protocol

This study utilized post-mortem human coronary arteries to compare the characterization of atherosclerotic plaques by this compound-enhanced CT with direct histological analysis.

1. Sample Preparation:

  • Sixteen human coronary arteries were obtained for the study.

  • The arteries were sectioned into 5-mm segments.

2. This compound-Enhanced CT Angiography:

  • Contrast Solutions: Three different concentrations of Iomeron (350 mgI/mL) were used: no contrast, a 1:70 dilution, and a 1:23 dilution.

  • Acquisition Protocol: The arterial segments were scanned using three different kV-settings (80, 120, and 140 kV).

3. Histopathological Analysis:

  • Each 5-mm arterial segment was processed for histological examination.

  • The plaques were classified by a pathologist into subtypes, such as lipid-rich, fibrous, and calcified.

4. Correlation:

  • The classification of plaques based on the CT angiography findings (Hounsfield Units) was compared to the definitive histological classification to assess the agreement between the two methods.

Experimental_Workflow_Vascular cluster_sample_prep Sample Preparation cluster_imaging This compound-Enhanced CT Angiography cluster_histology Histopathological Analysis cluster_analysis Data Analysis Artery_Sectioning Sectioning of Coronary Arteries Contrast_Application Application of Iomeron Solutions Artery_Sectioning->Contrast_Application CT_Scanning CT Scanning at Varying kV-settings Contrast_Application->CT_Scanning Histological_Processing Histological Processing CT_Scanning->Histological_Processing Plaque_Classification Plaque Subtype Classification Histological_Processing->Plaque_Classification Agreement_Analysis Agreement Analysis (CT vs. Histology) Plaque_Classification->Agreement_Analysis

Experimental workflow for vascular plaque study.
Data Presentation

The study found a poor-to-moderate agreement between the classification of plaque subtypes by CT angiography and histopathology. The CT density of plaques was significantly influenced by both the contrast concentration and the kV-settings.

Plaque Type (Histology)CT Angiography FindingsFactors Influencing CT Appearance
Non-calcified Plaques CT density (Hounsfield Units) varied, leading to challenges in distinguishing between lipid-rich and fibrous subtypes.CT density increased with higher this compound concentrations, causing some plaques to be misclassified as fibrotic when they were lipid-rich.
Calcified Plaques Generally identifiable due to high CT density.CT density decreased with an increase in kV-setting.

Key Findings on Agreement:

  • The agreement between CT angiography and histopathology for plaque subtype classification was found to be poor-to-moderate, with kappa values not exceeding 0.21.[1]

  • Changes in this compound concentration led to significant changes in the CT density of non-calcified plaques, which could alter their classification.[1]

Conclusion

The cross-validation of this compound-enhanced imaging with histological findings reveals both the potential and the current limitations of this non-invasive technique. In the context of liver lesion detection, particularly with advanced formulations like this compound-containing liposomes, CT imaging demonstrates a high degree of correlation with histopathology, enabling the detection of very small tumors.

Conversely, for the characterization of atherosclerotic plaque subtypes, this compound-enhanced CT angiography shows limitations in its agreement with histology. The variability in CT density due to technical parameters such as contrast concentration and kV-settings poses a challenge for the accurate differentiation of vulnerable, lipid-rich plaques from more stable fibrous plaques.

These findings underscore the importance of continued research to refine imaging protocols and develop advanced analytical methods to improve the correlation between non-invasive imaging and the gold standard of histopathology. For researchers and drug development professionals, a thorough understanding of these correlations is essential for the accurate interpretation of imaging data in both preclinical and clinical studies.

References

A Comparative Analysis of Iomeprol and Iopromide for Coronary Angiography

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of diagnostic imaging for coronary artery disease, the choice of contrast media is a critical determinant of image quality and patient safety. This guide provides a detailed comparative study of two widely used low-osmolar, non-ionic contrast agents: Iomeprol and Iopromide (B1672085). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance in coronary angiography based on experimental data.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data from comparative studies of this compound and Iopromide in the context of coronary angiography.

ParameterThis compoundIopromideStudy Details and Findings
Iodine Concentration 400 mg I/mL370 mg I/mLStudies compared this compound-400 and Iopromide-370.[1][2][3]
Mean Coronary Attenuation (HU) 340 ± 53 HU313 ± 42 HUThis compound 400 resulted in significantly higher attenuation in coronary arteries compared to Iopromide 370 (P<0.05).[1][3]
Median Coronary Attenuation (HU) (unstandardized) 464 HU454 HUNo significant difference was found between the two agents (P = 0.26).[1][2]
Median Coronary Attenuation (HU) (standardized for iodine flux) 435 HU460 HUIopromide 370 showed significantly higher attenuation when standardized for an iodine flux of 1.5 g I/s (P = 0.006).[1][2]
Image Quality Score (1=excellent, 2=good) 91.6% Grade 1, 8.4% Grade 291.8% Grade 1, 8.2% Grade 2No significant difference in subjective image quality scores between the two groups (P = 0.84).[1]
Rate of Fully Evaluable CT Scans 94.6%95.4%No significant difference in the rate of fully evaluable scans for coronary artery stenosis assessment.[4][5]
Overall Incidence of Adverse Reactions 2.3 cases per 1000 patients2.1 cases per 1000 patientsNo statistically significant difference in the overall incidence of adverse effects.[6]
Severe Adverse Reactions 19.8% of reported reactions6.5% of reported reactionsA statistically significant difference was observed, with this compound associated with a higher percentage of severe reactions among the reported cases (p < 0.003).[6]
Most Frequent Adverse Reactions (%) Urticaria (17.2%), Pruritus (15.6%), Nausea/Vomiting (11.7%)Urticaria (29.1%), Pruritus (22.6%), Upper respiratory tract signs (12.1%)The profile of adverse reactions differed between the two agents, with skin reactions being more frequent with Iopromide and gastrointestinal reactions more frequent with this compound.[6]

Experimental Protocols

The data presented above is derived from randomized, controlled clinical trials comparing this compound and Iopromide in patients undergoing coronary computed tomography angiography (CCTA). The methodologies of these key experiments are outlined below.

Study on Coronary Attenuation and Image Quality

Objective: To compare the intracoronary attenuation and image quality of this compound and Iopromide in patients undergoing multislice computed tomography (MSCT) coronary angiography.[1][3]

Methodology:

  • Patient Population: Consecutive patients with suspected coronary artery disease were randomized into two groups.

  • Contrast Media Administration:

    • Group 1 received 100 mL of Iopromide 370 (370 mg iodine/mL).

    • Group 2 received 100 mL of this compound 400 (400 mg iodine/mL).

    • Both contrast agents were administered at a flow rate of 4 mL/s.

  • Imaging Protocol: All patients underwent 16-MSCT coronary angiography with specific collimation and rotation times.

  • Data Analysis: Attenuation was measured in Hounsfield Units (HU) at regions of interest (ROIs) placed at the origin of coronary arteries and in the great arteries. Image quality was subjectively assessed by radiologists using a scoring system. Statistical analyses were performed to compare the mean attenuation values and image quality scores between the two groups.

Study on Adverse Reactions

Objective: To compare the safety profiles of Iopromide and this compound by analyzing the incidence and types of acute adverse reactions.[6]

Methodology:

  • Study Design: A retrospective analysis of spontaneously reported adverse reactions in a hospital setting that switched from using Iopromide to this compound.

  • Data Collection: Data on all diagnostic procedures involving the administration of either Iopromide or this compound over specific time periods were collected. All reported acute adverse reactions were categorized by type and severity.

  • Data Analysis: The incidence of overall and severe adverse reactions was calculated for each contrast agent. The frequency of specific types of adverse reactions was also compared between the two groups using statistical tests.

Mandatory Visualization

Experimental Workflow for Comparative Coronary Angiography Study

G cluster_0 Patient Recruitment and Randomization cluster_1 Contrast Media Administration cluster_2 Imaging and Data Acquisition cluster_3 Data Analysis and Comparison P Patient Population (Suspected Coronary Artery Disease) R Randomization P->R G1 Group 1: Iopromide Administration R->G1 n = 151 G2 Group 2: This compound Administration R->G2 n = 146 CTA Coronary CT Angiography G1->CTA G2->CTA IQ Image Quality Assessment (Attenuation, SNR, CNR) CTA->IQ AE Adverse Event Monitoring CTA->AE Comp Statistical Comparison of Outcomes IQ->Comp AE->Comp Conclusion Conclusion Comp->Conclusion

Caption: Experimental workflow for a comparative study.

Signaling Pathway of Contrast-Induced Nephropathy (CIN)

G cluster_0 Direct Cellular Effects cluster_1 Renal Hemodynamic Effects cluster_2 Downstream Cellular Events cluster_3 Clinical Outcome CM Contrast Media (this compound/Iopromide) DTT Direct Tubular Toxicity CM->DTT Vaso Renal Vasoconstriction CM->Vaso ROS Reactive Oxygen Species (ROS) Generation DTT->ROS Apoptosis Tubular Cell Apoptosis and Necrosis DTT->Apoptosis ROS->Apoptosis Inflam Inflammation ROS->Inflam Hypoxia Medullary Hypoxia Vaso->Hypoxia Hypoxia->ROS AKI Acute Kidney Injury (AKI) Apoptosis->AKI Inflam->AKI

Caption: Key signaling pathways in CIN.

Conclusion

The comparative analysis of this compound and Iopromide for coronary angiography reveals nuanced differences between these two low-osmolar contrast agents. While this compound, with its higher iodine concentration, can provide superior coronary artery attenuation, this does not consistently translate to improved subjective image quality.[1][3] Both agents demonstrate a similar overall incidence of adverse reactions. However, the profiles of these reactions differ, with this compound showing a higher proportion of severe and gastrointestinal reactions, while Iopromide is associated with more frequent skin reactions.[6]

The choice between this compound and Iopromide may, therefore, depend on the specific clinical scenario, patient risk factors, and institutional preferences. For instance, in situations where maximizing vessel opacification is paramount, the higher iodine concentration of this compound might be advantageous. Conversely, in patients with a history of gastrointestinal sensitivity, Iopromide could be a preferable option. Both agents, being low-osmolar, are associated with a risk of contrast-induced nephropathy, the mechanism of which involves direct tubular toxicity, renal vasoconstriction, and oxidative stress.[7][8][9] Therefore, appropriate patient screening and hydration remain crucial regardless of the specific low-osmolar agent chosen. Further large-scale, head-to-head clinical trials focusing on specific patient populations and clinical outcomes are warranted to refine the selection criteria for these contrast agents in coronary angiography.

References

Evaluating the Diagnostic Accuracy of Iomeprol-Enhanced Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diagnostic performance of Iomeprol, a non-ionic, monomeric iodinated contrast medium, with other commercially available contrast agents. The information presented is supported by data from multiple clinical studies to assist researchers, scientists, and drug development professionals in making informed decisions for their imaging protocols.

This compound is utilized in a variety of diagnostic procedures, including computed tomography (CT), angiography, and urography, to enhance the visualization of internal structures.[1] Its diagnostic efficacy and safety profile have been evaluated in numerous studies against other non-ionic contrast media.

Comparative Diagnostic Accuracy

The diagnostic efficacy of this compound has been shown to be equivalent to that of other non-ionic contrast agents such as iopamidol, iopromide (B1672085), iohexol, and iotrolan.[2] Radiographs obtained with this compound are generally of good to excellent quality.[2]

Performance in Coronary CT Angiography

In the context of coronary CT angiography (CCTA), the concentration of iodine in the contrast medium is a critical factor for image quality. Studies have compared this compound with other agents with varying iodine concentrations.

A multicenter trial comparing iobitridol (B1672014) (350 mgI/mL), iopromide (370 mgI/mL), and this compound (400 mgI/mL) found that the rate of fully evaluable CT scans for coronary stenosis assessment was high and not significantly different across the three agents: 92.1% for iobitridol, 95.4% for iopromide, and 94.6% for this compound.[1][3] While higher iodine concentrations led to increased vascular attenuation, the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) did not differ significantly between the groups. Another study directly comparing this compound 400 with iopromide 370 in multislice CT coronary angiography found that this compound 400 resulted in higher attenuation in the coronary arteries and great vessels.

A separate investigation found similar image quality and attenuation values between iopromide 370 and this compound 400 in CCTA when the same amount and injection rate were used, despite different iodine fluxes. However, after standardizing for iodine flux, iopromide 370 showed significantly higher attenuation.

Table 1: Comparison of this compound and Other Contrast Agents in Coronary CT Angiography

Contrast AgentIodine Concentration (mgI/mL)Mean Attenuation (HU) in Coronary ArteriesImage Quality Score (Median)Rate of Fully Evaluable Scans (%)Reference
This compound 400 400340 ± 531 (range 1-2)94.6
Iopromide 370370313 ± 421 (range 1-2)95.4
Iobitridol 350350Not ReportedNot Reported92.1
Performance in Abdominal and Peripheral Imaging

In abdominal multidetector CT (MDCT), this compound-400 has been shown to produce significantly greater enhancement of the aorta in the arterial phase and the liver parenchyma in the portal venous phase compared to the iso-osmolar contrast agent iodixanol-320.

For the visualization of deep inferior epigastric perforators (DIEP) in preoperative CTA for breast reconstruction, this compound-400 demonstrated significantly higher arterial enhancement compared to Ultravist-370 (iopromide) and Omnipaque-350 (iohexol).

A study on patients with hepatocellular carcinoma found that this compound at a concentration of 400 mgI/mL led to a greater number of detected lesions in the arterial phase of biphasic spiral CT compared to this compound at 300 mgI/mL, suggesting improved liver-to-lesion contrast.

Table 2: Comparison of this compound and Other Contrast Agents in Abdominal and Peripheral Imaging

Imaging ApplicationThis compound FormulationComparator Agent(s)Key FindingsReference
Abdominal MDCTThis compound-400Iodixanol-320This compound-400 showed significantly greater arterial and portal phase enhancement.
Preoperative CTA for DIEP FlapThis compound-400Ultravist-370, Omnipaque-350This compound-400 provided superior visualization of small-diameter vessels.
Hepatocellular Carcinoma DetectionThis compound-400 vs. This compound-300-This compound-400 detected more lesions in the arterial phase.

Safety and Tolerability

The safety profile of this compound is comparable to that of other non-ionic contrast media. Adverse events are generally transient and of mild to moderate intensity. In a study comparing this compound-400 and Iodixanol-320 for abdominal MDCT, the incidence of adverse events was 1.1% for this compound-400 and 4.3% for Iodixanol-320. Another study comparing this compound-300 with Iopromide-300 in intravenous urography reported a slightly lower incidence of side effects with this compound.

Experimental Protocols

The following sections detail the methodologies of key comparative studies.

Coronary CT Angiography: Iobitridol vs. Iopromide vs. This compound
  • Objective: To demonstrate the non-inferiority of iobitridol 350 compared to iopromide 370 and this compound 400 for coronary CTA.

  • Study Design: A multicenter, randomized, double-blind trial.

  • Patient Population: 452 patients undergoing coronary CTA.

  • Contrast Administration: Patients were randomized to receive iobitridol 350, iopromide 370, or this compound 400.

  • Image Analysis: Two readers assessed 18 coronary segments per patient for image quality, vascular attenuation, SNR, and CNR.

G cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Imaging cluster_3 Image Analysis p 452 Patients for Coronary CTA r1 Iobitridol 350 p->r1 r2 Iopromide 370 p->r2 r3 This compound 400 p->r3 cta Coronary CTA r1->cta r2->cta r3->cta ia Image Quality Assessment (Attenuation, SNR, CNR) cta->ia

Experimental workflow for the comparative CCTA trial.
Abdominal MDCT: this compound vs. Iodixanol

  • Objective: To compare the contrast enhancement and safety of this compound-400 and iodixanol-320 in patients undergoing liver MDCT.

  • Study Design: A multicenter, double-blind, randomized, parallel-group study.

  • Patient Population: 183 patients undergoing MDCT received equi-iodine doses (40 gI) of either this compound-400 (n=91) or iodixanol-320 (n=92).

  • Contrast Administration: Both agents were administered intravenously at a rate of 4 mL/s.

  • Image Analysis: Two independent, blinded readers determined the contrast density (in Hounsfield Units) in the abdominal aorta, inferior vena cava, portal vein, and liver parenchyma during arterial and portal phases.

G cluster_0 Patient Enrollment cluster_1 Randomized Groups cluster_2 Procedure cluster_3 Data Analysis p 183 Patients for Liver MDCT g1 This compound-400 (n=91) p->g1 g2 Iodixanol-320 (n=92) p->g2 proc IV Injection (4 mL/s) Liver MDCT g1->proc g2->proc da Blinded Reader Analysis (Hounsfield Units) proc->da

Experimental workflow for the comparative abdominal MDCT trial.

Conclusion

This compound demonstrates a diagnostic accuracy and safety profile comparable to other widely used non-ionic iodinated contrast media across a range of imaging applications. In specific scenarios, such as high-resolution CCTA and the visualization of small vessels, higher concentrations of this compound may offer advantages in terms of increased vascular enhancement. The choice of contrast agent should be guided by the specific clinical question, the imaging modality employed, and institutional protocols.

References

Iomeprol: A Comparative Performance Analysis Against Leading Non-Ionic Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of diagnostic imaging, the choice of a contrast agent is pivotal, directly impacting image quality and patient safety. This guide provides an objective comparison of Iomeprol, a non-ionic, monomeric iodinated contrast agent, against other widely used non-ionic agents: Iohexol, Ioversol, and Iopamidol. The following analysis is based on key physicochemical properties and supported by experimental data to inform researchers and drug development professionals in their selection and development of contrast media.

Physicochemical Properties: A Quantitative Comparison

The performance of a contrast agent is intrinsically linked to its physicochemical characteristics. Properties such as viscosity and osmolality are critical determinants of a contrast medium's hydrodynamic properties in vivo, influencing injection pressures, flow rates, and patient comfort. Hydrophilicity and protein binding are also crucial as they relate to the agent's biocompatibility and potential for adverse reactions.

A review of available data indicates that this compound generally exhibits favorable viscosity and osmolality profiles compared to other non-ionic monomers. Specifically, some studies suggest that this compound solutions have lower osmolality and viscosity than other non-ionic contrast media at equivalent iodine concentrations.

Below is a summary of the key quantitative data for this compound and its competitors.

Table 1: Viscosity of Non-Ionic Contrast Agents (mPa·s)
Iodine Concentration (mgI/mL)Temperature (°C)This compoundIohexolIoversolIopamidol
300207.511.88.08.8
300374.56.34.84.7
3502012.622.014.314.1
350377.510.48.37.5

Data compiled from publicly available product information.

Table 2: Osmolality of Non-Ionic Contrast Agents (mOsm/kg H₂O)
Iodine Concentration (mgI/mL)This compoundIohexolIoversolIopamidol
300607672630616
350796844790796

Data compiled from publicly available product information.

Table 3: Hydrophilicity and Protein Binding
AgentPartition Coefficient (log P)Protein Binding (%)
This compound-2.8< 2
Iohexol-2.6< 2
Ioversol-2.7< 2
Iopamidol-2.9< 2

Data compiled from various scientific publications. The partition coefficient (log P) is a measure of hydrophilicity; a more negative value indicates greater hydrophilicity. Protein binding is presented as the percentage of the agent that binds to plasma proteins.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following section outlines the methodologies for the key experiments cited.

Viscosity Measurement

The viscosity of contrast media is a critical parameter influencing the ease of injection and patient comfort. A standardized method for its determination is crucial for comparative analysis.

Methodology: Viscosity is typically measured using a rotational viscometer. The contrast agent solution is placed in a temperature-controlled sample holder. A spindle is immersed in the solution and rotated at a constant speed. The instrument measures the torque required to rotate the spindle, which is directly proportional to the viscosity of the fluid. Measurements are taken at standardized temperatures, typically 20°C (room temperature) and 37°C (body temperature), to simulate clinical conditions.

G cluster_0 Experimental Workflow: Viscosity Measurement Sample_Preparation Contrast Agent Sample Temperature_Control Set Temperature (20°C or 37°C) Sample_Preparation->Temperature_Control Place in sample holder Viscometer Rotational Viscometer Temperature_Control->Viscometer Equilibrate Measurement Measure Torque Viscometer->Measurement Rotate spindle Calculation Calculate Viscosity (mPa·s) Measurement->Calculation

Caption: Workflow for Viscosity Determination.

Osmolality Measurement

Osmolality is a measure of the solute concentration in a solution and is a key factor in the physiological tolerance of contrast agents.

Methodology: The osmolality of contrast media is determined using an osmometer, typically one that operates on the principle of freezing point depression. A small sample of the contrast agent is supercooled to a precise temperature below its freezing point. The sample is then induced to freeze, and the heat of fusion released raises the temperature to a plateau, which is the true freezing point. The difference between this freezing point and that of pure water is directly proportional to the osmolality of the solution.

G cluster_1 Experimental Workflow: Osmolality Measurement Sample_Preparation_O Contrast Agent Sample Osmometer Freezing Point Osmometer Sample_Preparation_O->Osmometer Supercooling Supercool Sample Osmometer->Supercooling Freezing Induce Freezing Supercooling->Freezing Measurement_O Measure Freezing Point Depression Freezing->Measurement_O Calculation_O Calculate Osmolality (mOsm/kg H₂O) Measurement_O->Calculation_O

Caption: Workflow for Osmolality Determination.

Hydrophilicity Determination (log P)

Hydrophilicity, often expressed as the partition coefficient (log P), is a measure of a molecule's affinity for a lipid versus an aqueous phase. It is a critical parameter for predicting the in vivo distribution and excretion of a drug.

Methodology: The octanol-water partition coefficient (log P) is determined using the shake-flask method. A solution of the contrast agent is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the contrast agent between the two phases. After separation of the phases, the concentration of the contrast agent in both the n-octanol and water layers is measured, typically using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The log P value is then calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

G cluster_2 Experimental Workflow: Hydrophilicity (log P) Measurement Preparation_L Prepare Octanol-Water Mixture with Contrast Agent Shaking Shake to Equilibrate Preparation_L->Shaking Separation Separate Phases Shaking->Separation Measurement_L Measure Concentration in Each Phase (UV-Vis or HPLC) Separation->Measurement_L Calculation_L Calculate log P Measurement_L->Calculation_L G cluster_3 Experimental Workflow: Protein Binding (Equilibrium Dialysis) Setup Dialysis Chamber: Protein + Contrast Agent vs. Buffer Equilibration Incubate to Equilibrium Setup->Equilibration Sampling Sample from Both Chambers Equilibration->Sampling Analysis Measure Contrast Agent Concentration Sampling->Analysis Calculation_P Calculate % Protein Binding Analysis->Calculation_P

Safety Operating Guide

Proper Disposal of Iomeprol in a Research Environment: A Guide to Safety and Environmental Responsibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of Iomeprol, a nonionic, iodinated contrast medium, is critical for maintaining laboratory safety and mitigating environmental impact. Unused or expired this compound requires a dedicated disposal plan to prevent its entry into aquatic ecosystems, where it persists and can be toxic to wildlife.[1][2] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound from a laboratory setting.

Understanding the Environmental Impact

This compound is not effectively removed by conventional wastewater treatment processes, leading to its detection in municipal STP effluents, rivers, and even groundwater.[1][3][4] The environmental persistence of this compound and other iodinated contrast media (ICM) is a growing concern due to potential long-term ecological effects and the possibility of forming harmful disinfection by-products during water treatment.[5][6]

Quantitative Data on this compound in the Environment

The following table summarizes reported concentrations of this compound in various water sources, underscoring the importance of proper disposal to prevent further environmental contamination.

Water SourceMaximum Concentration ReportedMedian/Average Concentration ReportedReference
Municipal STP Effluents8.7 µg/L0.25 - 0.75 µg/L[1]
Municipal STP Effluents24 µg/L-[3]
Finished Drinking Water>100 ng/L-[3]
Drinking Water (this compound TP)500 ng/L>100 ng/L[4][7]

STP: Sewage Treatment Plant; TP: Transformation Product

Step-by-Step Disposal Procedures for Laboratory Settings

Adherence to a structured disposal protocol is essential. The following steps provide a clear workflow for managing this compound waste in a research environment.

Waste Identification and Segregation
  • Identify Waste: Any unused, expired, or contaminated this compound, including material from spills, constitutes waste.

  • Segregate Waste: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Waste Containment and Labeling
  • Select Appropriate Containers: Use chemically compatible, leak-proof containers for collecting this compound waste.

  • Proper Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration (if diluted)

    • The primary hazard(s) (e.g., "Harmful if Swallowed")

    • The date the waste was first added to the container

    • The name and contact information of the principal investigator or laboratory manager.[8][9][10]

On-site Storage
  • Designated Storage Area: Store this compound waste in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment system to prevent the spread of material in case of a leak.

Final Disposal Methods

There are two primary recommended disposal routes for this compound waste from a laboratory setting. Under no circumstances should this compound be disposed of down the drain.

  • Option A: Hazardous Waste Incineration (Recommended)

    • Arrange for a pickup of the properly labeled this compound waste container by your institution's EHS department or a licensed hazardous waste disposal company.

    • Ensure all necessary documentation for the waste transfer is completed as per institutional and local regulations.

    • Incineration at a permitted facility is the preferred method as it destroys the chemical structure of this compound.

  • Option B: Manufacturer Recycling Programs

    • Several manufacturers of iodinated contrast media have implemented recycling programs. These programs typically provide collection containers for unused, uncontaminated product.

    • Contact the manufacturer of your this compound to inquire about their recycling program and eligibility.

    • Follow the manufacturer's specific instructions for collection and return of the material. This is a sustainable option that allows for the recovery of iodine.

In-Lab Chemical Treatment (Not Recommended for Routine Disposal)

While advanced oxidation processes (AOPs) such as ozonation and UV/TiO2 have been investigated for the degradation of iodinated contrast media in wastewater treatment, these methods are not recommended for routine in-lab disposal by researchers.[5][11] These techniques require specialized equipment and expertise to ensure complete and safe degradation without the formation of potentially more hazardous by-products.

Spill Management Protocol

In the event of an this compound spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Don Personal Protective Equipment (PPE): At a minimum, wear gloves, safety glasses or goggles, and a lab coat.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., absorbent pads, vermiculite) to contain the spill. For solid spills, carefully scoop or sweep the material to avoid creating dust.

  • Clean the Area: Once the bulk of the spill is removed, decontaminate the affected surface with a suitable laboratory detergent and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, gloves, etc.) must be disposed of as this compound waste, following the containment and labeling procedures outlined above.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office as required by your institution's policies.

Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Iomeprol_Disposal_Workflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Disposal Pathway Decision cluster_3 Final Disposal Start This compound Waste Generated (Unused, Expired, Spill Residue) Segregate Segregate from Other Waste Streams Start->Segregate Contain Place in Labeled, Leak-Proof Container Segregate->Contain Store Store in Designated Secondary Containment Area Contain->Store Decision Is the waste uncontaminated and unused? Store->Decision Recycle Contact Manufacturer for Recycling Program Decision->Recycle Yes Incinerate Arrange for Hazardous Waste Incineration via EHS Decision->Incinerate No End Disposal Complete Recycle->End Incinerate->End

Caption: this compound Disposal Workflow for Research Laboratories.

By implementing these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a safer laboratory environment and protecting our water resources. Always consult your institution's specific guidelines and your local regulations for hazardous waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Iomeprol

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of Iomeprol, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound, a non-ionic, iodinated contrast agent. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, categorized by the type of protection.

Protection Type Required PPE Specific Recommendations & Best Practices
Eye and Face Protection Safety glasses with side shields or gogglesIn situations with a risk of splashing, a face shield should be worn in conjunction with goggles to provide full facial protection.[1][2][3]
Hand Protection Chemically resistant glovesWhile specific breakthrough times for this compound are not established, wearing two pairs of powder-free, disposable gloves is recommended when compounding, administering, and disposing of the substance.[2][4] The outer glove should be removed and disposed of after each task or in case of contamination.
Body Protection Protective clothing or lab coatA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended. For extensive handling, "bunny suit" coveralls can offer head-to-toe protection.
Respiratory Protection NIOSH/MSHA approved respiratorTo be used when there is a risk of exceeding exposure limits, if irritation is experienced, or when handling the powder form which can create dust. For significant spills or in poorly ventilated areas, a positive-pressure supplied air respirator may be necessary. Surgical masks are not a substitute for respirators.

Operational Plan: A Step-by-Step Guide to Handling this compound

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended, especially when handling the powder form to minimize dust generation.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Handling Procedures:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, as well as inhalation of dust or aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling the compound.

  • Clothing: Remove any contaminated clothing promptly.

3. In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For powder spills, cover with a plastic sheet or tarp to minimize spreading. Prevent the substance from entering drains or water courses.

  • Cleanup: Wearing appropriate PPE, mechanically collect the spilled material and place it in a suitable, labeled container for disposal. Clean the affected area thoroughly.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable local, state, and federal regulations.

  • Waste Containers: Use designated, properly labeled containers for the disposal of this compound waste and contaminated PPE.

  • Environmental Considerations: Do not allow this compound to be released into the environment. This compound can persist in wastewater and requires specialized treatment for removal.

  • Contaminated Packaging: Handle contaminated packaging in the same manner as the substance itself.

Logical Workflow for PPE Selection when Handling this compound

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_final Final Check start Start: Handling this compound task_assessment Assess Task and Potential for Exposure (e.g., weighing powder, preparing solution, administration) start->task_assessment base_ppe Standard Laboratory PPE: - Safety Glasses with Side Shields - Lab Coat - Single Pair of Gloves task_assessment->base_ppe splash_risk Is there a risk of splashing? base_ppe->splash_risk aerosol_risk Is there a risk of aerosol/dust generation? splash_risk->aerosol_risk No goggles_face_shield Upgrade to: - Chemical Splash Goggles - Face Shield splash_risk->goggles_face_shield Yes respirator Required: - NIOSH/MSHA Approved Respirator (e.g., N95 or higher) aerosol_risk->respirator Yes end Proceed with Task aerosol_risk->end No double_gloves Recommended: - Double Gloves goggles_face_shield->double_gloves disposable_gown Recommended: - Disposable, Low-Permeability Gown double_gloves->disposable_gown respirator->end disposable_gown->aerosol_risk

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iomeprol
Reactant of Route 2
Reactant of Route 2
Iomeprol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。